2-Nitrothiophene-4-carbonitrile
Description
The exact mass of the compound this compound is 153.98369848 g/mol and the complexity rating of the compound is 192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitrothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACMZLGGHMPMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276385 | |
| Record name | 2-Nitrothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42137-24-6, 42137-23-5 | |
| Record name | 2-Nitrothiophene-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042137246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrothiophene-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Nitrothiophene-4-carbonitrile synthesis pathways
An In-depth Technical Guide to the Synthesis of 2-Nitrothiophene-4-carbonitrile
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique electronic structure, featuring two potent electron-withdrawing groups at key positions on the thiophene ring, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative look at methodologies, mechanistic insights, and detailed experimental protocols. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic strategies.
Introduction: The Significance of this compound
Substituted nitrothiophenes are a critical class of compounds in organic synthesis. The nitro group, a strong electron-withdrawing moiety, significantly alters the reactivity of the thiophene ring, rendering it susceptible to nucleophilic substitution reactions—a property extensively leveraged for introducing diverse functional groups.[1] The reduction of the nitro group to an amine also provides a gateway to aminothiophenes, which are precursors to a wide array of biologically active molecules.[1]
This compound is of particular interest due to the combined electronic influence of both the nitro (-NO₂) and nitrile (-CN) groups. This dual activation makes the thiophene core a unique scaffold for developing novel compounds with potential applications in pharmaceuticals and advanced materials.[1] This guide will explore the primary retrosynthetic approaches to this target molecule, focusing on the practical execution and underlying chemical principles of each pathway.
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound can be approached from several strategic directions. A retrosynthetic analysis reveals two primary pathways, each with distinct advantages and challenges.
Caption: Retrosynthetic analysis of this compound.
-
Pathway 1: Electrophilic Nitration. This is the most direct approach, involving the nitration of a pre-existing thiophene-4-carbonitrile scaffold. The primary challenge lies in controlling the regioselectivity of the nitration, as the cyano group directs the incoming electrophile.
-
Pathway 2: Cyanation via Sandmeyer Reaction. This pathway involves the transformation of an amino group at the 4-position of a 2-nitrothiophene precursor into a nitrile. This multi-step approach offers excellent regiocontrol but requires the synthesis of the appropriate amino-nitrothiophene starting material.
Pathway 1: Electrophilic Nitration of Thiophene-4-carbonitrile
This strategy hinges on the direct electrophilic substitution on the thiophene-4-carbonitrile ring. The electron-withdrawing nature of the cyano group deactivates the ring towards electrophilic attack but directs incoming electrophiles to the 5-position (ortho) and, to a lesser extent, the 3-position (meta). However, in the case of 2-cyanothiophene, nitration yields a mixture of 4-nitro and 5-nitro isomers.[2] A similar outcome is anticipated for thiophene-4-carbonitrile, yielding the desired 2-nitro product alongside the 5-nitro isomer.
Causality Behind Experimental Choices
The choice of nitrating agent is critical. Thiophene is highly reactive and can undergo violent, uncontrollable reactions with strong nitrating agents like concentrated nitric and sulfuric acids, often due to autocatalytic nitrosation.[3][4] Therefore, milder and more controlled conditions are imperative. A common and effective method involves using a mixture of fuming nitric acid and concentrated sulfuric acid at low, carefully controlled temperatures.[2] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Caption: Workflow for the nitration of thiophene-4-carbonitrile.
Experimental Protocol: Nitration of 2-Cyanothiophene
This protocol is adapted from the known procedure for the nitration of the isomeric 2-cyanothiophene and serves as a robust starting point.[2]
Materials:
-
2-Cyanothiophene (or Thiophene-4-carbonitrile)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, add 10 mL of concentrated sulfuric acid. Cool the flask to 0°C in an ice bath.
-
Slowly add 4.0 g (0.036 mole) of 2-cyanothiophene to the stirred sulfuric acid, maintaining the temperature at 0°C.
-
Prepare the nitrating mixture by carefully adding 3 mL of fuming nitric acid to 3 mL of concentrated sulfuric acid in a separate, cooled vessel.
-
Add the nitrating mixture dropwise to the thiophene solution. Crucially, maintain the internal temperature between 10°C and 15°C during the addition to prevent runaway reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The solution will typically turn a dark red color.
-
Quench the reaction by carefully pouring the mixture onto approximately 50 mL of crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with ice-cold water until the washings are neutral.
-
Dry the solid. This product is a mixture of the 4-nitro and 5-nitro isomers.[2] Further purification by column chromatography or fractional crystallization is required to isolate the desired this compound.
Data Summary
| Parameter | Value | Reference |
| Substrate | 2-Cyanothiophene | [2] |
| Product | Mixture of 4- & 5-nitro-2-cyanothiophene | [2] |
| Isomer Ratio | 1:2 (4-nitro : 5-nitro) | [2] |
| Overall Yield | 66% | [2] |
Note: The yield and isomer ratio for thiophene-4-carbonitrile may differ but are expected to be comparable.
Pathway 2: Sandmeyer Reaction
The Sandmeyer reaction is a powerful and reliable method for converting an aromatic amino group into a wide range of functionalities, including halides and nitriles, via a diazonium salt intermediate.[5][6] This pathway offers superior regioselectivity compared to direct nitration, as the positions of the nitro and cyano groups are pre-defined by the starting material, 4-amino-2-nitrothiophene.
Mechanistic Principles
The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and is generally used immediately without isolation.[7]
-
Cyanide Displacement: The diazonium salt solution is added to a solution of a copper(I) cyanide (CuCN). The copper(I) species catalyzes the substitution of the diazonium group (-N₂⁺) with a cyanide ion (-CN), releasing nitrogen gas in the process.[6] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]
Caption: Key stages of the Sandmeyer cyanation pathway.
Experimental Protocol: Sandmeyer Cyanation
This is a generalized protocol based on standard Sandmeyer reaction conditions.[7][8]
Materials:
-
4-Amino-2-nitrothiophene (Starting Material)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to complex CuCN)
-
Ice
Procedure:
Part A: Diazotization
-
Dissolve the 4-amino-2-nitrothiophene starting material in a mixture of concentrated sulfuric acid and water, maintaining the temperature between 0-5°C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the amine solution. The temperature must be strictly maintained below 5°C to prevent decomposition of the diazonium salt. Stir for 30 minutes after addition is complete.
Part B: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium cyanide (2.4 equivalents). This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is a highly effective cyanating agent.
-
Carefully and slowly add the freshly prepared, cold diazonium salt solution from Part A to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to manage the effervescence.
-
After the addition is complete, gently warm the reaction mixture (e.g., to 50-60°C) for an hour to ensure the reaction goes to completion.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Comparative Analysis of Pathways
| Feature | Pathway 1: Direct Nitration | Pathway 2: Sandmeyer Cyanation |
| Regioselectivity | Poor; yields a mixture of isomers requiring separation. | Excellent; product structure is determined by the starting material. |
| Number of Steps | Fewer steps (potentially one from commercial starting material). | Multiple steps (synthesis of amino precursor, diazotization, cyanation). |
| Reagent Hazards | Highly corrosive and potentially explosive nitrating mixtures.[3][9] | Highly toxic cyanide salts (CuCN, NaCN).[10] Diazonium salts can be explosive if isolated. |
| Scalability | Challenging due to poor regioselectivity and thermal control. | More scalable due to well-defined, controllable steps. |
| Purification | Difficult; requires separation of close-boiling/eluting isomers. | Simpler; purification focuses on removing byproducts, not isomers. |
Conclusion
Both direct nitration and the Sandmeyer reaction present viable, albeit contrasting, pathways to this compound.
-
The Direct Nitration pathway is synthetically more concise but is fundamentally compromised by a lack of regioselectivity, necessitating a challenging purification step. It may be suitable for exploratory, small-scale synthesis where isomer separation is feasible.
-
The Sandmeyer Cyanation pathway, while longer, offers unparalleled control over regiochemistry, leading to a cleaner reaction profile and a more straightforward purification. For applications requiring high purity and scalability, such as in pharmaceutical development, this pathway is the demonstrably superior and more logical choice.
The selection of a synthetic route should be guided by the specific requirements of the project, balancing factors such as scale, purity requirements, available starting materials, and safety infrastructure.
References
- 1. This compound | 42137-23-5 | Benchchem [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. Cyanation & Catalysis | API Contract Manufacturing | CDMO [pharmacompass.com]
An In-depth Technical Guide to 2-Nitrothiophene-4-carbonitrile: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Thiophenes
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse reactivity.[1][2] Within this class of compounds, 2-Nitrothiophene-4-carbonitrile (CAS Number: 42137-23-5) emerges as a particularly valuable synthetic intermediate.[3] Its thiophene core is strategically functionalized with two powerful electron-withdrawing groups: a nitro group at the 2-position and a nitrile group at the 4-position. This specific arrangement activates the heterocyclic ring, rendering it a versatile precursor for the synthesis of more complex, biologically active molecules.[3] This guide provides a comprehensive technical overview of this compound, encompassing its chemical properties, synthesis, reactivity, and its pivotal role as a building block in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a solid organic compound whose molecular structure and properties are summarized in the tables below.[1][4] The presence of both nitro and cyano functionalities significantly influences its reactivity, making it an electrophilic species susceptible to nucleophilic attack.[3]
Table 1: General Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42137-23-5 | [1] |
| Molecular Formula | C₅H₂N₂O₂S | [1][4] |
| Molecular Weight | 154.15 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Cyano-2-nitrothiophene | [5] |
Table 2: Spectroscopic Data of the Parent Compound, 2-Nitrothiophene
While specific spectra for this compound are not available, the data for the parent compound, 2-nitrothiophene, provides a useful reference for the characteristic spectral features of the nitrothiophene core.
| Spectroscopy | Key Features | Source(s) |
| ¹H NMR | Aromatic protons typically appear in the downfield region. For 2-nitrothiophene in cyclohexane, peaks are observed at δ 7.89, 7.12, and 9.03 ppm. | [8] |
| ¹³C NMR | Aromatic carbons exhibit characteristic shifts, with the carbon bearing the nitro group being significantly deshielded. | [9] |
| IR Spectroscopy | Characteristic strong absorptions for the nitro group (NO₂) are expected around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). The nitrile group (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹. | [10][11] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of a 2-cyanothiophene precursor. This electrophilic aromatic substitution reaction, however, often yields a mixture of isomers, necessitating a subsequent purification step.
Reaction Workflow: Nitration of 2-Cyanothiophene
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Mixture of 2-Cyano-4-nitrothiophene and 2-Cyano-5-nitrothiophene[10]
-
Reaction Setup: In a suitable reaction vessel, add 10 mL of concentrated sulfuric acid and cool to 0 °C with stirring.
-
Addition of Starting Material: Slowly add 4.0 g (0.036 mol) of 2-cyanothiophene to the cooled sulfuric acid.
-
Nitration: Prepare a nitrating mixture of 6 mL of 1:1 concentrated sulfuric acid and fuming nitric acid. Add this mixture dropwise to the reaction solution, maintaining the temperature between 10 °C and 15 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. The solution will turn a dark red color.
-
Quenching and Precipitation: Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring. A yellow solid will precipitate.
-
Isolation: Collect the solid precipitate by filtration and wash it with two 5 mL portions of ice water.
This procedure yields approximately 3.7 g (66%) of a solid that is a mixture of 4-nitro and 5-nitro 2-cyanothiophene in a 1:2 ratio.[10] The separation of these isomers can likely be achieved using standard techniques such as column chromatography or fractional crystallization, exploiting the potential differences in polarity between the two isomers.
Reactivity and Synthetic Applications
The electron-withdrawing nature of the nitro and cyano groups significantly activates the thiophene ring of this compound towards nucleophilic aromatic substitution (SNAr).[3] This heightened reactivity makes it a valuable precursor for the synthesis of a variety of heterocyclic systems, many of which are of interest in drug discovery.
Key Reaction Pathway: Synthesis of Thieno[2,3-b]pyridines
A plausible and significant application of this compound is in the synthesis of thieno[2,3-b]pyridine derivatives. These scaffolds are present in a number of biologically active compounds, including kinase inhibitors.[12][13] The general strategy involves the reduction of the nitro group to an amine, followed by condensation and cyclization reactions.
Caption: A key reaction pathway utilizing this compound.
The resulting 2-amino-4-cyanothiophene is a versatile intermediate that can be further elaborated into a wide range of fused heterocyclic systems, including thieno[2,3-d]pyrimidines, which have also demonstrated significant biological activity.[2]
Applications in Drug Discovery
Nitroaromatic compounds are important intermediates in the synthesis of numerous drugs and bioactive molecules.[14] While specific examples detailing the direct use of this compound in the synthesis of a marketed drug are not prevalent in the public literature, its potential is evident from the biological activities of the heterocyclic systems it can generate.
The thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine cores, readily accessible from this compound, are key components of molecules that have been investigated as:
-
Kinase Inhibitors: For the treatment of various cancers.[12][13]
-
Antimicrobial Agents: Showing activity against a range of pathogens.
-
Anti-inflammatory Agents: Demonstrating potential in treating inflammatory conditions.[1]
The strategic placement of the cyano and nitro groups on the thiophene ring allows for regioselective functionalization, providing a powerful tool for medicinal chemists to generate libraries of diverse compounds for biological screening.
Safety and Handling
As with all nitro and cyano-containing compounds, this compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[15][16]
-
Eye Protection: Safety goggles or a face shield are essential.[16]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are recommended.[16]
-
Skin Protection: A lab coat should be worn to prevent skin contact.[16]
-
Respiratory Protection: Work should be conducted in a fume hood to avoid inhalation of any dust or vapors.[16]
In case of accidental exposure, it is crucial to seek immediate medical attention. Contaminated clothing should be removed, and the affected skin area should be washed thoroughly with soap and water.[15]
Conclusion
This compound is a highly functionalized and reactive heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique electronic properties, stemming from the presence of both a nitro and a cyano group, make it an ideal starting material for the construction of more complex molecular architectures, particularly fused heterocyclic systems of medicinal importance. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and safe handling of this compound is paramount to leveraging its full potential in the discovery and development of novel therapeutics.
References
- 1. This compound [webbook.nist.gov]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 42137-24-6 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. echemi.com [echemi.com]
- 6. 5-Nitrothiophene-2-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. 5-Nitrothiophene-2-carbonitrile (CAS 16689-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Nitrothiophene(609-40-5) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Thiophene, 2-nitro- [webbook.nist.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel bioactive pyrido[2,3- d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. preprints.org [preprints.org]
Spectroscopic Signature of 2-Nitrothiophene-4-carbonitrile: A Guide to Structural Elucidation
Foreword: The Rationale for Spectroscopic Characterization
In the landscape of medicinal chemistry and materials science, substituted thiophenes are foundational building blocks. The compound 2-Nitrothiophene-4-carbonitrile (CAS 42137-24-6) is of particular interest due to its unique electronic architecture. The thiophene ring, an electron-rich aromatic system, is rendered highly electron-deficient by the potent electron-withdrawing effects of both a nitro (-NO₂) group at the 2-position and a nitrile (-C≡N) group at the 4-position. This electronic profile makes the molecule a versatile intermediate for complex organic syntheses, particularly in creating novel heterocyclic systems through nucleophilic aromatic substitution.[1]
An unambiguous confirmation of the molecular structure is paramount before its use in any synthetic or developmental pipeline. A mere melting point or chromatographic spot is insufficient; a comprehensive spectroscopic analysis provides the definitive structural proof. This guide details the theoretical and practical aspects of characterizing this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the expected data but also delve into the causality—the "why"—behind the experimental choices and the interpretation of the resulting spectra, providing field-proven insights for researchers.
Molecular Identity and Structure
Prior to any analysis, confirming the fundamental properties of the target molecule is essential.
-
Molecular Formula: C₅H₂N₂O₂S
-
CAS Registry Number: 42137-24-6[2]
The structural arrangement, with numbering conventions for spectroscopic assignment, is critical for interpretation.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out atomic connectivity.
As direct experimental spectra for this specific compound are not widely available in public databases, the following sections represent an expert predictive analysis based on established spectroscopic principles and data from analogous structures.
Experimental Protocol: Acquiring NMR Spectra
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.
-
Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard, defining the 0 ppm reference point for both ¹H and ¹³C spectra.[5]
-
Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H nuclei.[5] Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency (e.g., 75 MHz on a 300 MHz instrument).
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[6]
-
Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Predicted ¹H NMR Spectrum
The thiophene ring of this compound contains two protons, H3 and H5. Their chemical environments are distinct, leading to two separate signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~8.8 - 9.0 | Doublet (d) | ~1.5 - 2.0 | 1H | H3 |
| 2 | ~8.5 - 8.7 | Doublet (d) | ~1.5 - 2.0 | 1H | H5 |
Expertise & Causality: The powerful electron-withdrawing nature of the adjacent -NO₂ group deshields H3 significantly, pushing its chemical shift far downfield. Similarly, the -CN group and the resonance effect of the -NO₂ group deshields H5, also placing it in the aromatic region but slightly upfield relative to H3. The two protons are four bonds apart and will exhibit a small long-range coupling (⁴J), splitting each signal into a doublet.[7] The small J-value is characteristic of a 2,4-disubstituted thiophene ring.
Predicted ¹³C NMR Spectrum
The molecule has five unique carbon atoms, which will result in five distinct signals in the proton-decoupled spectrum.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~152 | C2 |
| 2 | ~140 | C5 |
| 3 | ~135 | C3 |
| 4 | ~115 | C4 |
| 5 | ~114 | -C≡N |
Expertise & Causality:
-
C2: The carbon directly attached to the highly electronegative nitro group is expected to be the most deshielded and thus have the largest chemical shift.[6]
-
C3 & C5: These are the two CH carbons of the thiophene ring. Their shifts are in the typical aromatic/heteroaromatic region. C5 is expected to be slightly more downfield than C3 due to the influence of the adjacent sulfur atom and resonance effects.
-
C4 & -C≡N: The C4 carbon, attached to the nitrile group, will be significantly shielded relative to the other ring carbons. The nitrile carbon itself has a highly characteristic chemical shift in the 110-120 ppm range.[8]
Infrared (IR) Spectroscopy
FT-IR spectroscopy excels at identifying specific functional groups by detecting their characteristic vibrational frequencies.[9] It serves as a rapid and reliable method to confirm the presence of the key nitro and nitrile moieties.
Experimental Protocol: Acquiring an FT-IR Spectrum
The Attenuated Total Reflectance (ATR) technique is a modern, efficient method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This scan measures the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum by the instrument's software.[10]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
Predicted IR Absorption Data
The IR spectrum will be dominated by strong, characteristic absorptions from the two electron-withdrawing groups.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100 | Medium | Aromatic C-H Stretch (Thiophene Ring) |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1540 | Strong | Asymmetric NO₂ Stretch |
| ~1480 | Medium | Aromatic C=C Stretch (Thiophene Ring)[11] |
| ~1350 | Strong | Symmetric NO₂ Stretch |
| ~850 | Medium-Strong | C-N Stretch |
| ~750 | Medium | C-S Stretch (Thiophene Ring)[12] |
Expertise & Causality: The most diagnostic peaks are the sharp, intense absorption around 2230 cm⁻¹ for the nitrile group and the two very strong absorptions for the nitro group.[13] The asymmetric stretch of the NO₂ group appears at a higher frequency than the symmetric stretch. The presence of these three prominent peaks provides immediate and trustworthy evidence for the correct molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts like a molecular fingerprint.
Experimental Protocol: Acquiring an EI Mass Spectrum
Electron Ionization (EI) is a standard technique for analyzing small, volatile organic molecules.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high-vacuum source chamber.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[14]
-
Fragmentation: The high energy of the M⁺• ion causes it to be unstable, leading to its fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
-
Analysis: Accelerate the positively charged ions through a magnetic or electric field in a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, generating a signal whose intensity is proportional to the abundance of that ion. The output is a mass spectrum, a plot of relative intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The mass spectrum will confirm the molecular weight and reveal a logical fragmentation pathway.
| m/z Value | Predicted Identity | Notes |
| 154 | [C₅H₂N₂O₂S]⁺• | Molecular Ion (M⁺•). Confirms molecular weight. |
| 124 | [C₅H₂NOS]⁺• | M - NO |
| 108 | [C₅H₂NS]⁺• | M - NO₂. Loss of the nitro group is a very common pathway.[1] |
| 82 | [C₄H₂S]⁺• | M - NO₂ - CN. Subsequent loss of the nitrile group. |
Expertise & Causality: The molecular ion peak at m/z 154 is the definitive confirmation of the compound's molecular weight.[2] Under EI conditions, the most probable initial fragmentation is the cleavage of the weakest bonds, particularly the C-N bond of the nitro group. The loss of the NO₂ radical (mass = 46) would lead to a significant peak at m/z 108. Further fragmentation could involve the loss of the CN radical (mass = 26), leading to a peak at m/z 82.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound is a clear demonstration of the synergistic power of modern spectroscopic techniques. While ¹H and ¹³C NMR mapping of the core C-H framework, FT-IR provides rapid and unambiguous confirmation of the critical nitro and nitrile functional groups. Finally, mass spectrometry validates the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. The combination of these self-validating analyses provides an unshakeable foundation of structural proof, ensuring the identity and purity of this versatile chemical intermediate for its application in research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound [webbook.nist.gov]
- 3. Atomic Spectra Database | NIST [nist.gov]
- 4. bionmr.unl.edu [bionmr.unl.edu]
- 5. preprints.org [preprints.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. rsc.org [rsc.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. FTIR [terpconnect.umd.edu]
- 11. researchgate.net [researchgate.net]
- 12. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 14. chemguide.co.uk [chemguide.co.uk]
Technical Guide: Elucidation of the Solid-State Supramolecular Architecture of 2-Nitrothiophene-4-carbonitrile
Abstract
This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Nitrothiophene-4-carbonitrile, a heterocyclic compound of interest in synthetic chemistry and drug discovery.[1] The presence of strong electron-withdrawing nitro and nitrile groups on the thiophene ring creates a unique electronic and structural profile, making a detailed understanding of its solid-state conformation and intermolecular interactions crucial for predicting its physicochemical properties and reactivity.[1] This document outlines the complete workflow, from targeted synthesis and single-crystal growth to data acquisition via single-crystal X-ray diffraction and subsequent structural refinement and analysis. Methodologies are detailed with an emphasis on causality and best practices to ensure reproducible, high-quality results for researchers in crystallography, medicinal chemistry, and materials science.
Introduction: The Scientific Imperative
Nitrothiophenes are a class of compounds recognized for their broad-spectrum antibacterial properties and their role as versatile intermediates in the synthesis of complex pharmaceuticals.[2][3][4] The specific molecule, this compound, combines the potent electron-withdrawing properties of both a nitro (-NO₂) group and a cyano (-CN) group on a thiophene scaffold.[1] This electronic arrangement significantly influences the reactivity of the thiophene ring, making it a valuable building block for creating novel heterocyclic systems.[1]
Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing precise data on bond lengths, bond angles, and the spatial arrangement of molecules.[5][6][7] This information reveals the subtle interplay of intermolecular forces—such as hydrogen bonds, halogen bonds, and π-π stacking—that govern crystal packing. For drug development professionals, these solid-state properties are critical as they influence crucial parameters like solubility, dissolution rate, stability, and bioavailability.
This guide serves as an authoritative protocol for elucidating the crystal structure of this compound, establishing a validated system for its characterization.
Synthesis and Purification
A reliable synthetic route is the prerequisite for obtaining high-purity material suitable for crystallization. While various methods exist for the nitration of thiophenes, a common approach involves the use of a nitrating agent in a controlled manner to achieve regioselectivity.[4][8][9]
Synthetic Protocol: Nitration of Thiophene-4-carbonitrile
-
Rationale: This protocol is adapted from established methods for thiophene nitration.[8][9] The use of a solid acid catalyst like a metal-exchanged montmorillonite clay can offer an eco-friendly and selective alternative to traditional methods that use acetic anhydride, which can be hazardous.[4][9][10]
-
Step-by-Step Procedure:
-
Catalyst Preparation: Activate Fe³⁺-montmorillonite clay catalyst (0.5 g) by heating at 120°C for 3 hours under vacuum.
-
Reaction Setup: In a 50 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, suspend the activated catalyst in 10 mL of dichloroethane.
-
Reactant Addition: Dissolve thiophene-4-carbonitrile (20 mmol) in the solvent. While stirring vigorously, add nitric acid (40 mmol, 1.8 mL) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Filter off the catalyst using a celite pad.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
-
Crystallization: The Art of Growing Single Crystals
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and depends on the compound's solubility.[11][12]
Screening for Crystallization Conditions
A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane) should be performed on a milligram scale. The ideal solvent is one in which the compound is moderately soluble when hot and sparingly soluble when cold.[11][12]
Recommended Crystallization Protocol: Slow Evaporation
-
Rationale: Slow evaporation is a robust and straightforward technique for air-stable compounds.[11] It allows for the gradual increase in solute concentration, promoting the formation of a limited number of nucleation sites and encouraging the growth of larger, well-ordered crystals.[11]
-
Step-by-Step Procedure:
-
Prepare a near-saturated solution of purified this compound in a suitable solvent (e.g., ethanol/water mixture) at a slightly elevated temperature (approx. 40-50°C).
-
Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment (e.g., a desiccator in a quiet location) at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
-
-
Alternative Technique: Vapor Diffusion For milligram quantities, vapor diffusion is highly effective.[13] The compound is dissolved in a small amount of a "good" solvent and placed in a sealed chamber containing a larger volume of a "poor" solvent (in which the compound is insoluble). The poor solvent's vapor slowly diffuses into the solution, reducing solubility and inducing crystallization.[13]
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides the definitive three-dimensional structure of a molecule.[5][6][14]
Experimental Workflow Diagram
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol
-
Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed on a diffractometer (e.g., a modern instrument equipped with a high-brilliance X-ray source and a sensitive detector) and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[6] X-rays are directed at the crystal, which is rotated to collect a series of diffraction patterns from multiple orientations.[7]
-
Structure Solution and Refinement:
-
The collected diffraction data are integrated to determine the intensities and positions of the Bragg reflections.
-
The structure is solved using direct methods, which is the standard approach for small molecules, to overcome the "phase problem".[14]
-
The initial atomic model is refined using full-matrix least-squares methods. This process iteratively adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Structural Analysis of this compound
The final output of the SCXRD experiment is a crystallographic information file (CIF) containing the precise coordinates of each atom. Analysis of this data provides profound insights into the molecule's geometry and packing.
Molecular Geometry
The thiophene ring is expected to be essentially planar. Key points of analysis include:
-
The C-S, C-C, C-N, and N-O bond lengths and angles.
-
The torsion angle between the plane of the nitro group and the plane of the thiophene ring, which indicates the degree of conjugation.
-
The planarity of the five-membered ring.
Crystallographic Data Summary
The following table presents a representative summary of the crystallographic data that would be obtained for this compound.
| Parameter | Value (Representative) |
| Chemical Formula | C₅H₂N₂O₂S |
| Formula Weight | 154.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.9 |
| c (Å) | 12.3 |
| β (°) | 105.5 |
| Volume (ų) | 595 |
| Z (molecules/unit cell) | 4 |
| Density (calculated, g/cm³) | 1.72 |
| R-factor (R1) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Supramolecular Interactions: The Crystal Packing
The strong dipole moments created by the nitro and cyano groups are expected to dominate the crystal packing. The analysis should focus on identifying key intermolecular interactions:
-
C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the thiophene ring hydrogens and the oxygen atoms of the nitro group or the nitrogen of the nitrile group of adjacent molecules.
-
π-π Stacking: Potential stacking interactions between the electron-deficient thiophene rings.
-
Other Interactions: Close contacts involving the sulfur atom and oxygen or nitrogen atoms, which can be indicative of chalcogen bonding.
The diagram below illustrates the logical relationship between the molecular features and the resulting solid-state architecture.
Caption: Relationship between molecular features and bulk properties.
Conclusion
This guide provides a robust, scientifically-grounded framework for the complete structural elucidation of this compound. By following these detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-fidelity model of the compound's solid-state structure. The resulting data on molecular geometry and intermolecular packing are indispensable for rational drug design, polymorphism screening, and advancing the synthetic utility of this versatile heterocyclic building block.
References
- 1. This compound | 42137-23-5 | Benchchem [benchchem.com]
- 2. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. rigaku.com [rigaku.com]
- 6. excillum.com [excillum.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. unifr.ch [unifr.ch]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
The Duality of the Thiophene Ring: A Technical Guide to the Reactivity of 2-Nitrothiophene-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene scaffold remains a cornerstone in medicinal chemistry and materials science. Its reactivity, however, is profoundly influenced by the nature and position of its substituents. This guide provides an in-depth analysis of the reactivity of 2-Nitrothiophene-4-carbonitrile, a thiophene derivative bearing two potent electron-withdrawing groups. We will explore the synergistic electronic effects of the nitro and cyano moieties, which create a unique chemical landscape, deactivating the ring towards classical electrophilic substitution while simultaneously activating it for a range of nucleophilic and other transformations. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols for the strategic modification of this versatile building block.
The Electronic Architecture of this compound
The reactivity of an aromatic system is fundamentally dictated by its electron density. In this compound, the inherent electron-rich nature of the thiophene ring is dramatically altered by the presence of the 2-nitro and 4-cyano substituents. Both groups are strongly electron-withdrawing, operating through a combination of negative inductive (-I) and negative mesomeric (-M) effects.
-
-I Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen in the cyano group, pulls electron density away from the thiophene ring through the sigma bonds.
-
-M Effect: The π-systems of both the nitro and cyano groups can accept electron density from the thiophene ring via resonance, further depleting the ring of its electron density.
This synergistic electron withdrawal creates a highly electron-deficient (electrophilic) thiophene ring, particularly at the carbon atoms. This electronic perturbation is the primary determinant of the molecule's characteristic reactivity.
Synthesis of this compound: A Practical Approach
The targeted synthesis of this compound can be approached through several routes. A common strategy involves the nitration of a pre-existing cyanothiophene. However, this often leads to a mixture of isomers. An alternative pathway, offering potential for greater regiocontrol, involves the construction of the substituted thiophene ring via the Gewald reaction, followed by diazotization and a Sandmeyer reaction.
Route 1: Nitration of 2-Cyanothiophene
A direct approach involves the nitration of 2-cyanothiophene. This method, while straightforward, typically yields a mixture of the 4-nitro and 5-nitro isomers, which can be challenging to separate.[1]
Experimental Protocol: Nitration of 2-Cyanothiophene [1]
-
To a stirred solution of 10 mL of concentrated sulfuric acid, cooled to 0°C, add 4.0 g (0.036 mol) of 2-cyanothiophene.
-
Prepare a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid.
-
Add 6 mL of the nitrating mixture dropwise to the thiophene solution, maintaining the temperature between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring.
-
A yellow solid, a mixture of 2-cyano-4-nitrothiophene and 2-cyano-5-nitrothiophene, will precipitate.
-
Collect the solid by filtration and wash with ice water (2 x 5 mL).
Note: Separation of the isomers typically requires chromatographic techniques.
Route 2: Gewald Aminothiophene Synthesis and Sandmeyer Cyanation
An alternative strategy that may offer better regioselectivity involves a multi-step sequence starting with the Gewald aminothiophene synthesis.[2][3][4][5] This reaction constructs a 2-aminothiophene ring, which can then be converted to the corresponding diazonium salt and subsequently to the nitrile via a Sandmeyer reaction.[6][7][8]
Key Reactivity Patterns
The electron-deficient nature of this compound makes it a prime candidate for nucleophilic attack, while rendering it highly resistant to electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The strong activation provided by the nitro and cyano groups facilitates the displacement of a suitable leaving group from the thiophene ring by a nucleophile. While the parent molecule has no leaving group, this reactivity is a key feature of its halogenated derivatives.
Vicarious Nucleophilic Substitution (VNS)
A more pertinent reaction for this compound is the Vicarious Nucleophilic Substitution (VNS). This powerful reaction allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring.[9][10][11] In this process, a carbanion bearing a leaving group at the α-position attacks the ring, followed by base-induced elimination of the leaving group and a proton.
The nitro group strongly directs the incoming nucleophile to the positions ortho and para to it. In the case of this compound, the C5 position is the most likely site of attack.
Experimental Protocol: Vicarious Nucleophilic Substitution with a-chloroacetonitrile
-
Dissolve this compound (1 mmol) in 10 mL of dry THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of α-chloroacetonitrile (1.2 mmol) in 5 mL of dry THF.
-
To the α-chloroacetonitrile solution, slowly add a strong base such as potassium tert-butoxide (2.5 mmol) at -78°C and stir for 15 minutes to generate the carbanion.
-
Transfer the carbanion solution to the solution of this compound via cannula, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 2-3 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C5-substituted product.
dot graph VNS_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} dot
Caption: General workflow for Vicarious Nucleophilic Substitution.
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amine, providing a versatile entry point for further functionalization, such as diazotization followed by Sandmeyer reactions or amide bond formation. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.[12][13][14][15] This method is generally chemoselective for the nitro group in the presence of a nitrile.
Experimental Protocol: Reduction of this compound to 2-Aminothiophene-4-carbonitrile [12]
-
To a solution of this compound (1 mmol) in ethanol (10 mL), add tin(II) chloride dihydrate (SnCl2·2H2O) (5 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-Aminothiophene-4-carbonitrile by column chromatography or recrystallization.
dot graph Nitro_Reduction { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];
} dot
Caption: Stepwise reduction of the nitro group.
Spectroscopic and Physical Data
| Property | Data | Source |
| Molecular Formula | C₅H₂N₂O₂S | --INVALID-LINK--[16] |
| Molecular Weight | 154.15 g/mol | --INVALID-LINK--[16] |
| Appearance | Yellow solid | --INVALID-LINK--[1] |
| ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H), ~8.1 (s, 1H) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~150, ~145, ~135, ~120, ~115 | Predicted |
| IR (KBr, cm⁻¹) | ~3100 (C-H), ~2230 (C≡N), ~1540 & ~1350 (NO₂) | Predicted |
Note: Experimental NMR and IR data for this compound are not widely available. The provided values are predictions based on typical chemical shifts and vibrational frequencies for the functional groups present.
Conclusion
This compound represents a thiophene core with a reactivity profile inverted from its unsubstituted parent. The powerful electron-withdrawing nature of the nitro and cyano groups deactivates the ring towards electrophiles but primes it for nucleophilic attack, most notably through Vicarious Nucleophilic Substitution. Furthermore, the selective reduction of the nitro group opens a gateway to a diverse array of 2-aminothiophene derivatives. This guide provides the foundational knowledge and practical protocols for researchers to harness the unique reactivity of this valuable synthetic intermediate, enabling the development of novel compounds for applications in drug discovery and materials science.
References
- 1. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. byjus.com [byjus.com]
- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 10. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 11. chem.kuleuven.be [chem.kuleuven.be]
- 12. scispace.com [scispace.com]
- 13. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. This compound [webbook.nist.gov]
Electron-withdrawing effects of nitro and nitrile groups in thiophene
An In-Depth Technical Guide to the Electron-Withdrawing Effects of Nitro and Nitrile Groups in Thiophene
Foreword
For researchers and professionals in drug development and materials science, the thiophene scaffold is a cornerstone of molecular design.[1][2] Its unique electronic properties, often described as a bioisosteric replacement for a phenyl ring, make it a privileged structure in medicinal chemistry.[1] The strategic functionalization of this five-membered heterocycle with electron-withdrawing groups (EWGs) is a critical tool for modulating reactivity, tuning electronic properties, and enhancing biological activity. This guide provides a detailed examination of two of the most powerful and commonly employed EWGs: the nitro (–NO₂) and nitrile (–CN) groups. We will move beyond a simple recitation of facts to explore the underlying chemical principles, compare their distinct electronic signatures, and provide practical, field-proven methodologies for their synthesis and characterization.
The Electronic Landscape of the Thiophene Ring
Thiophene is an aromatic heterocycle containing a sulfur atom that participates in the π-conjugated system.[1] The sulfur atom's lone pair electrons contribute to the aromatic sextet, making the ring electron-rich and generally more reactive towards electrophilic substitution than benzene.[1] However, the introduction of potent EWGs like nitro and nitrile groups fundamentally alters this landscape. These groups withdraw electron density from the ring, deactivating it towards electrophilic attack and, crucially, activating it for nucleophilic aromatic substitution (SNAr), a reaction pathway not readily accessible for simple aryl halides.[3][4]
A Tale of Two Withdrawing Groups: Nitro vs. Nitrile
While both –NO₂ and –CN are potent EWGs, their mechanisms and magnitudes of electron withdrawal differ significantly, impacting the resulting molecule's properties.
The Nitro Group: A Powerhouse of Induction and Resonance
The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. Its effect is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the thiophene ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize the ring's π-electrons onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced when the nitro group is at the C2 or C5 position, allowing for direct conjugation with the sulfur atom.
The combination of these powerful -I and -M effects profoundly reduces the electron density of the thiophene ring, making it highly electrophilic.
Figure 1: Key resonance structures of 2-nitrothiophene.
The Nitrile Group: A Modulated Withdrawal
The nitrile, or cyano, group also withdraws electron density via both inductive and resonance effects, but generally to a lesser extent than the nitro group.
-
Inductive Effect (-I): The sp-hybridized carbon and the nitrogen atom are electronegative, leading to a moderate inductive pull.
-
Resonance Effect (-M): The π-system of the C≡N triple bond can accept electron density from the thiophene ring.
While effective, the nitrile group's overall electron-withdrawing capacity is less than that of the nitro group, a fact quantitatively supported by Hammett substituent constants.[5]
Quantitative Comparison: Hammett Constants
The Hammett equation provides a quantitative means to compare the electronic influence of substituents.[6][7] The substituent constants (σ) reflect the electron-donating or -withdrawing nature of a group. Positive values indicate an electron-withdrawing effect.
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) |
| **Nitro (–NO₂) ** | +0.78 | +0.71 |
| Nitrile (–CN) | +0.66 | +0.56 |
| Table 1: Comparison of Hammett constants for nitro and nitrile groups, indicating the stronger electron-withdrawing nature of the nitro group.[5] |
Impact on Chemical Reactivity: The SNAr Mechanism
The most significant consequence of introducing a nitro or nitrile group onto a thiophene ring bearing a leaving group (e.g., a halogen) is the activation towards Nucleophilic Aromatic Substitution (SNAr).[3][8] This reaction is fundamental for synthesizing highly functionalized thiophenes.
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] This is typically the rate-determining step.[9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
The electron-withdrawing nitro and nitrile groups are critical because they stabilize the negatively charged Meisenheimer complex through resonance and induction, thereby lowering the activation energy of the first step and accelerating the reaction.[9][10] The nitro group, being the stronger EWG, provides greater stabilization and thus activates the ring for SNAr more effectively than the nitrile group.[3]
Figure 2: Workflow of the SNAr mechanism on an activated thiophene.
Spectroscopic Signatures
The electronic perturbations caused by nitro and nitrile groups are readily observable through various spectroscopic techniques.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for confirming the presence of these functional groups.
-
Nitro Group (–NO₂): Exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
Nitrile Group (–CN): Shows a sharp, intense absorption band for the C≡N triple bond stretch in the region of 2220-2260 cm⁻¹, an area of the spectrum that is often uncongested.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectra are significantly affected by the deshielding nature of these EWGs.
-
¹H NMR: Protons on the thiophene ring will shift downfield (to higher ppm) due to the reduced electron density. The magnitude of the shift is generally greater for protons ortho and para to the substituent.
-
¹³C NMR: The carbon atom directly attached to the EWG (the ipso-carbon) is significantly deshielded. Other ring carbons also experience downfield shifts, reflecting the overall electron withdrawal.[13][14]
UV-Visible Spectroscopy
The introduction of these groups, which are also chromophores, extends the π-conjugation and can cause a bathochromic (red) shift in the molecule's absorption maximum (λₘₐₓ) compared to unsubstituted thiophene.[12][14] Computational studies using Time-Dependent Density Functional Theory (TD-DFT) can accurately predict these electronic transitions.[15][16]
| Technique | Nitro Group (–NO₂) Signature | Nitrile Group (–CN) Signature |
| IR | Asymmetric stretch: ~1500-1560 cm⁻¹Symmetric stretch: ~1300-1370 cm⁻¹ | C≡N stretch: ~2220-2260 cm⁻¹ (sharp, intense) |
| ¹³C NMR | Significant downfield shift of all ring carbons. | Moderate downfield shift of all ring carbons. |
| UV-Vis | Bathochromic shift due to extended conjugation. | Bathochromic shift, typically less pronounced than –NO₂. |
| Table 2: Comparative spectroscopic fingerprints of nitro and nitrile groups on a thiophene ring. |
Synthetic Methodologies and Experimental Protocols
The introduction of nitro and nitrile groups onto the thiophene ring requires specific synthetic strategies.
Synthesis of Nitrothiophenes
Direct nitration is the most common method. Due to the reactivity of the thiophene ring, conditions must be carefully controlled to avoid polysubstitution and oxidative degradation.
Figure 3: Experimental workflow for the synthesis of 2-nitrothiophene.
Protocol: Synthesis of 2-Nitrothiophene [17][18]
-
Warning: This procedure involves strong acids and toxic reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 2-Nitrothiophene is a poison.[17]
-
Reagent Preparation: Prepare a nitrating mixture by carefully adding fuming nitric acid to acetic anhydride in a flask, maintaining the temperature below 10°C with an ice-salt bath.
-
Reaction: To a separate flask containing thiophene dissolved in acetic anhydride, slowly add the prepared nitrating mixture dropwise. The temperature of the reaction must be strictly maintained between -10°C and 5°C.[17]
-
Quenching: After the addition is complete and the reaction has stirred for a short period, carefully pour the mixture onto crushed ice.
-
Workup: The resulting mixture is neutralized with a base (e.g., sodium carbonate solution) and extracted with a suitable organic solvent like diethyl ether.
-
Purification: The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product, often a mixture of 2- and 3-nitrothiophene, can be purified by steam distillation or recrystallization from a solvent like petroleum ether to yield pure 2-nitrothiophene.[17]
-
Validation: The final product's identity and purity should be confirmed by melting point determination (m.p. 44–45°C) and spectroscopic analysis (NMR, IR).[17]
Synthesis of Cyanothiophenes
Cyanothiophenes are typically prepared via nucleophilic substitution of a corresponding halothiophene (e.g., using CuCN in a Rosenmund-von Braun reaction) or through modern cross-coupling methodologies. Multi-component reactions, such as those involving elemental sulfur, are also emerging as efficient routes.[19]
Applications in Drug Discovery and Materials Science
The ability of nitro and nitrile groups to modulate the electronic properties and reactivity of thiophenes makes them invaluable in applied sciences.
-
Drug Development: Thiophene derivatives are present in numerous approved drugs.[1][20] The introduction of EWGs can enhance binding affinity to biological targets, modify metabolic stability, and improve pharmacokinetic profiles.[1] For instance, nitrothiophenes have been explored for their antimicrobial and anticancer activities.[21]
-
Materials Science: The electronic properties of substituted thiophenes are exploited in organic electronics.[2] By tuning the HOMO-LUMO gap with EWGs, scientists can design novel materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.[2][22]
Conclusion
The nitro and nitrile groups are powerful tools for the chemical biologist and materials scientist. Their strong electron-withdrawing effects fundamentally alter the electronic character of the thiophene ring, deactivating it for electrophilic substitution while strongly activating it for nucleophilic aromatic substitution. The nitro group offers a more potent electronic perturbation compared to the nitrile, a difference that can be rationally exploited in molecular design. A thorough understanding of their synthesis, reactivity, and spectroscopic signatures, as detailed in this guide, is essential for leveraging these functional groups to develop next-generation pharmaceuticals and advanced organic materials.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Use of the Hammett equation in substituted thiophenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 11. lehigh.edu [lehigh.edu]
- 12. researchgate.net [researchgate.net]
- 13. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 19. Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 22. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Nitrothiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Nitrothiophene Scaffold
The thiophene nucleus, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science.[1][2] Its incorporation into molecular frameworks often imparts significant biological activity and unique electronic properties. The introduction of a nitro group (−NO₂) to this privileged scaffold dramatically alters its electronic profile, creating a versatile building block for further chemical elaboration. The strong electron-withdrawing nature of the nitro group activates the thiophene ring for nucleophilic substitution and provides a synthetic handle for reduction to the corresponding amine, a critical functional group in drug discovery. This guide provides an in-depth exploration of the primary synthetic routes to nitrothiophene derivatives, focusing on the underlying chemical principles, field-proven experimental protocols, and the logic behind methodological choices.
Chapter 1: The Cornerstone Technique: Direct Electrophilic Nitration
The most direct and widely employed method for synthesizing nitrothiophenes is the electrophilic aromatic substitution (EAS) of a pre-existing thiophene ring. Thiophene is significantly more reactive towards electrophiles than benzene, a double-edged sword that allows for mild reaction conditions but also presents challenges in controlling selectivity and avoiding degradation.[3]
Mechanistic Insights & Regioselectivity
The nitration of thiophene proceeds via the attack of a nitronium ion (NO₂⁺) or a related electrophilic species on the electron-rich thiophene ring. This attack preferentially occurs at the C2 (α) position, as the resulting Wheland intermediate (σ-complex) is better stabilized by resonance, with the sulfur atom effectively delocalizing the positive charge. Attack at the C3 (β) position results in a less stable intermediate. Consequently, the nitration of unsubstituted thiophene typically yields 2-nitrothiophene as the major product, often accompanied by a smaller percentage (around 10-15%) of the 3-nitro isomer.[3][4]
The choice of nitrating agent and reaction conditions is paramount. Classical concentrated nitric acid/sulfuric acid mixtures are often too harsh for the sensitive thiophene ring, leading to oxidation, polymerization, and even explosive reactions.[3] Milder, more controlled conditions are therefore required.
Key Nitrating Systems & Their Applications
The causality behind choosing a specific nitrating system lies in balancing reactivity with the stability of the starting material.
-
Nitric Acid in Acetic Anhydride (HNO₃/Ac₂O): This is arguably the most successful and widely cited reagent for the mononitration of thiophene.[3] Acetic anhydride reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), a milder nitrating agent. This system effectively suppresses the formation of nitrous acid, which can lead to autocatalytic and violent side reactions.[3]
-
Nitric Acid in Acetic Acid (HNO₃/AcOH): While seemingly simpler, this method can be hazardous due to the potential for autocatalytic nitrosation, leading to uncontrolled and often explosive reactions, particularly at higher concentrations.[3] The addition of urea can mitigate this by scavenging nitrous acid.[3]
-
Nitric Acid in Trifluoroacetic Anhydride (HNO₃/TFAA): This system generates the highly reactive trifluoroacetyl nitrate, allowing for efficient nitration and providing good yields of 2-nitrothiophene.[3][5]
-
Metal Nitrates (e.g., Copper Nitrate): Thiophenes are reactive enough to be nitrated by mild agents like copper nitrate.[3][5]
-
Solid Acid Catalysts: Recent developments include the use of solid acid catalysts, such as Fe³⁺-exchanged montmorillonite clay, which can promote nitration with nitric acid in the absence of acetic anhydride, offering a more environmentally friendly and potentially more selective alternative.[4]
Data Summary: Regioselectivity in Thiophene Nitration
| Nitrating System | Substrate | Major Product(s) | Typical Yield | Reference |
| Fuming HNO₃ in Ac₂O/AcOH | Thiophene | 2-Nitrothiophene (~85%) & 3-Nitrothiophene (~15%) | 70–85% | [4][6] |
| HNO₃ in TFAA | Thiophene | 2-Nitrothiophene | 78% | [3][5] |
| KNO₃ in conc. H₂SO₄ | Benzo[b]thiophene-3-carbonitrile | 5-Nitro and 6-Nitro isomers (Kinetic Control) | N/A | [7] |
| conc. HNO₃ in H₂SO₄/AcOH | Benzo[b]thiophene-3-carbonitrile | 4-Nitro isomer (Thermodynamic Control) | N/A | [7] |
Experimental Protocol: Synthesis of 2-Nitrothiophene
This protocol is adapted from the well-established procedure in Organic Syntheses, which has proven to be a reliable and self-validating system.[6]
Materials:
-
Thiophene (1 mole, 84 g)
-
Acetic Anhydride (340 cc)
-
Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)
-
Glacial Acetic Acid (600 cc)
-
Crushed Ice
Procedure:
-
Prepare Solutions: Separately prepare two solutions. Solution A: Dissolve 84 g of thiophene in 340 cc of acetic anhydride. Solution B: Dissolve 80 g of fuming nitric acid in 600 cc of glacial acetic acid. Divide each solution into two equal halves.
-
Initial Reaction: Add one-half of Solution B to a 2-L three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel. Cool the flask to 10°C in an ice/water bath.
-
Thiophene Addition (Part 1): With moderate stirring, add one-half of Solution A dropwise. The rate of addition should be controlled to keep the internal temperature at or below room temperature. A rapid initial temperature rise is expected.[6]
-
Reagent Addition: Once the initial exotherm subsides and the first half of the thiophene solution has been added, cool the reaction mixture back to 10°C. Rapidly add the remaining half of Solution B.
-
Thiophene Addition (Part 2): Continue the nitration by gradually adding the remaining half of Solution A. Maintain a light brown color in the reaction mixture; a pink or dark red color indicates undesirable oxidation.[6]
-
Reaction Completion & Quenching: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Quench the reaction by pouring it onto an equal weight of crushed ice with vigorous shaking.
-
Isolation: The product, 2-nitrothiophene, will precipitate as pale yellow crystals. Collect the solid by filtration and wash thoroughly with cold water.
-
Characterization: The crude product typically melts at 44–45°C.[6] Purity can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. The presence of the nitro group can be confirmed by strong IR absorptions around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹.[7]
Chapter 2: Ring Construction Strategies: Building Nitrothiophenes from Acyclic Precursors
An alternative to direct nitration involves constructing the thiophene ring from acyclic precursors that either already contain a nitro group or can be easily nitrated. These methods offer excellent control over regiochemistry, providing access to substitution patterns that are difficult or impossible to achieve via electrophilic substitution.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component condensation for synthesizing 2-aminothiophenes.[8][9] While the direct product is an aminothiophene, this scaffold is a crucial starting point. The amino group can be diazotized and subsequently substituted, or the ring can be nitrated under controlled conditions, with the amino group (often protected as an amide) directing the electrophilic attack.
The core reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[8][9][10]
Mechanism Overview:
-
Knoevenagel Condensation: The base catalyzes the condensation of the carbonyl compound and the active methylene compound.[9][11]
-
Sulfur Addition: Elemental sulfur adds to the enolate intermediate.[11]
-
Cyclization & Tautomerization: An intramolecular nucleophilic attack of the resulting thiolate onto the nitrile group, followed by tautomerization, yields the 2-aminothiophene product.[9][11]
A modification of this reaction using 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde) and nitroalkenes can be used to directly synthesize 3-nitro-2-substituted thiophenes.[12] This involves a tandem Michael-intramolecular Henry (nitro-aldol) reaction followed by dehydration and aromatization.[12]
Cyclization of Functionalized Alkynes
Modern organometallic chemistry has opened new avenues for thiophene synthesis via the cyclization of functionalized alkynes.[1][13] These methods often proceed with high regioselectivity and atom economy.[13] For instance, 1-mercapto-3-yn-2-ols can undergo a palladium-catalyzed heterocyclodehydration to form substituted thiophenes.[13] While not directly producing nitrothiophenes, these synthetic platforms create highly functionalized thiophene cores that can be subjected to nitration, with the existing substituents directing the regiochemical outcome.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies discussed.
Caption: Workflow of the Gewald Aminothiophene Synthesis.
Caption: Simplified mechanism for the electrophilic nitration of thiophene.
Conclusion and Future Outlook
The synthesis of nitrothiophene derivatives remains a field of significant interest, driven by their utility as versatile intermediates in drug discovery and materials science. Direct electrophilic nitration, particularly using milder reagents like nitric acid in acetic anhydride, continues to be the most common and practical approach for many applications. However, its limitations in regiocontrol for substituted thiophenes necessitate the use of alternative strategies. Ring-closing methods, such as variations of the Gewald synthesis and modern metal-catalyzed cyclizations, provide powerful tools for accessing complex, regiochemically defined nitrothiophenes. The ongoing development of greener, more selective catalytic systems promises to further refine the synthetic chemist's toolkit, enabling more efficient and sustainable routes to this important class of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] A MINI REVIEW OF THIOPHENE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 5-Nitrothiophene-3-carbonitrile
Introduction & Scientific Context
Substituted nitrothiophenes are valuable precursors in medicinal chemistry and materials science. The nitro group, a versatile functional handle, can be readily reduced to an amine or participate in various nucleophilic substitution reactions, enabling the construction of complex molecular architectures[1]. This guide provides a comprehensive protocol for the synthesis of 5-nitrothiophene-3-carbonitrile (CAS 42137-23-5), a compound also referred to in literature as 2-nitrothiophene-4-carbonitrile or 4-cyano-2-nitrothiophene[2].
The synthesis involves the direct electrophilic nitration of thiophene-3-carbonitrile. Thiophene is an electron-rich aromatic heterocycle that is highly susceptible to electrophilic attack. However, it is also sensitive to the strongly acidic and oxidizing conditions typical of nitration reactions, which can lead to degradation and the formation of unwanted byproducts[3]. The presence of an electron-withdrawing cyano (-CN) group on the thiophene ring further complicates the reaction by deactivating the ring and influencing the position of the incoming nitro group. This protocol is designed to maximize the yield of the desired C5-nitrated isomer while minimizing side reactions.
Mechanism & Principles of Regioselectivity
The nitration of thiophene-3-carbonitrile is a classic example of electrophilic aromatic substitution. The reaction proceeds through the formation of a highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the π-electron system of the thiophene ring.
2.1 Generation of the Electrophile A common and controlled method for generating the nitronium ion for sensitive substrates is the use of acetyl nitrate, formed in situ from nitric acid and acetic anhydride[3][4]. This reagent is less aggressive than the conventional mixed acid (H₂SO₄/HNO₃) system, which often leads to oxidative decomposition of the thiophene ring[3].
2.2 Directing Effects and Regioselectivity The regiochemical outcome of the reaction is dictated by the electronic properties of the thiophene ring and the directing effect of the C3-cyano substituent.
-
Thiophene Ring Activation: The sulfur atom directs electrophilic attack preferentially to the α-positions (C2 and C5) due to superior resonance stabilization of the resulting cationic intermediate (the sigma complex).
-
Substituent Effects: The cyano group at the C3 position is strongly electron-withdrawing and deactivating. This effect is most pronounced at the adjacent C2 and C4 positions. The C5 position, being an α-position and furthest from the deactivating influence of the cyano group, becomes the most favorable site for electrophilic attack.
Consequently, the reaction proceeds with high regioselectivity to yield 5-nitrothiophene-3-carbonitrile as the major product.
References
Application Notes and Protocols for the Synthesis of 2-Nitrothiophene-4-carbonitrile via Gewald Reaction of Aminothiophene Precursors
Introduction
Substituted nitrothiophenes are a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties and reactivity of the thiophene ring, rendering it a valuable scaffold for the synthesis of diverse functional molecules. Specifically, 2-Nitrothiophene-4-carbonitrile is a key intermediate for the development of novel pharmaceuticals and agrochemicals, owing to the versatile reactivity of both the nitro and cyano functionalities.
This comprehensive guide provides a detailed, two-part synthetic route to this compound. The first part delineates the synthesis of the crucial precursor, 2-amino-5-substituted-thiophene-4-carbonitrile, via the robust and versatile Gewald multicomponent reaction. The second part details a reliable pathway for the conversion of this aminothiophene intermediate to the final target molecule through a sequence of diazotization, deamination, and regioselective nitration.
This document is intended for researchers, scientists, and drug development professionals. It emphasizes the underlying chemical principles and provides field-proven insights to ensure successful execution of the described protocols.
Part 1: Gewald Synthesis of 2-Amino-5-substituted-thiophene-4-carbonitrile
The Gewald reaction is a powerful one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2][3] This multicomponent reaction is highly valued for its operational simplicity, mild reaction conditions, and the ready availability of starting materials.[4]
Reaction Mechanism: A Stepwise Annulation
The mechanism of the Gewald reaction is generally understood to proceed through a series of sequential steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3] The choice of base is critical, with secondary amines like morpholine or piperidine, or tertiary amines such as triethylamine being commonly employed.[5]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a Michael-type addition of a sulfur nucleophile, which is generated from elemental sulfur in the presence of the base.
-
Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[3]
Protocol 1: Synthesis of 2-Amino-5-aryl-thiophene-4-carbonitrile
This protocol is adapted from established Gewald synthesis procedures for structurally related compounds and is optimized for the preparation of a 2-amino-4-cyanothiophene precursor.[6] The choice of an arylacetonitrile as the carbonyl component precursor and cyanothioacetamide provides a direct route to the desired substitution pattern.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Substituted Arylacetonitrile | Varies | 1.0 equiv | 10 |
| Cyanothioacetamide | 100.14 | 1.0 g | 10 |
| Elemental Sulfur | 32.06 | 0.32 g | 10 |
| Morpholine | 87.12 | 0.2 mL | ~2 |
| Ethanol | 46.07 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Equipment:
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the substituted arylacetonitrile (10 mmol, 1.0 equiv), cyanothioacetamide (1.0 g, 10 mmol, 1.0 equiv), elemental sulfur (0.32 g, 10 mmol, 1.0 equiv), and ethanol (20 mL).
-
Addition of Base: To the stirred suspension, add morpholine (0.2 mL, ~2 mmol, 0.2 equiv) as the catalyst.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (approximately 100 mL) with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying and Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 2-amino-5-aryl-thiophene-4-carbonitrile.
Expected Outcome:
The reaction should yield the desired 2-amino-5-aryl-thiophene-4-carbonitrile as a crystalline solid. The yield and purity will depend on the specific arylacetonitrile used and the meticulousness of the procedure.
Part 2: Conversion of 2-Aminothiophene to this compound
Direct nitration of 2-aminothiophenes is often challenging due to the high reactivity of the amino group, which can lead to oxidation and the formation of undesired byproducts. A more controlled and reliable approach involves a three-step sequence: diazotization of the amino group, deamination to remove the diazonium salt, and subsequent regioselective nitration of the resulting thiophene-4-carbonitrile.
Step 1: Diazotization of 2-Amino-5-substituted-thiophene-4-carbonitrile
Protocol 2: Diazotization
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-5-substituted-thiophene-4-carbonitrile | Varies | 1.0 equiv | 5 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 5 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.38 g | 5.5 |
| Deionized Water | 18.02 | 5 mL | - |
| Ice | - | As needed | - |
Procedure:
-
Preparation of Diazonium Salt Solution: In a beaker, dissolve 2-amino-5-substituted-thiophene-4-carbonitrile (5 mmol, 1.0 equiv) in concentrated sulfuric acid (5 mL) at a temperature below 10 °C, using an ice-salt bath.
-
Preparation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol, 1.1 equiv) in cold water (5 mL).
-
Formation of Diazonium Salt: Slowly add the sodium nitrite solution dropwise to the stirred solution of the aminothiophene in sulfuric acid, maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature. The resulting solution contains the thiophene-2-diazonium salt.
Step 2: Deamination of the Thiophene Diazonium Salt
Deamination involves the removal of the diazonium group, replacing it with a hydrogen atom. This can be achieved by reduction with hypophosphorous acid (H₃PO₂).
Protocol 3: Deamination
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |
| Thiophene-2-diazonium salt solution | - | From Protocol 2 |
| Hypophosphorous Acid (50% w/w) | 66.00 | 10 mL |
| Copper(I) Oxide (optional catalyst) | 143.09 | Catalytic amount |
| Diethyl Ether | 74.12 | As needed |
| Saturated Sodium Bicarbonate Solution | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | As needed |
Procedure:
-
Reduction: To the cold diazonium salt solution from Protocol 2, slowly add hypophosphorous acid (10 mL) with continuous stirring, while maintaining the temperature below 10 °C. A catalytic amount of copper(I) oxide can be added to facilitate the reaction.
-
Reaction: Allow the reaction mixture to stand at low temperature for several hours, and then let it warm to room temperature overnight. The evolution of nitrogen gas should be observed.
-
Extraction: Extract the reaction mixture with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and then with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-substituted-thiophene-4-carbonitrile.
Step 3: Nitration of 5-substituted-thiophene-4-carbonitrile
The final step is the regioselective nitration of the thiophene-4-carbonitrile. The electron-withdrawing cyano group deactivates the thiophene ring towards electrophilic substitution. In 3-substituted thiophenes with deactivating groups, nitration generally occurs at the 5-position. For a 4-substituted thiophene, the 2- and 5-positions are activated. Given the steric hindrance at the 5-position due to the substituent, nitration is expected to preferentially occur at the 2-position.
Protocol 4: Nitration
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity |
| 5-substituted-thiophene-4-carbonitrile | Varies | 1.0 equiv |
| Concentrated Sulfuric Acid (98%) | 98.08 | 10 mL |
| Fuming Nitric Acid | 63.01 | 1.1 equiv |
| Ice | - | As needed |
Procedure:
-
Reaction Setup: To a solution of 5-substituted-thiophene-4-carbonitrile in concentrated sulfuric acid (10 mL) stirred at 0 °C, add a mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid (1:1 v/v) dropwise.
-
Temperature Control: Maintain the temperature between 10-15 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with ice-cold water.
-
Purification: The crude product, which may be a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization to isolate the desired 2-nitro-5-substituted-thiophene-4-carbonitrile.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low yield in Gewald synthesis | Incomplete reaction | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Poor quality of reagents | Use freshly distilled/purified starting materials. | |
| Incorrect base concentration | Optimize the amount of base catalyst. | |
| Formation of byproducts | Side reactions at higher temperatures | Maintain the recommended reaction temperature. |
| Incorrect stoichiometry | Ensure accurate measurement of all reagents. | |
| Incomplete deamination | Insufficient reducing agent | Increase the amount of hypophosphorous acid or reaction time. |
| Low regioselectivity in nitration | Inappropriate nitrating agent or conditions | Experiment with different nitrating agents (e.g., acetyl nitrate) or lower reaction temperatures to improve selectivity. |
Conclusion
This application note provides a comprehensive and technically sound guide for the synthesis of this compound. The described two-part synthetic strategy, commencing with the versatile Gewald reaction to construct the aminothiophene precursor, followed by a robust diazotization-deamination-nitration sequence, offers a reliable pathway for accessing this valuable chemical intermediate. The detailed protocols, mechanistic insights, and troubleshooting advice are intended to empower researchers to successfully synthesize this target molecule and to adapt these methods for the preparation of related substituted thiophenes.
References
Application Notes: The Strategic Utility of 2-Nitrothiophene-4-carbonitrile in Medicinal Chemistry
Abstract
The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1] This guide focuses on a particularly versatile derivative, 2-nitrothiophene-4-carbonitrile, a building block whose value lies in its unique combination of reactive sites. The presence of both a nitro and a nitrile group on the thiophene ring provides a powerful platform for synthetic diversification.[2] These electron-withdrawing groups not only influence the electronic properties of the thiophene core but also serve as synthetic handles for conversion into key pharmacophoric elements like amines, amides, and carboxylic acids. This document provides an in-depth exploration of the chemical properties, strategic applications, and detailed experimental protocols for leveraging this compound in the synthesis of novel bioactive molecules.
Introduction: Why this compound is a Privileged Building Block
In the landscape of drug discovery, chemists seek starting materials that are not only cost-effective and stable but also rich in synthetic potential.[3] this compound meets these criteria, emerging as a valuable intermediate for several reasons:
-
Dual Functionality: The molecule possesses two distinct and highly useful functional groups. The nitro group is a precursor to a primary amine, a fundamental component of many drug molecules for its ability to form salts and participate in hydrogen bonding.[4][5] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering multiple avenues for molecular elaboration.[6][7]
-
Activated Aromatic System: Both the nitro (-NO₂) and nitrile (-CN) groups are strongly electron-withdrawing, which significantly impacts the reactivity of the thiophene ring, making it amenable to specific synthetic transformations.[2]
-
Bioisosteric Potential: The thiophene ring itself is often employed as a bioisostere of a phenyl ring, offering similar spatial characteristics while potentially improving physicochemical properties like solubility and metabolic stability.[1][8]
The strategic conversion of these functional groups allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing a drug candidate's potency and selectivity.
Physicochemical Data: this compound
| Property | Value |
| CAS Number | 42137-23-5 |
| Molecular Formula | C₅H₂N₂O₂S |
| Molecular Weight | 154.15 g/mol [9][10] |
| Appearance | Light yellow to brown crystalline powder |
| Boiling Point | 276.1 °C at 760 mmHg[11] |
| Storage | Store at room temperature or 2-8°C, away from light, in a dry, sealed container[11][12] |
Core Synthetic Transformations and Protocols
The true power of this compound lies in its capacity to be transformed into a variety of derivatives. The following section details the protocols for its most critical reactions.
Selective Reduction of the Nitro Group to Synthesize 2-Amino-4-cyanothiophene
Scientific Rationale: The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and impactful transformations in medicinal chemistry.[4] The resulting 2-aminothiophene scaffold is a key component in a vast array of biologically active compounds, including enzyme inhibitors, receptor modulators, and antimicrobial agents.[8][13][14] This amine group serves as a crucial anchor for building molecular complexity, often acting as a key interaction point with biological targets. While catalytic hydrogenation with Pd/C is highly effective, it can sometimes be too reactive for substrates with other reducible groups.[15] Metal-mediated reductions, such as with Tin(II) chloride (SnCl₂), offer a milder and often more chemoselective alternative, preserving sensitive functionalities like the nitrile group.[15]
Experimental Workflow: Nitro Group Reduction
Caption: Workflow for SnCl₂-mediated nitro group reduction.
Detailed Protocol: Tin(II) Chloride Reduction
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and quench the tin salts until gas evolution ceases and the pH is basic (~8-9).
-
Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the tin salts, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-amino-4-cyanothiophene.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Hydrolysis of the Nitrile Group
Scientific Rationale: The nitrile group is a versatile precursor to both amides and carboxylic acids.[6] Amides are prevalent in drug structures, forming stable, neutral hydrogen bond donors and acceptors. Carboxylic acids are often crucial for interacting with basic residues in protein active sites or for improving aqueous solubility. The choice between acidic or alkaline hydrolysis conditions can be used to control the final product.[16]
2.2.1. Alkaline Hydrolysis to 2-Nitrothiophene-4-carboxamide
Experimental Workflow: Alkaline Nitrile Hydrolysis
Caption: Workflow for alkaline hydrolysis of a nitrile to an amide.
Detailed Protocol: Alkaline Hydrolysis to the Amide
-
Setup: Suspend this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (NaOH, e.g., 3M). For partial hydrolysis to the amide, carefully controlled conditions are needed; sometimes the addition of hydrogen peroxide can facilitate this transformation.
-
Reaction: Heat the mixture under reflux and monitor by TLC. The reaction is typically stopped upon the disappearance of the starting material to avoid over-hydrolysis to the carboxylic acid.
-
Work-up: Cool the reaction to room temperature and carefully acidify with dilute hydrochloric acid (HCl) to a neutral pH.
-
Isolation: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 2-nitrothiophene-4-carboxamide.
-
Purification: Purify as needed via recrystallization or column chromatography.
2.2.2. Acidic Hydrolysis to 2-Nitrothiophene-4-carboxylic Acid
Detailed Protocol: Acidic Hydrolysis to the Carboxylic Acid
-
Setup: Place this compound (1.0 eq) in a round-bottom flask with a mixture of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, and water.[17]
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction by TLC/LC-MS until completion.[16]
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it into cold water or onto crushed ice.
-
Isolation: The carboxylic acid product will often precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Strategic Application in Drug Discovery Programs
The derivatives of this compound are building blocks for a range of therapeutic targets. The conversion to 2-amino-4-substituted thiophenes is particularly fruitful.
Structure-Activity Relationship (SAR) Insights
The functional groups derived from this compound play predictable and valuable roles in molecular recognition:
-
The Amino Group (-NH₂): Once formed from the nitro group, the amine is a potent hydrogen bond donor and can be protonated to form a positive charge, enabling ionic interactions with acidic residues like aspartate or glutamate in a protein target.
-
The Carboxamide (-CONH₂): Derived from the nitrile, the amide group is an excellent hydrogen bond donor and acceptor, often replacing water molecules in an active site and forming stable interactions.
-
The Carboxylic Acid (-COOH): This group is a hydrogen bond donor and, at physiological pH, is deprotonated to a carboxylate (-COO⁻), which can form strong ionic bonds (salt bridges) with basic residues like lysine or arginine.
A study on the structure-activity relationships of nitrothiophenes has shown that electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and atomic charges, correlate with antibacterial activity.[18] The presence and position of the nitro group significantly influence these properties and, consequently, the biological effect.[18]
Examples of Bioactive Scaffolds
While specific drugs directly from this compound are not detailed in the initial search, the resulting 2-aminothiophene core is present in numerous classes of bioactive agents.
| Bioactive Scaffold | Therapeutic Area/Target | Reference |
| Substituted 2-Aminothiophenes | Allosteric enhancers of A1-adenosine receptor | [8][13] |
| 2-Ureido-thiophene-3-carboxylates | Antibacterial (Staphylococcus aureus) | [8][13] |
| Thiophene-based antagonists | Human hepatic glucagon receptor (Diabetes) | [13] |
| General Nitrothiophenes | Antibacterial (E. coli, Micrococcus luteus) | [18][19] |
Logical Flow: From Building Block to Bioactive Molecule
Caption: Synthetic pathways from the core building block.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed, orthogonally reactive functional groups provide a streamlined entry into the highly valuable 2-aminothiophene class of heterocycles. The protocols described herein offer reliable and reproducible methods for unlocking the synthetic potential of this building block. By understanding the causality behind the choice of reagents and conditions, researchers can effectively harness the power of this versatile scaffold to accelerate the discovery and development of next-generation therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 42137-23-5 | Benchchem [benchchem.com]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Synthesis and Reactions of Nitriles - Chad's Prep® [chadsprep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound [webbook.nist.gov]
- 10. chemeo.com [chemeo.com]
- 11. 4-Nitrothiophene-2-carbonitrile [myskinrecipes.com]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Nitrothiophene-4-carbonitrile as a Versatile Intermediate for Heterocyclic Synthesis
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-nitrothiophene-4-carbonitrile emerges as a potent and versatile intermediate. Its thiophene core, activated by the presence of two powerful electron-withdrawing groups—a nitro group at the 2-position and a nitrile group at the 4-position—renders it an ideal substrate for a variety of chemical transformations. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of diverse heterocyclic systems, with a focus on practical, field-proven protocols and the underlying chemical principles.
The strategic placement of the nitro and cyano functionalities on the thiophene ring opens up a rich field of synthetic possibilities. The nitro group can be readily reduced to a primary amine, a key functional handle for subsequent cyclization reactions. The cyano group, in concert with the newly formed amine, provides the necessary components for the construction of fused pyridine and pyrimidine rings, leading to important heterocyclic scaffolds such as thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines. These core structures are prevalent in a wide range of biologically active molecules, including kinase inhibitors, antipsychotic agents, and anti-inflammatory compounds, underscoring the significance of this compound as a valuable starting material in drug discovery programs.[1]
This guide will detail the synthesis of the title compound, its crucial transformation into the corresponding aminothiophene, and its subsequent elaboration into medicinally relevant heterocyclic frameworks. Each section will provide not only step-by-step protocols but also the scientific rationale behind the choice of reagents and conditions, empowering researchers to adapt and innovate upon these methodologies.
Physicochemical Properties and Safety Considerations
Compound: this compound CAS Number: 42137-23-5[2] Molecular Formula: C₅H₂N₂O₂S[3] Molecular Weight: 154.15 g/mol [3]
Appearance: Yellow solid[4]
Safety and Handling: this compound is a nitroaromatic compound and should be handled with care in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7] Nitro compounds can be toxic and may cause skin and eye irritation.[8] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water. All waste containing this compound should be disposed of according to institutional safety protocols for hazardous organic waste.
Synthesis of this compound
The preparation of this compound is typically achieved through the nitration of 2-cyanothiophene. The strong electron-withdrawing nature of the cyano group directs the incoming nitro group to the 4- and 5-positions.
Protocol 1: Nitration of 2-Cyanothiophene[4]
Reaction Scheme:
A schematic for the nitration of 2-cyanothiophene.
Materials:
-
2-Cyanothiophene
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add 2-cyanothiophene (4.0 g, 0.036 mol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid.
-
Add the nitrating mixture (6 mL) dropwise to the reaction flask, ensuring the temperature does not exceed 15 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Carefully pour the dark red solution onto 50 mL of crushed ice with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it with two portions of ice water (5 mL each).
-
The resulting solid is a mixture of this compound and 2-nitrothiophene-5-carbonitrile.[4] The isomers can be separated by column chromatography on silica gel.
Expected Outcome: This procedure yields a mixture of the 4-nitro and 5-nitro isomers. The ratio of the isomers can vary depending on the exact reaction conditions.
Core Transformation: Reduction of the Nitro Group
The pivotal step in unlocking the synthetic potential of this compound is the selective reduction of the nitro group to a primary amine, yielding 2-amino-4-cyanothiophene. This transformation is crucial as it installs the nucleophilic amino group necessary for subsequent cyclization reactions.
Protocol 2: Catalytic Hydrogenation
Reaction Scheme:
A schematic for the reduction of the nitro group.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
To a solution of this compound in methanol or ethyl acetate, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4-cyanothiophene, which can be used in the next step without further purification or purified by recrystallization or column chromatography if necessary.
Causality of Experimental Choices: Catalytic hydrogenation with Pd/C is a widely used and highly efficient method for the reduction of aromatic nitro groups.[9] It offers high yields and clean conversions under mild conditions, often with minimal side product formation. The choice of solvent is typically a polar protic or aprotic solvent in which the starting material is soluble.
Application in Heterocyclic Synthesis: Building Fused Ring Systems
The resulting 2-amino-4-cyanothiophene is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of the ortho-amino and cyano groups allows for the construction of fused six-membered rings through cyclocondensation reactions with suitable bifunctional electrophiles.
Application 1: Synthesis of Thieno[3,2-b]pyridines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and related fused pyridine systems.[9] In this context, the reaction of 2-amino-4-cyanothiophene with a ketone containing an α-methylene group will lead to the formation of a thieno[3,2-b]pyridine scaffold.
Reaction Workflow:
Workflow for the synthesis of thieno[3,2-b]pyridines.
Protocol 3: Synthesis of a Substituted Thieno[3,2-b]pyridine
Materials:
-
2-Amino-4-cyanothiophene
-
Cyclohexanone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
Procedure:
-
In a round-bottom flask, mix 2-amino-4-cyanothiophene (1 mmol) and cyclohexanone (1.2 mmol).
-
Add polyphosphoric acid (a few grams, sufficient to create a stirrable paste) to the mixture.
-
Heat the reaction mixture to 100-120 °C with stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully add it to a beaker containing ice water.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to afford the desired thieno[3,2-b]pyridine derivative.
Trustworthiness of the Protocol: The Friedländer annulation is a robust and well-established reaction. The use of a strong acid catalyst like PPA facilitates both the initial condensation and the subsequent cyclization and dehydration steps. The workup procedure is straightforward, involving precipitation and filtration, which generally provides a good yield of the crude product.
Application 2: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are another class of medicinally important heterocycles that can be readily accessed from 2-amino-4-cyanothiophene.[10] A common approach involves a one-carbon cyclizing agent, such as formamide or triethyl orthoformate, to construct the pyrimidine ring.
Protocol 4: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine
Reaction Scheme:
A schematic for the synthesis of a thieno[2,3-d]pyrimidine derivative.
Materials:
-
2-Amino-4-cyanothiophene
-
Formamide
Procedure:
-
In a round-bottom flask, heat a mixture of 2-amino-4-cyanothiophene (1 mmol) in an excess of formamide (5-10 mL).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Expertise and Experience Insights: The cyclization with formamide is a straightforward and atom-economical method for the synthesis of 4-aminopyrimidine-fused systems. The reaction proceeds through the initial formation of a formamidine intermediate, followed by intramolecular cyclization onto the nitrile group. Using a large excess of formamide serves as both the reagent and the solvent.
Data Summary
| Intermediate/Product | Synthesis Method | Key Reagents | Typical Yield | Reference |
| This compound | Nitration | 2-Cyanothiophene, HNO₃, H₂SO₄ | ~66% (isomer mixture) | [4] |
| 2-Amino-4-cyanothiophene | Catalytic Hydrogenation | This compound, H₂, Pd/C | High | [9] |
| Substituted Thieno[3,2-b]pyridine | Friedländer Annulation | 2-Amino-4-cyanothiophene, Ketone, Acid | Good | [9] |
| Thieno[3,2-c]pyridin-4-amine | Cyclization | 2-Amino-4-cyanothiophene, Formamide | Good | [10] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of fused heterocyclic compounds. Its facile synthesis and the straightforward conversion of the nitro group into a key amino functionality provide a reliable entry point to important scaffolds for drug discovery and materials science. The protocols outlined in this application note offer robust and reproducible methods for the preparation and elaboration of this intermediate, empowering researchers to explore new chemical space and develop novel molecules with desired biological or physical properties. The inherent reactivity of the thiophene core, coupled with the strategic placement of the nitro and cyano groups, ensures that this compound will continue to be a cornerstone intermediate in the field of heterocyclic chemistry.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. csub.edu [csub.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. encyclopedia.pub [encyclopedia.pub]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Nitrothiophene-4-carbonitrile Derivatives
Abstract
This technical guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing 5-halo-2-nitrothiophene-4-carbonitrile as a key building block. Thiophene scaffolds are privileged structures in medicinal chemistry, and their functionalization is crucial for the development of novel therapeutic agents.[1] The subject molecule, featuring two potent electron-withdrawing groups (nitro and cyano), presents unique challenges and opportunities in carbon-carbon bond formation. This document offers a detailed mechanistic overview, step-by-step experimental protocols, optimization strategies, and troubleshooting advice tailored for researchers, medicinal chemists, and drug development professionals. By explaining the causality behind experimental choices, this guide aims to empower scientists to successfully synthesize novel biaryl and heteroaryl thiophene derivatives for applications in drug discovery and materials science.
Introduction: The Strategic Value of Functionalized Thiophenes
Thiophene and its derivatives are cornerstones in modern medicinal chemistry, appearing in numerous FDA-approved drugs for indications ranging from cardiovascular disease to cancer.[1] Their structural resemblance to phenyl rings, combined with unique electronic properties conferred by the sulfur heteroatom, makes them valuable pharmacophores. 2-Nitrothiophene-4-carbonitrile, particularly in its halogenated form (e.g., 5-bromo-2-nitrothiophene-4-carbonitrile), is a highly versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro (−NO₂) and cyano (−CN) groups significantly activates the thiophene ring, making the C-X (halide) bond susceptible to palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, is one of the most powerful and widely used methods for constructing C(sp²)–C(sp²) bonds.[2][3] Its operational simplicity, mild reaction conditions, and exceptional tolerance for a wide range of functional groups make it an indispensable tool in complex molecule synthesis.[4]
This guide focuses on providing a robust framework for employing 5-halo-2-nitrothiophene-4-carbonitrile in Suzuki coupling reactions, transforming a challenging, electron-deficient substrate into a gateway for novel molecular architectures.
Mechanistic Rationale: Understanding the Catalytic Cycle
A successful Suzuki coupling hinges on the seamless progression of a palladium catalyst through a three-stage catalytic cycle.[3][4] Understanding the function of each stage is critical for diagnosing issues and optimizing conditions, especially with a highly functionalized substrate.
The general mechanism proceeds as follows:
-
Oxidative Addition: An active Pd(0) species inserts into the carbon-halide bond of the electrophile (5-bromo-2-nitrothiophene-4-carbonitrile), forming a Pd(II) complex. This is often the rate-determining step.[4] The electron-deficient nature of the thiophene substrate generally facilitates this step.
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Causality Behind Component Choices:
-
Palladium Catalyst & Ligand: The ligand stabilizes the Pd(0) center and modulates its reactivity. For electron-deficient substrates like ours, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to simple triphenylphosphine (PPh₃).[6] They promote faster oxidative addition and reductive elimination, preventing catalyst decomposition and side reactions.[7]
-
Base: The base's role is to activate the boronic acid. The choice of base is critical. Strong bases can lead to degradation of the sensitive nitrothiophene substrate. Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in organic solvents.[6]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or DMF) and water is typical.[6][8] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: Standard Suzuki Coupling Conditions
This protocol provides a reliable starting point for coupling 5-bromo-2-nitrothiophene-4-carbonitrile with common arylboronic acids.
Materials & Reagents Table
| Reagent | Mol. Wt. | Equiv. | Amount (for 1 mmol scale) | Role |
| 5-Bromo-2-nitrothiophene-4-carbonitrile | 248.06 | 1.0 | 248 mg | Electrophile |
| Arylboronic Acid | - | 1.2 | 1.2 mmol | Nucleophile |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.05 | 58 mg (5 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Base |
| 1,4-Dioxane | - | - | 8 mL | Organic Solvent |
| Deionized Water | - | - | 2 mL | Aqueous Co-solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add 5-bromo-2-nitrothiophene-4-carbonitrile (248 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Add the 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide has been consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol is recommended for less reactive or sterically hindered boronic acids, or when Protocol 1 gives low yields. It employs a more active catalyst system.
Materials & Reagents Table
| Reagent | Mol. Wt. | Equiv. | Amount (for 0.5 mmol scale) | Role |
| 5-Bromo-2-nitrothiophene-4-carbonitrile | 248.06 | 1.0 | 124 mg | Electrophile |
| Arylboronic Acid | - | 1.5 | 0.75 mmol | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 2.2 mg (2 mol%) | Pre-catalyst |
| SPhos | 410.50 | 0.04 | 8.2 mg (4 mol%) | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 318 mg | Base |
| Toluene | - | - | 5 mL | Organic Solvent |
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add Pd(OAc)₂ (2.2 mg, 0.02 mmol) and SPhos (8.2 mg, 0.04 mmol) to a dry Schlenk tube. Add toluene (2 mL) and stir for 10 minutes to form the active catalyst complex.
-
Reagent Addition: To this solution, add 5-bromo-2-nitrothiophene-4-carbonitrile (124 mg, 0.5 mmol), the arylboronic acid (0.75 mmol), and potassium phosphate (318 mg, 3.0 mmol).
-
Solvent & Reaction: Add the remaining toluene (3 mL). Seal the tube and heat to 100-110 °C for 4-8 hours.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from Protocol 1.
Optimization & Troubleshooting
Even with robust protocols, optimization is often necessary. The following table provides guidance on key parameters.
Parameter Optimization Table
| Parameter | Standard Condition | Rationale for Change | Alternative Conditions |
| Catalyst/Ligand | Pd(PPh₃)₄ | Low yield, slow reaction, or decomposition. | Pd(dppf)Cl₂: Robust for heteroaryl couplings.[9] Pd(OAc)₂/SPhos: Highly active for challenging substrates.[6] |
| Base | K₂CO₃ | Substrate degradation, incomplete reaction, or poor solubility. | K₃PO₄: Often effective when carbonates fail. Cs₂CO₃: More soluble, can accelerate slow reactions.[6] |
| Solvent | Dioxane/Water | Poor reagent solubility or side reactions at high temperatures. | Toluene/Water: Good for higher temperatures. DMF/Water: More polar, can aid solubility. THF/Water: Lower boiling point for sensitive substrates. |
| Temperature | 90-100 °C | Reaction is too slow or starting material decomposes. | Increase (110 °C): For sluggish reactions. Decrease (60-80 °C): If substrate stability is an issue. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Wrong base/solvent combination. | Ensure rigorous inert atmosphere technique. Switch to a more active catalyst system (Protocol 2). Screen alternative bases and solvents. Increase temperature. |
| Decomposition of Starting Material | Temperature is too high; Base is too strong. | Lower the reaction temperature. Switch to a milder base (e.g., K₃PO₄ instead of Cs₂CO₃). |
| Formation of Homocoupled Boronic Acid Product (R²-R²) | Presence of oxygen; Catalyst system promotes homocoupling. | Thoroughly degas solvents and maintain a strict inert atmosphere. Try a different palladium catalyst or ligand. |
| Protodeboronation (Boronic acid replaced by -H) | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents (if possible with a base like KF). Ensure the base is not acidic. Try to reduce reaction time by using a more active catalyst. |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-halo-2-nitrothiophene-4-carbonitrile is a powerful strategy for accessing novel, highly functionalized heterocyclic compounds relevant to drug discovery and materials science. While the electron-deficient nature of the substrate requires careful consideration of the reaction parameters, success is readily achievable. The key to a high-yielding transformation lies in the judicious selection of the palladium catalyst, ligand, base, and solvent system. By starting with the robust protocols provided and systematically optimizing based on the mechanistic principles discussed, researchers can confidently utilize this versatile building block to advance their synthetic programs.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Nitrothiophene-4-carbonitrile
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides a detailed exploration of nucleophilic aromatic substitution (SNAr) reactions on 2-nitrothiophene-4-carbonitrile. This highly activated heteroaromatic substrate is a valuable building block in medicinal chemistry and materials science. This document elucidates the underlying reaction mechanisms, offers detailed experimental protocols for substitution with various nucleophiles, and presents troubleshooting strategies to overcome common synthetic challenges. By combining theoretical principles with practical, field-proven insights, this guide aims to empower researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Significance of Substituted Thiophenes
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds and advanced organic materials.[1][2] In particular, 2-aminothiophene derivatives are found in a variety of pharmaceuticals exhibiting antimicrobial, anti-inflammatory, and antitumor activities.[2][3][4] The functionalization of the thiophene ring is therefore a critical endeavor in the discovery of novel therapeutic agents and the development of innovative materials. This compound is a particularly attractive starting material due to its enhanced reactivity towards nucleophiles, paving the way for the synthesis of a diverse array of substituted thiophenes.
Theoretical Framework: Understanding Nucleophilic Aromatic Substitution (SNAr) on this compound
The reactivity of this compound in nucleophilic substitution reactions is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike electron-rich aromatic systems that typically undergo electrophilic substitution, the thiophene ring in this molecule is rendered highly electron-deficient by the potent electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups.
The presence of a nitro group, particularly at the ortho or para position to the leaving group, significantly increases the reactivity of haloarenes towards nucleophilic substitution.[5][6] This is due to its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[6][7] In the case of this compound, both the nitro group at the 2-position and the cyano group at the 4-position work in concert to activate the ring for nucleophilic attack. The generally accepted mechanism for SNAr involves a two-step addition-elimination process.[1][7][8]
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (in this case, the nitro group is the leaving group, which is a known, albeit less common, leaving group in highly activated systems). This addition disrupts the aromaticity of the thiophene ring and forms a resonance-stabilized anionic intermediate, the Meisenheimer complex.[7] The negative charge is delocalized over the thiophene ring and, crucially, onto the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. This delocalization is key to the stability of the intermediate and the feasibility of the reaction.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the leaving group (the nitro group as a nitrite anion) is expelled, and the aromaticity of the thiophene ring is restored, yielding the substituted product. The departure of the leaving group is the rate-determining step in many SNAr reactions.
Below is a diagram illustrating the general mechanism of an SNAr reaction on this compound.
Caption: General SNAr mechanism on this compound.
Experimental Protocols
The following protocols are provided as a guide for performing nucleophilic substitution reactions on this compound with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (solvent, base, temperature, and reaction time) may be necessary for specific substrates.
General Experimental Workflow
A typical experimental workflow for these reactions is outlined below.
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Substitution with Amines (e.g., Pyrrolidine)
This protocol describes the synthesis of 2-(pyrrolidin-1-yl)thiophene-4-carbonitrile.
Materials:
-
This compound
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol).
-
Add pyrrolidine (1.2 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(pyrrolidin-1-yl)thiophene-4-carbonitrile.
Causality behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the ionic intermediates and reagents, facilitating the SNAr reaction.[9]
-
Base: Potassium carbonate is a mild base used to neutralize any acidic byproducts and can facilitate the reaction. In reactions with primary or secondary amines, an excess of the amine can also act as the base.
-
Temperature: Heating is often necessary to provide sufficient energy to overcome the activation barrier of the reaction.
Protocol 2: Substitution with Alkoxides (e.g., Sodium Methoxide)
This protocol details the synthesis of 2-methoxythiophene-4-carbonitrile.
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Procedure:
-
Dissolve this compound (1.0 mmol) in dry methanol (5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of sodium methoxide in methanol (1.1 mmol, e.g., from a commercially available solution or freshly prepared from sodium and methanol) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Solvent: Methanol serves as both the solvent and the source of the methoxide nucleophile when using sodium metal.
-
Reagent: Sodium methoxide is a strong nucleophile and a strong base. The reaction is typically run at or below room temperature to control reactivity and minimize side reactions.
-
Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide.
Protocol 3: Substitution with Thiols (e.g., Thiophenol)
This protocol outlines the synthesis of 2-(phenylthio)thiophene-4-carbonitrile.
Materials:
-
This compound
-
Thiophenol
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate
-
Water
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and cesium carbonate (1.5 mmol) in acetonitrile (5 mL).
-
Add thiophenol (1.1 mmol) to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude material by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Base: Cesium carbonate is an effective base for deprotonating the thiol to generate the more nucleophilic thiophenolate in situ.[9]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Temperature: Many SNAr reactions with thiolates proceed efficiently at room temperature due to the high nucleophilicity of sulfur.
Data Summary and Comparison
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on this compound. Yields are representative and may vary depending on the specific substrate and reaction scale.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pyrrolidine | K₂CO₃ | DMF | 60-80 | 75-90 |
| Sodium Methoxide | - | MeOH | 0 to RT | 80-95 |
| Thiophenol | Cs₂CO₃ | MeCN | RT | 85-95 |
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity: If the reaction does not proceed, consider increasing the temperature, using a stronger base to generate a more potent nucleophile, or switching to a more polar aprotic solvent like DMSO.
-
Side Reactions: The presence of multiple functional groups on the nucleophile can lead to side reactions. Protection of sensitive functional groups may be necessary. For strongly basic conditions, deprotonation of other acidic protons in the molecule can occur.
-
Difficulty in Purification: If the product and starting material have similar polarities, careful selection of the eluent system for column chromatography is crucial. Gradient elution is often effective.
-
Leaving Group Considerations: While the nitro group is an effective activating group, its leaving group ability is lower than that of halogens. For less reactive nucleophiles, a substrate with a better leaving group (e.g., 2-chloro-4-cyanothiophene) might be considered.
Conclusion
This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of a wide range of functionalized thiophene derivatives for applications in drug discovery and materials science. A thorough understanding of the SNAr mechanism and careful optimization of reaction conditions are key to achieving successful synthetic outcomes.
References
- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. doubtnut.com [doubtnut.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Introduction: The Synthetic Value of 2-Aminothiophene-4-carbonitrile
An Application Guide for the Chemoselective Reduction of 2-Nitrothiophene-4-carbonitrile to 2-Aminothiophene-4-carbonitrile
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, serving as a crucial building block for a diverse range of bioactive molecules and functional materials.[1] The target molecule of this guide, 2-Aminothiophene-4-carbonitrile, is of particular interest as a precursor for synthesizing thieno[2,3-d]pyrimidines and other condensed heterocyclic systems with applications as anticancer, antiviral, and anti-inflammatory agents.[1]
The primary synthetic challenge in preparing this valuable intermediate lies in the chemoselective reduction of the aromatic nitro group in the starting material, this compound, without affecting the adjacent nitrile functionality. Both groups are susceptible to reduction, demanding carefully chosen reagents and optimized conditions to achieve the desired transformation with high fidelity and yield. This document provides a detailed overview of robust and field-proven methodologies for this reduction, aimed at researchers, scientists, and drug development professionals.
Strategic Approaches to Chemoselective Nitro Group Reduction
The selection of a reduction methodology is dictated by factors such as substrate compatibility, scalability, cost, and environmental considerations. Below, we explore several authoritative strategies, explaining the causality behind their effectiveness.
Metal-Mediated Reductions in Acidic or Neutral Media
Metal-based reducing agents are among the most reliable and widely used for converting aromatic nitro compounds to anilines. Their efficacy stems from single-electron transfer mechanisms that are highly selective for the nitro group.
Tin(II) chloride (SnCl₂·2H₂O) is a premier reagent for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities, including nitriles, esters, and ketones.[2][3][4][5] The reaction is typically conducted in alcoholic solvents like ethanol or in ethyl acetate, offering excellent yields and clean conversions.[2][5]
-
Causality of Selectivity: The reduction potential of SnCl₂ under these conditions is sufficient to reduce the nitro group through a series of intermediates (nitroso, hydroxylamine) but is generally inadequate to reduce the more resilient nitrile group, ensuring high chemoselectivity.[6] The process is robust and tolerant of a wide array of functional groups.[4]
The use of elemental iron in the presence of a mild acid, such as acetic acid (AcOH), is a classic, cost-effective, and environmentally benign method for nitro group reduction.[7][8][9][10] This heterogeneous reaction system is highly selective and boasts a simple workup procedure.[8][11]
-
Causality of Selectivity: Iron acts as the electron donor, and the acidic medium facilitates the protonation steps required to convert the intermediate species to the final amine. The reaction conditions are mild enough to leave the nitrile group intact.[7] Recent advancements have shown that ultrasonic irradiation can significantly accelerate this transformation, reducing reaction times while maintaining high yields.[11]
Sodium Dithionite: A Mild, Metal-Free Alternative
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical and versatile reducing agent that offers a compelling metal-free alternative.[12] It is particularly valued for its mild reaction conditions and high chemoselectivity, capable of reducing nitro groups while sparing functionalities like esters, carbonyls, and nitriles.[12][13]
-
Mechanism of Action: In an aqueous or semi-aqueous environment, the dithionite ion (S₂O₄²⁻) exists in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12][14] This radical anion transfers electrons to the nitro group in a stepwise fashion, leading to the formation of the amine without affecting other reducible groups.[12][14]
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method, ideal for large-scale synthesis. However, its application requires careful catalyst selection to ensure chemoselectivity.
-
Catalyst Choice is Critical: Standard palladium on carbon (Pd/C) with hydrogen gas (H₂) can sometimes lead to the over-reduction of the nitrile group.[4] For substrates containing nitriles, platinum-based catalysts (e.g., 1% Pt on carbon) are often preferred as they show greater selectivity for the nitro group under low hydrogen pressure.[2][4]
-
Catalytic Transfer Hydrogenation (CTH): An operationally simpler and safer alternative to using high-pressure hydrogen gas is CTH. This method employs a hydrogen donor, such as ammonium formate, in the presence of a catalyst like Pd/C.[15] CTH is renowned for its excellent functional group tolerance and can be performed with standard laboratory equipment.[15]
Comparative Summary of Reduction Protocols
The following table provides a comparative overview of the methodologies discussed, allowing for an informed selection based on experimental needs.
| Methodology | Reagents & Catalysts | Typical Solvents | Conditions | Advantages | Disadvantages |
| Tin(II) Chloride | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Reflux (70-80 °C) | Excellent selectivity for nitro over nitrile; high yields.[2][3][4] | Workup can be complicated by tin salt precipitation; stoichiometric metal waste.[6][16] |
| Iron/Acetic Acid | Fe powder, Acetic Acid | Ethanol, Water, Acetic Acid | 30-80 °C | Low cost, environmentally friendly, highly selective, simple workup.[8][11] | Heterogeneous reaction may require longer times; can be accelerated with ultrasound.[11] |
| Sodium Dithionite | Na₂S₂O₄ | Acetonitrile/Water, DMF/Water | Room Temp to Mild Heat | Metal-free, mild conditions, economical, excellent chemoselectivity.[12][17][18] | Requires aqueous or semi-aqueous conditions; may require pH adjustment during workup.[18] |
| Catalytic Hydrogenation | H₂ gas, Pt/C or Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temp, Low H₂ Pressure | High atom economy, clean, scalable. | Requires specialized pressure equipment; risk of nitrile reduction with non-selective catalysts.[4][19] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Methanol, Ethanol | Reflux | Avoids use of H₂ gas, high selectivity, simple setup.[15] | Catalyst cost; potential for catalyst poisoning. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the reliable synthesis of 2-Aminothiophene-4-carbonitrile.
Protocol 1: Reduction using Tin(II) Chloride Dihydrate
This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds.[2][3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol or Ethyl Acetate
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, Buchner funnel, Celite (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol or ethyl acetate (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: To this solution, add Tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise with stirring.[3]
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 70-80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice.
-
Neutralization: Carefully neutralize the mixture by adding 5% aqueous NaHCO₃ or NaOH with vigorous stirring until the pH is slightly basic (pH 7-8). This will cause the precipitation of tin salts.[2][3]
-
Isolation:
-
Option A (Filtration): If a thick precipitate forms, filter the entire slurry through a pad of Celite, washing the filter cake thoroughly with ethyl acetate.
-
Option B (Extraction): If the salts are manageable, proceed directly to extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[3]
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Reduction using Iron Powder and Acetic Acid
This protocol is based on the classic and green Bechamp reduction method.[8][11]
Materials:
-
This compound
-
Iron powder (reduced)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
2M Potassium Hydroxide (KOH) or Sodium Carbonate (Na₂CO₃)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: Prepare a solvent mixture of ethanol, water, and glacial acetic acid (e.g., a 2:1:2 ratio).
-
Suspension: Suspend this compound (1.0 eq) and iron powder (5.0 eq) in the solvent mixture in a round-bottom flask.[11]
-
Heating: Heat the suspension to reflux (or 30-50 °C if using ultrasound) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.[11]
-
Workup: Cool the reaction mixture and filter it through a Celite pad to remove the iron residue. Wash the residue thoroughly with ethyl acetate.[11]
-
Neutralization: Transfer the filtrate to a separatory funnel and carefully add 2M KOH or Na₂CO₃ solution to neutralize the acetic acid and bring the pH to ~8.
-
Extraction: Extract the basic aqueous layer three times with ethyl acetate.[11]
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified as needed.
Visualizations
General Experimental Workflow
The following diagram illustrates the typical workflow for the reduction and isolation of the product.
Caption: General workflow for the reduction of this compound.
Decision Matrix for Reagent Selection
This diagram provides a logical pathway for selecting the most appropriate reduction method.
Caption: Decision guide for selecting a suitable nitro reduction protocol.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 14. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. WO2015071230A1 - Catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
Application Notes and Protocols: Strategic Derivatization of the Nitrile Group in 2-Nitrothiophene-4-carbonitrile
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of the nitrile group in 2-Nitrothiophene-4-carbonitrile. As a privileged scaffold in medicinal chemistry and materials science, the strategic modification of this building block is of paramount importance. This document explores four principal transformations of the nitrile functionality: hydrolysis to a carboxylic acid, controlled hydration to a primary amide, [3+2] cycloaddition to a tetrazole, and a detailed analysis of the chemoselective reduction of either the nitrile or the nitro group. The protocols are presented with an emphasis on mechanistic rationale, experimental design, and practical insights to guide researchers in synthesizing novel thiophene derivatives.
Introduction: The Synthetic Potential of this compound
This compound is a versatile heterocyclic building block characterized by two potent electron-withdrawing groups attached to a thiophene core. The nitrile group serves as a valuable synthetic handle, allowing for its conversion into several other key functional groups. However, the presence of the adjacent nitro group introduces significant challenges and opportunities regarding reactivity and chemoselectivity. The electron-deficient nature of the thiophene ring, influenced by both substituents, dictates the reaction conditions required for successful transformations.
This guide provides validated protocols for converting the nitrile group into functionalities that are central to drug design and materials development, such as carboxylic acids, amides, and tetrazoles. Furthermore, it addresses the critical challenge of selectively reducing either the nitrile or the nitro group, a common hurdle in the synthesis of complex molecules.
Pathway I: Hydrolysis to 2-Nitrothiophene-4-carboxylic Acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation, often employed to unmask a key acidic functional group. This conversion can be achieved under either acidic or basic conditions, proceeding through a primary amide intermediate.[1][2] For substrates like this compound, the strong electron-withdrawing nature of the nitro group facilitates nucleophilic attack at the nitrile carbon, making the hydrolysis relatively straightforward, though elevated temperatures are typically required to drive the reaction to completion.[3][4]
Mechanistic Rationale
Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by the solvent (e.g., water) to form an imidic acid, which rapidly tautomerizes to the more stable amide.[2][3] This amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt, which is protonated during acidic workup to afford the final carboxylic acid.[2]
Workflow for Nitrile Hydrolysis
Caption: Workflow for the base-catalyzed hydrolysis of the nitrile.
Experimental Protocol: Base-Catalyzed Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 6 M
-
Ethanol (for recrystallization)
-
50 mL round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq, e.g., 1.54 g, 10 mmol) and a 10% aqueous solution of NaOH (15 mL).
-
Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to a gentle reflux (approx. 100-110 °C).
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by taking aliquots, acidifying them, and spotting against the starting material. The disappearance of the starting nitrile indicates completion.
-
After reflux, cool the reaction mixture to room temperature and then further chill in an ice/water bath.
-
Slowly and carefully add cold 6 M HCl with stirring until the solution is acidic (pH ~2), resulting in the precipitation of the carboxylic acid product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to yield pure 2-Nitrothiophene-4-carboxylic Acid.
-
Dry the product under vacuum. The expected yield is typically in the range of 80-95%.
Pathway II: [3+2] Cycloaddition for 5-(2-Nitrothiophen-4-yl)-1H-tetrazole Synthesis
The tetrazole ring is a critical functional group in medicinal chemistry, often serving as a metabolically stable bioisostere of a carboxylic acid.[5][6] The most direct method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide salt.[5][6] The reaction is typically facilitated by a Lewis or Brønsted acid catalyst, which activates the nitrile towards nucleophilic attack by the azide ion.[7][8]
Mechanistic Rationale
The catalyst (e.g., ZnCl₂) coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity. The azide anion then attacks the nitrile carbon in a stepwise cycloaddition.[8] Subsequent cyclization and protonation steps lead to the formation of the aromatic tetrazole ring.[8] The use of zinc salts in aqueous media is an effective and environmentally conscious approach.[9]
Workflow for Tetrazole Synthesis
Caption: Workflow for the zinc-catalyzed [3+2] cycloaddition.
Experimental Protocol: Zinc-Catalyzed Cycloaddition
Materials:
-
This compound
-
Sodium azide (NaN₃) - Caution: Highly toxic and potentially explosive.
-
Zinc chloride (ZnCl₂), anhydrous
-
n-Propanol or deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq, e.g., 1.54 g, 10 mmol), sodium azide (1.2 eq, 0.78 g, 12 mmol), and anhydrous zinc chloride (1.0 eq, 1.36 g, 10 mmol).
-
Add the solvent (e.g., 25 mL of n-propanol or water). Vigorous stirring is crucial for this heterogeneous mixture.[10]
-
Attach a reflux condenser and heat the mixture to reflux (approx. 97 °C for n-propanol) for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water (50 mL).
-
Acidify the mixture to pH ~2 by the slow addition of 1 M HCl. This protonates the tetrazole and precipitates the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 5-(2-Nitrothiophen-4-yl)-1H-tetrazole. Expected yields are generally good to excellent.[10]
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reference |
| NaN₃ / NH₄Cl | DMF | 120-130 | 12-48 | [8][10] |
| NaN₃ / ZnCl₂ | n-Propanol | Reflux | 12-24 | [10] |
| NaN₃ / ZnBr₂ | Water | Reflux | 18-24 | [9] |
| TMSN₃ / POCl₃ | Microwave | 180 | < 0.1 | [11] |
Pathway III: Chemoselective Reduction Strategies
The presence of two reducible functional groups—nitrile and nitro—on the same aromatic ring presents a significant synthetic challenge. The choice of reducing agent and conditions determines which group is transformed, allowing for the selective synthesis of either the aminomethyl or the amino derivative.
Selective Reduction of the Nitrile Group to a Primary Amine
Reducing a nitrile in the presence of an aromatic nitro group is a difficult transformation, as many common reducing agents will preferentially reduce the nitro group.[12] However, systems involving borane complexes or a combination of sodium borohydride with a Lewis acid have proven effective for this selective conversion.[12][13]
Causality: The combination of NaBH₄ and a Lewis acid like BF₃·OEt₂ generates a more powerful hydride donor species, likely a borane complex, in situ. This complex preferentially activates and reduces the nitrile group over the aromatic nitro group under controlled, aprotic conditions.[13]
Workflow for Selective Nitrile Reduction
Caption: Workflow for the selective reduction of the nitrile group.
Experimental Protocol: Selective Nitrile Reduction
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous 2-methyltetrahydrofuran (2-MeTHF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0-3.0 eq) to the solution.
-
Add sodium borohydride (NaBH₄) (3.0-4.0 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of 1 M HCl.
-
Make the solution basic (pH > 10) with 1 M NaOH and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography. Isolated yields for this type of transformation are typically in the range of 69-84%.[13]
Selective Reduction of the Nitro Group to an Aniline
Conversely, the selective reduction of the aromatic nitro group while leaving the nitrile intact is a more common and often desired transformation. This is readily achieved using metal-based reducing agents under acidic conditions, with tin(II) chloride being a classic and highly effective reagent.[14][15]
Causality: Stannous chloride (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate is a mild and highly chemoselective system for reducing aromatic nitro compounds. It operates under conditions that do not affect other sensitive groups like nitriles, esters, or halogens.[14]
Workflow for Selective Nitro Reduction
Caption: Workflow for the selective reduction of the nitro group.
Experimental Protocol: Selective Nitro Reduction
-
In a round-bottom flask, suspend this compound (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to 70 °C under a nitrogen atmosphere for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8. This will precipitate tin salts.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-4-cyanothiophene.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. research.rug.nl [research.rug.nl]
- 12. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
Application of 2-Nitrothiophene-4-carbonitrile in Materials Science: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Nitrothiophene-4-carbonitrile is a unique heterocyclic compound characterized by the presence of two potent electron-withdrawing groups, a nitro (-NO₂) and a cyano (-CN) group, attached to a thiophene ring.[1] This specific substitution pattern imbues the molecule with distinct electronic properties, making it a compelling building block for advanced materials, particularly in the realm of organic electronics. The strong electron-accepting nature of this compound facilitates its use in the design and synthesis of donor-acceptor (D-A) conjugated polymers. These materials are at the forefront of research in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and electrochromic devices, where the tunable electronic band gap and charge transport characteristics are paramount. This guide provides an in-depth exploration of the application of this compound in materials science, offering detailed synthetic protocols and characterization methodologies.
Core Concepts: The Role of Electron-Withdrawing Groups in Thiophene-Based Polymers
The performance of conjugated polymers in electronic devices is intrinsically linked to their molecular structure. The incorporation of electron-donating and electron-accepting moieties along the polymer backbone allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, dictates the polymer's band gap, charge carrier mobility, and optical absorption properties.
This compound serves as a potent electron-accepting ("acceptor") unit. When copolymerized with an electron-donating ("donor") monomer, the resulting D-A polymer exhibits a narrower band gap compared to the corresponding homopolymers. This is due to the intramolecular charge transfer from the donor to the acceptor units in the excited state. The strong electron-withdrawing capacity of the nitro and cyano groups significantly lowers the LUMO energy level of the polymer, a desirable characteristic for n-type or ambipolar charge transport in OFETs and for efficient electron extraction in OPVs.
Synthetic Pathways and Methodologies
The direct polymerization of this compound can be challenging due to the deactivating effect of the electron-withdrawing groups on common polymerization reactions. Therefore, a more strategic approach involves the synthesis of a polymerizable derivative, typically a halogenated version, which can then participate in well-established cross-coupling polymerization reactions.
Part 1: Synthesis of a Polymerizable Monomer: 2-Bromo-5-nitrothiophene-4-carbonitrile
To enable polymerization, a common strategy is to introduce a halogen, such as bromine, onto the thiophene ring at a position suitable for cross-coupling reactions. This can be achieved through electrophilic bromination.
Reaction Scheme:
A schematic for the synthesis of a polymerizable monomer.
Experimental Protocol: Synthesis of 2-Bromo-5-nitrothiophene-4-carbonitrile
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Chloroform
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Diethyl Ether
-
Magnesium Sulfate (MgSO₄)
-
Heptane
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in a 7:3 mixture of chloroform and glacial acetic acid. Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Bromination: Add N-Bromosuccinimide (1.1 eq) portion-wise to the cooled solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours in the dark.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield the pure 2-Bromo-5-nitrothiophene-4-carbonitrile.
Causality Behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild and selective electrophilic brominating agent suitable for activated or moderately deactivated aromatic rings.
-
Acetic Acid/Chloroform Solvent System: This mixture provides good solubility for both the starting material and NBS, and the acetic acid can act as a catalyst.
-
Protection from Light: Thiophene derivatives can be light-sensitive, so conducting the reaction in the dark minimizes potential side reactions.
-
Aqueous Workup: The washing steps are crucial to remove unreacted reagents, byproducts, and the acidic solvent.
Part 2: Synthesis of a Donor-Acceptor Polymer via Grignard Metathesis (GRIM) Polymerization
GRIM polymerization is a powerful technique for the synthesis of regioregular poly(3-substituted-thiophene)s. By adapting this method, we can copolymerize the acceptor monomer (2-Bromo-5-nitrothiophene-4-carbonitrile) with a suitable donor monomer. For this protocol, we will use 2,5-dibromo-3-hexylthiophene as a model donor monomer.
Reaction Scheme:
A schematic for GRIM polymerization to form a donor-acceptor copolymer.
Experimental Protocol: Synthesis of Poly[(3-hexylthiophene)-co-(5-nitrothiophene-4-carbonitrile)]
Materials:
-
2-Bromo-5-nitrothiophene-4-carbonitrile (Acceptor Monomer)
-
2,5-Dibromo-3-hexylthiophene (Donor Monomer)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (2.0 M solution)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (HCl)
-
Chloroform
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon), dissolve the acceptor monomer (0.5 eq) and the donor monomer (0.5 eq) in anhydrous THF.
-
Grignard Reagent Addition: Cool the solution to 0 °C and slowly add isopropylmagnesium chloride (1.0 eq) dropwise. Stir the mixture at 0 °C for 1 hour to facilitate the formation of the Grignard reagents of the monomers.
-
Catalyst Addition: In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (catalytic amount, e.g., 1-2 mol%) in anhydrous THF. Add this catalyst suspension to the monomer solution at 0 °C.
-
Polymerization: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The solution will typically become dark and viscous as the polymer forms.
-
Quenching and Precipitation: Cool the reaction mixture to room temperature and quench by slowly adding a small amount of 5 M HCl. Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and low molecular weight oligomers, perform a Soxhlet extraction with methanol, followed by hexane, and finally extract the desired polymer with chloroform.
-
Isolation: Concentrate the chloroform fraction and precipitate the polymer again in methanol. Filter and dry the final polymer product under vacuum.
Causality Behind Experimental Choices:
-
GRIM Polymerization: This method often yields polymers with high regioregularity, which is crucial for achieving good charge transport properties.
-
Nickel Catalyst: Ni(dppp)Cl₂ is a commonly used and effective catalyst for the cross-coupling of thiophene Grignard reagents.
-
Soxhlet Extraction: This is a critical purification step to ensure the removal of impurities that can negatively impact the electronic properties of the polymer.
Characterization of the Resulting Polymer
A thorough characterization of the synthesized donor-acceptor polymer is essential to understand its structure-property relationships.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the polymer structure and regioregularity. | Broadened peaks characteristic of a polymeric structure. Signals corresponding to both the donor and acceptor units should be present. |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | A monomodal distribution is desirable, indicating a controlled polymerization. |
| UV-Vis Spectroscopy | To investigate the optical properties and determine the optical band gap. | A broad absorption spectrum in the visible region, indicative of a conjugated polymer. The absorption edge can be used to estimate the optical band gap. |
| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels and the electrochemical band gap. | Reversible or quasi-reversible oxidation and reduction peaks. The onset of oxidation and reduction can be used to calculate the HOMO and LUMO energy levels, respectively. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | A decomposition temperature (Td) above 250-300 °C is typically desired for device applications. |
| Differential Scanning Calorimetry (DSC) | To investigate thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). | The presence or absence of these transitions provides insight into the amorphous or semi-crystalline nature of the polymer. |
Potential Applications and Future Outlook
The donor-acceptor polymer synthesized from this compound is a promising candidate for various applications in organic electronics.
-
Organic Field-Effect Transistors (OFETs): The low-lying LUMO level may facilitate n-type or ambipolar charge transport, which is less common in polythiophenes and highly sought after for complementary logic circuits.
-
Organic Photovoltaics (OPVs): The tunable band gap and broad absorption in the visible spectrum make these polymers suitable as donor or acceptor materials in bulk heterojunction solar cells.
-
Electrochromic Devices: The change in the electronic structure upon oxidation and reduction can lead to distinct color changes, making the polymer useful for smart windows and displays.
Future research in this area could focus on:
-
Side-chain Engineering: Modifying the alkyl side chains on the donor monomer to improve solubility and influence the polymer's morphology and packing in thin films.
-
Exploring Different Donor Monomers: Copolymerizing 2-Bromo-5-nitrothiophene-4-carbonitrile with a variety of electron-rich monomers to further tune the optoelectronic properties.
-
Post-Polymerization Modification: Investigating chemical transformations of the nitro or cyano groups on the polymer to create new functional materials.
By leveraging the unique electronic characteristics of this compound, researchers can continue to develop novel and high-performance materials for the next generation of organic electronic devices.
References
Troubleshooting & Optimization
Technical Support Center: Nitration of Thiophene-4-carbonitrile
Welcome to the technical support center for the nitration of thiophene-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent reactivity of the thiophene ring, coupled with the electronic effects of the cyano substituent, presents unique challenges. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the nitration of thiophene-4-carbonitrile. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Q1: My reaction turned dark red or black, and my final yield is extremely low. What is causing this degradation?
A1: This is a classic sign of oxidation and/or polymerization of the thiophene ring. The thiophene nucleus is electron-rich and highly susceptible to oxidation by strong nitric acid, especially under harsh conditions (e.g., concentrated H₂SO₄/HNO₃ mixtures) or at elevated temperatures. The appearance of a pink or dark red color during the reaction is a key indicator that oxidation is occurring instead of the desired nitration[1].
Causality: The traditional nitrating mixture (H₂SO₄/HNO₃) is often too aggressive for the sensitive thiophene ring, leading to oxidative decomposition and the formation of polymeric tars[2][3]. The reaction is also highly exothermic, and poor temperature control can quickly lead to runaway oxidation.
Solutions:
-
Choice of Nitrating Agent: Switch to a milder, more controlled nitrating agent. The most successful and widely cited reagent for thiophene nitration is a pre-formed solution of nitric acid in acetic anhydride[1][2][4]. This mixture generates acetyl nitrate in situ, which is a less aggressive electrophile and minimizes oxidative side reactions.
-
Strict Temperature Control: Maintain a low reaction temperature, typically between -10°C and 10°C, throughout the addition of the nitrating agent and for the duration of the reaction. A rapid rise in temperature is a primary cause of product degradation[1].
-
Monitor Reaction Color: A properly proceeding nitration should maintain a light brown or yellow color. If a persistent dark red or black color appears, it indicates significant oxidation, and the experiment should be re-evaluated[1].
Q2: I've isolated my product, but NMR analysis shows a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of multiple isomers is governed by the directing effects of the sulfur heteroatom and the cyano group, as well as the reaction conditions. For thiophene, electrophilic attack is kinetically favored at the C2 (α) position due to the superior stabilization of the cationic intermediate (Wheland complex) through resonance involving the sulfur atom[5][6]. The electron-withdrawing cyano group at the C4 position deactivates the ring but primarily directs incoming electrophiles to the C2 and C5 positions. Therefore, the expected major product is 2-nitrothiophene-4-carbonitrile , with 5-nitrothiophene-4-carbonitrile also being a possibility. Formation of the 3-nitro isomer is generally a minor pathway in thiophene chemistry[2][3].
Causality & Solutions:
-
Kinetic vs. Thermodynamic Control: Most nitrations of thiophene are under kinetic control, favoring the C2 product. However, different nitrating systems can influence the isomer ratio. For instance, nitration of thiophene using a Beta zeolite catalyst has been reported to favor the 3-nitro isomer, a departure from the classical outcome[3].
-
Steric Hindrance: While not a major factor for the small nitro group, bulky reagents could potentially influence the site of attack.
-
Purification Strategy: Since achieving perfect selectivity can be difficult, focus on efficient purification. The different isomers often have distinct polarities and melting points.
-
Column Chromatography: Silica gel chromatography is effective for separating isomers with different polarities.
-
Recrystallization: Exploiting differences in solubility in various solvents can enrich one isomer. For example, 3-nitrothiophene is often less soluble and has a higher melting point than the 2-nitro isomer, facilitating its purification by crystallization[3][7].
-
Table 1: Influence of Nitrating Conditions on Thiophene Nitration Outcomes
| Nitrating System | Typical Conditions | Primary Side Reactions | Expected Outcome for Thiophene-4-carbonitrile | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 25°C | Severe Oxidation, Polysubstitution, Potential for runaway reaction | Low yield, significant degradation products | [2] |
| Fuming HNO₃ in Acetic Anhydride | -10°C to 10°C | Dinitration if stoichiometry is not controlled | Good yield of mononitro products, primarily 2-nitro | [1][3] |
| Nitric Acid in Acetic Acid | Low Temperature | Explosive nitrosation if nitrous acid is present | Uncontrolled reaction, variety of unidentified products | [2][4] |
| Nitronium tetrafluoroborate (NO₂BF₄) | Inert Solvent | Dinitration | Good yield, clean reaction | [2] |
Q3: My reaction was violently exothermic and produced a lot of gas. What happened?
A3: You likely experienced an uncontrolled reaction due to autocatalytic nitrosation. This is a known and dangerous side reaction when nitrating highly reactive heterocycles like thiophene, particularly when using nitric acid in solvents like acetic acid. Traces of nitrous acid (HNO₂) in the nitric acid can initiate a rapid, autocatalytic nitrosation cycle that is highly exothermic and can proceed with explosive violence[2][4].
Solutions:
-
Avoid Nitric Acid/Acetic Acid Mixtures: This combination is particularly prone to nitrosation issues[2].
-
Use Acetic Anhydride: The use of nitric acid in acetic anhydride is the recommended method precisely because the anhydride scavenges any water and prevents the formation of nitrous acid[2][4].
-
Add a Nitrous Acid Scavenger: If other methods must be used, the addition of a small amount of urea or sulfamic acid to the reaction mixture can destroy any trace amounts of nitrous acid, preventing the onset of the dangerous autocatalytic cycle[2].
-
Ensure Slow Addition & Efficient Cooling: Always add the nitrating agent slowly and portion-wise to a well-stirred, cooled solution of the substrate to maintain control over the reaction's exothermicity[1].
Experimental Protocol: Controlled Mononitration of Thiophene-4-carbonitrile
This protocol is adapted from the well-established method for nitrating thiophene, designed to minimize oxidation and other side reactions[1][3].
Materials:
-
Thiophene-4-carbonitrile
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Crushed Ice & Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath to 0°C, slowly add fuming nitric acid (1.1 equivalents) dropwise to acetic anhydride (5-10 mL per gram of substrate). Maintain the temperature below 10°C during this addition. Allow the mixture to stir at this temperature for 15 minutes to ensure the formation of acetyl nitrate.
-
Substrate Solution: In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve thiophene-4-carbonitrile (1.0 equivalent) in acetic anhydride. Cool this solution to -5°C.
-
Nitration: Add the prepared cold nitrating mixture dropwise to the stirred substrate solution via the addition funnel. Carefully monitor the internal temperature and maintain it at or below 0°C throughout the addition. The rate of addition should be controlled to prevent any significant temperature increase.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large excess of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Purification: If isomeric byproducts are present, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Visualizing Reaction Pathways & Troubleshooting
The following diagrams illustrate the key decision points and reaction pathways discussed.
Caption: Key pathways in the nitration of thiophene-4-carbonitrile.
Caption: Troubleshooting workflow for low yield/degradation issues.
Frequently Asked Questions (FAQs)
Q: What is the primary role of the 4-cyano group? A: The cyano (-CN) group is a moderately strong electron-withdrawing group. Its primary roles are:
-
Deactivation: It deactivates the thiophene ring towards electrophilic attack, making the reaction less vigorous than the nitration of unsubstituted thiophene. This can be an advantage, as it reduces the likelihood of polymerization and runaway reactions.
-
Directing Effect: As a meta-director on a benzene ring, its effect on the thiophene ring system, combined with the strong activating effect of the sulfur, directs incoming electrophiles to the C2 and C5 positions.
Q: Besides oxidation and polysubstitution, are there other, more exotic side reactions? A: Yes, although they are less common under controlled conditions.
-
Ring Opening: Extremely harsh oxidative conditions can cleave the thiophene ring, leading to fragments like maleic acid or oxalic acid[3]. This is typically not seen with milder nitrating agents.
-
Ipso-Substitution: While rare for a cyano group, it is conceivable under certain conditions that the nitro group could displace a different substituent on a more complex thiophene derivative. This has been noted as a minor side reaction in related systems[8].
Q: What are the best analytical techniques to identify my products and byproducts? A: A combination of techniques is essential for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for determining the substitution pattern of the nitro group on the thiophene ring. The coupling constants and chemical shifts are highly informative.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products, verifying the addition of a single nitro group (mononitration) or multiple groups (polynitration)[8].
-
Infrared (IR) Spectroscopy: Provides clear evidence of the key functional groups. Look for strong characteristic peaks for the N-O stretching of the nitro group (typically ~1550-1490 cm⁻¹ and 1355-1315 cm⁻¹) and the sharp C≡N stretch of the nitrile group (~2230-2210 cm⁻¹)[8].
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. Electrophilic substitution on the thiophen ring. Part IV. Kinetics and mechanism of the nitration of thiophen - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 7. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Nitrothiophene-4-carbonitrile
Welcome to the technical support guide for the purification of 2-Nitrothiophene-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who work with nitrothiophene derivatives. Here, we address common challenges encountered during the isolation and purification of this compound from complex reaction mixtures, providing detailed troubleshooting advice and standardized protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Question 1: My TLC plate of the crude reaction mixture shows multiple spots. How do I identify the product and what is the best purification strategy?
Answer:
The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is a common outcome following the synthesis of this compound. These spots typically represent the desired product, unreacted starting materials, and various side products.
Probable Causes & Identification:
-
Isomeric Impurities: The nitration of thiophene rings can produce regioisomers. If your synthesis involves nitration, you may have formed other isomers alongside the desired 2-nitro-4-carbonitrile product[1][2].
-
Dinitrated Byproducts: Aggressive nitrating conditions can lead to the formation of dinitrothiophenes, which are often yellow and more polar than the mono-nitrated product[1][3][4].
-
Unreacted Starting Material: A spot corresponding to your starting thiophene-4-carbonitrile may be visible if the reaction did not go to completion.
-
Oxidation Products: The use of strong nitric acid can sometimes lead to ring-opening and oxidation, forming acidic byproducts like maleic or oxalic acid which may streak on the TLC plate[1][2][5].
Recommended Purification Strategy: Flash Column Chromatography
For multi-component mixtures, flash column chromatography is the most effective purification method due to its high resolving power. The significant polarity difference between the non-polar starting materials, the moderately polar product, and the highly polar dinitrated byproducts allows for efficient separation.
A gradient elution is recommended to ensure good separation and efficient recovery. A common system involves starting with a non-polar solvent and gradually increasing the polarity.[6]
Data Presentation: Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity Index | Typical Use Case |
| 100% Hexane/Heptane | ~0.1 | Eluting non-polar impurities and unreacted hydrocarbon-like starting materials. |
| 95:5 to 90:10 Hexane:EtOAc | Low | Initial elution of the desired product, this compound. |
| 80:20 to 70:30 Hexane:EtOAc | Medium | Eluting more polar isomers or closely related byproducts. |
| 50:50 Hexane:EtOAc | High | Flushing highly polar impurities, such as dinitrothiophenes, from the column. |
EtOAc: Ethyl Acetate
Question 2: After purification, my product is a persistent yellow oil or a waxy solid, not the expected crystalline material. What went wrong?
Answer:
This issue typically points to the presence of residual impurities that inhibit crystallization or trapped solvent.
Probable Causes & Solutions:
-
Residual Solvent: Solvents, especially those with high boiling points (like DMF or DMSO if used in the reaction), can be difficult to remove.
-
Solution: Dry the product under high vacuum for an extended period (12-24 hours). Gentle heating (e.g., 30-40°C) can aid in solvent removal, but be cautious as nitroaromatic compounds can be thermally sensitive.
-
-
Minor Impurities: Even small amounts (<5%) of structurally similar impurities can disrupt the crystal lattice, preventing the formation of a solid.
-
Solution 1 (Re-purification): If TLC or NMR analysis confirms the presence of impurities, a second, carefully executed column chromatography with a shallower gradient may be necessary.
-
Solution 2 (Recrystallization): If the product is relatively pure (>95%), recrystallization is an excellent final polishing step. This technique is highly effective at removing small quantities of impurities.
-
Experimental Workflow: Purification Decision Tree
The following diagram outlines the logical workflow for purifying crude this compound.
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for flash column chromatography?
A1: The following is a robust, field-tested protocol for purifying gram-scale batches of this compound.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select a column with an appropriate diameter for your sample size (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in 100% hexane.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top to prevent disruption.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM) or ethyl acetate.
-
Add a small amount of silica gel to this solution to create a thick slurry.
-
Gently evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is the "dry loading" method, which generally provides superior resolution compared to wet loading.[6]
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution:
-
Begin eluting with 100% hexane, collecting fractions.
-
Gradually increase the solvent polarity by adding ethyl acetate according to a predefined gradient (e.g., start with 98:2 Hexane:EtOAc, move to 95:5, then 90:10). The exact gradient will depend on the separation observed on your analytical TLC plate.
-
Collect fractions of a consistent volume throughout the process.
-
-
Analysis and Collection:
-
Monitor the fractions by TLC, spotting every few tubes on the same plate to track the elution profile.
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Q2: How do I select an appropriate solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For this compound, which is a moderately polar compound, a two-solvent system often works best.
-
Good "Solvent": A solvent that readily dissolves the compound (e.g., acetone, ethyl acetate, ethanol).
-
Good "Anti-Solvent": A non-polar solvent in which the compound is poorly soluble (e.g., hexane, heptane, petroleum ether)[3][7].
Procedure:
-
Dissolve your compound in a minimum amount of the hot "solvent".
-
While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Add a few more drops of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
For nitrothiophenes, low-boiling point petroleum ether has been shown to be effective, as it tends to dissolve the mononitro product while leaving dinitrated impurities behind.[3]
Q3: How should I handle and store purified this compound?
A3:
-
Handling: Nitrothiophenes should be handled with care. Some related compounds are noted to be toxic and can cause skin irritation.[3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Many nitroaromatic compounds are sensitive to light, which can cause degradation over time.[3] Store the purified, dry product in a sealed amber vial to protect it from light. For long-term storage, keeping it in a desiccator at low temperature (-20°C or 4°C) is recommended to maintain its stability.
References
- 1. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reagents & Solvents [chem.rochester.edu]
Overcoming low yields in the synthesis of 2-Nitrothiophene-4-carbonitrile
Welcome to the technical support center for the synthesis of 2-Nitrothiophene-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our approach is rooted in mechanistic principles and field-proven insights to empower you to optimize your synthetic strategies.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound presents a significant challenge primarily due to issues of regioselectivity and the potential for side reactions, which often lead to low yields and difficult purification. This guide will explore the three main synthetic pathways and provide detailed troubleshooting for each.
Synthetic Strategy Overview
The following diagram outlines the primary synthetic routes to this compound that will be discussed in this guide.
Caption: Overview of the three main synthetic routes to this compound.
Route 1: Nitration of 2-Cyanothiophene
This is the most direct approach, but it is often plagued by the formation of a constitutional isomer, 2-cyano-5-nitrothiophene.
Experimental Protocol: Nitration of 2-Cyanothiophene
This protocol is adapted from a known procedure and typically results in a mixture of isomers.[1]
-
To a solution of 10 mL of concentrated sulfuric acid, cooled to 0°C, add 4.0 g (0.036 mol) of 2-cyanothiophene.
-
Slowly add 6 mL of a 1:1 mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature between 10°C and 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench the reaction by pouring the dark red solution into 50 mL of ice water with vigorous stirring.
-
A yellow solid will precipitate. Collect the solid by filtration and wash it with two 5 mL portions of ice water.
-
The resulting solid is a mixture of 2-cyano-4-nitrothiophene and 2-cyano-5-nitrothiophene.
| Reactant | Reagents | Temperature | Reported Total Yield | Isomer Ratio (4-nitro : 5-nitro) |
| 2-Cyanothiophene | conc. H₂SO₄, fuming HNO₃ | 10-15°C | 66% | 1:2 |
FAQs and Troubleshooting for Route 1
Q1: My yield of the desired this compound is very low, around 20%. Why is this?
A1: The primary reason for the low yield of the 4-nitro isomer is the inherent regioselectivity of the electrophilic nitration of 2-substituted thiophenes. The cyano group at the 2-position directs the incoming nitro group to both the 4- and 5-positions. Experimental data shows that the 5-nitro isomer is the major product, forming in approximately a 2:1 ratio with the desired 4-nitro isomer.[1] This means that even with a high total yield of the nitrated products, the yield of your target molecule will be inherently limited.
Q2: I'm having trouble separating the 2-cyano-4-nitrothiophene from the 2-cyano-5-nitrothiophene isomer. What can I do?
A2: The separation of these constitutional isomers is a significant challenge due to their similar physical properties. While specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods may be developed for analytical purposes, preparative scale separation can be difficult.
-
Fractional Crystallization: You can attempt fractional crystallization from various solvents. This is an empirical process, and you may need to screen a range of solvents and solvent mixtures.
-
Column Chromatography: Careful column chromatography on silica gel with a finely tuned eluent system (e.g., a gradient of ethyl acetate in hexanes) may allow for separation. However, given the polarity of the nitro and cyano groups, tailing can be an issue. Using a high-quality silica gel with a narrow particle size distribution can improve resolution.
Q3: The reaction is turning very dark, and I'm getting a lot of tar-like byproducts. What's going wrong?
A3: This is likely due to over-nitration or oxidation of the thiophene ring. The nitration of thiophenes can be a highly exothermic and sometimes violent reaction.[2]
-
Temperature Control: Strict temperature control is crucial. Ensure your cooling bath is efficient and that the addition of the nitrating mixture is slow enough to maintain the desired temperature range (10-15°C).[1]
-
Milder Nitrating Agents: Consider using a milder nitrating agent, such as nitric acid in acetic anhydride.[2] This can help to control the reaction's exothermicity and reduce the formation of oxidative byproducts.
-
Catalytic Methods: For improved selectivity and milder conditions, catalytic nitration methods have been developed for thiophene and its derivatives.[2]
Q4: Can I improve the regioselectivity of the nitration to favor the 4-position?
A4: Altering the regioselectivity of electrophilic aromatic substitution on a pre-existing ring is challenging. The directing effect of the 2-cyano group is electronically determined. While some specialized catalysts might offer a degree of control, a more reliable strategy for obtaining the pure 4-nitro isomer is to explore alternative synthetic routes where the substitution pattern is established more definitively.
Route 2: Cyanation of 4-Halo-2-Nitrothiophene
This route offers the potential for a high-yielding and regioselective synthesis, provided the starting material, 4-halo-2-nitrothiophene (e.g., 4-bromo-2-nitrothiophene), is available.
General Experimental Considerations for Cyanation
Modern cyanation reactions often employ palladium or copper catalysts.
-
Palladium-Catalyzed Cyanation: These reactions typically use a palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) salt and a phosphine ligand) and a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3][4]
-
Copper-Catalyzed Cyanation (Rosenmund-von Braun type): This classic method uses copper(I) cyanide (CuCN) at elevated temperatures. More recent modifications use catalytic amounts of a copper salt.[5]
FAQs and Troubleshooting for Route 2
Q1: I'm not seeing any conversion in my palladium-catalyzed cyanation of 4-bromo-2-nitrothiophene. What could be the issue?
A1: Several factors can lead to a lack of reactivity in palladium-catalyzed cross-coupling reactions.
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are generating the Pd(0) species in situ, ensure the pre-catalyst is of good quality and the reduction is proceeding as expected.
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-poor aryl halides (like your nitro-substituted substrate), electron-rich and bulky phosphine ligands are often required.
-
Solvent and Base: The reaction is sensitive to the solvent and base used. Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are commonly used. The base is also crucial for the catalytic cycle.
-
Cyanide Source: Ensure your cyanide source is of high quality and anhydrous if required by the specific protocol.
Q2: My reaction is stalling at low conversion. How can I drive it to completion?
A2:
-
Temperature: Increasing the reaction temperature may be necessary, but be mindful of potential decomposition of your starting material or product.
-
Catalyst Loading: Increasing the catalyst and ligand loading may improve conversion.
-
Reaction Time: These reactions can sometimes be slow; ensure you are monitoring the reaction over a sufficient period.
Q3: I'm concerned about the toxicity of the cyanide reagents. Are there safer alternatives?
A3: Yes, there has been a significant effort to develop safer cyanation protocols. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a less toxic and more stable alternative to alkali metal cyanides or zinc cyanide.[4] There are also emerging methods using non-toxic cyanating agents.
Troubleshooting Workflow for Cyanation
Caption: A decision tree for troubleshooting low yields in the cyanation of 4-halo-2-nitrothiophene.
Route 3: Sandmeyer Reaction of 2-Nitrothiophen-4-amine
The Sandmeyer reaction is a classic and powerful method for introducing a cyano group onto an aromatic ring.[6][7] This route depends on the successful synthesis of the 2-nitrothiophen-4-amine precursor.
General Experimental Considerations for the Sandmeyer Reaction
The Sandmeyer reaction is a two-step, one-pot procedure:
-
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures (typically 0-5°C) to form a diazonium salt.[1]
-
Cyanide Displacement: The diazonium salt solution is then added to a solution of copper(I) cyanide to effect the substitution.[6]
FAQs and Troubleshooting for Route 3
Q1: My Sandmeyer reaction is giving a very low yield of the nitrile, and I'm isolating a significant amount of a phenolic byproduct. What is happening?
A1: The formation of a phenol is a common side reaction in Sandmeyer reactions and is caused by the reaction of the diazonium salt with water.[1]
-
Temperature Control: It is absolutely critical to maintain a low temperature (0-5°C) during the diazotization step and before the addition to the copper cyanide solution.[1] If the temperature rises, the diazonium salt will decompose to form the phenol.
-
Acid Concentration: Ensure you are using a sufficient excess of strong acid. The acid is required to generate nitrous acid and to stabilize the diazonium salt.
Q2: The diazotization step doesn't seem to be going to completion. How can I check this?
A2: You can test for the presence of excess nitrous acid using starch-iodide paper.[1] A positive test (the paper turns blue-black) indicates that you have added enough sodium nitrite. If the test is negative, you may need to add more sodium nitrite.
Q3: The final reaction mixture is a complex tar, and I can't isolate my product. What are the likely causes?
A3: Tar formation can result from several issues:
-
Decomposition of the Diazonium Salt: As mentioned, elevated temperatures can lead to decomposition.
-
Side Reactions of the Aryl Radical: The Sandmeyer reaction proceeds through a radical mechanism.[6] The intermediate aryl radical can undergo undesired side reactions, such as dimerization, leading to biaryl byproducts.
-
Purity of the Starting Amine: Ensure your 2-nitrothiophen-4-amine is pure. Impurities can interfere with the diazotization and subsequent reaction.
Q4: I'm having difficulty preparing the 2-nitrothiophen-4-amine precursor. Can you suggest a route?
A4: The synthesis of 2-nitrothiophen-4-amine is not trivial. One potential route could involve the nitration of 4-aminothiophene, though this would likely suffer from similar regioselectivity issues as the nitration of 2-cyanothiophene. A more controlled approach might involve a multi-step sequence, for example, starting from a suitably protected aminothiophene, followed by nitration and deprotection. Another possibility is the partial reduction of a dinitrothiophene precursor. The reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol is a known process and could serve as an analogy.[2]
Conclusion
Overcoming low yields in the synthesis of this compound requires a careful evaluation of the available synthetic routes and a systematic approach to troubleshooting. While the direct nitration of 2-cyanothiophene is straightforward, it is hampered by poor regioselectivity. The cyanation and Sandmeyer routes offer the potential for higher yields and cleaner reactions but require access to specific precursors and careful optimization of reaction conditions. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can make informed decisions to improve their synthetic outcomes.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Thiophenes
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of electrophilic aromatic substitution on the thiophene nucleus. The nitration of substituted thiophenes is a cornerstone transformation for introducing versatile functional groups, yet controlling the position of substitution—the regioselectivity—is a frequent and critical challenge.
This document moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play. By understanding the "why" behind the outcomes, you can more effectively troubleshoot unexpected results and rationally design your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of Thiophene Nitration
This section addresses the core principles governing the reactivity and selectivity of thiophene in electrophilic nitration.
Q1: Why is the thiophene ring more reactive towards nitration than benzene?
The thiophene ring is considered an electron-rich aromatic system. The sulfur heteroatom can donate its lone-pair electrons into the π-system of the ring, increasing its nucleophilicity. This heightened electron density makes thiophene significantly more susceptible to attack by electrophiles, like the nitronium ion (NO₂⁺), compared to benzene.[1][2] Consequently, nitration conditions that are standard for benzene, such as a mixture of concentrated nitric and sulfuric acids, are often too harsh for thiophene and can lead to oxidative degradation and polymerization.[1][3]
Q2: For unsubstituted thiophene, why does nitration preferentially occur at the C2 position over the C3 position?
Electrophilic attack at the C2 (or α) position is kinetically favored because the resulting carbocation intermediate (the σ-complex or Wheland intermediate) is more stable.[4] This increased stability arises from greater charge delocalization. As shown in the mechanism below, the intermediate from C2 attack can be described by three significant resonance structures, with the positive charge being delocalized onto the sulfur atom. In contrast, attack at the C3 (or β) position yields an intermediate with only two significant resonance structures, where the sulfur atom cannot directly stabilize the positive charge adjacent to the site of attack. This energetic difference leads to a lower activation energy for C2 substitution.[5] Typically, nitration of thiophene yields a mixture of 2-nitrothiophene and 3-nitrothiophene in a ratio of approximately 85:15.[6][7]
Click to view Mechanism Diagram
Caption: Kinetic preference for C2 nitration in thiophene.
Q3: What are the recommended nitrating agents for substituted thiophenes to avoid degradation?
Given the high reactivity of the thiophene ring, milder nitrating agents are essential for achieving clean reactions and good yields.[1] The choice of reagent is one of the primary ways to control the reaction's outcome.
| Nitrating Agent | Typical Conditions | Advantages & Considerations |
| Acetyl Nitrate | HNO₃ in Acetic Anhydride (Ac₂O) | The most common and reliable reagent.[1][8] Generates the electrophile in situ. Reduces the risk of oxidation and polymerization. Reaction is often exothermic and requires careful temperature control. |
| Nitric Acid in Acetic Acid | HNO₃ in Glacial Acetic Acid | A milder alternative to mixed acid. Effective for many substrates, but can be less selective than acetyl nitrate. |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvent (e.g., sulfolane, nitromethane) | A pre-formed, highly reactive nitronium salt. Useful for less reactive thiophenes but can be aggressive. Allows for reactions under non-acidic conditions. |
| Metal Nitrates / Clay Catalysts | e.g., Copper Nitrate, Fe-Montmorillonite Clay | Green chemistry approach. Can offer high selectivity for the 2-nitro isomer by dispensing with harsh acids and anhydrides.[7][9] |
Q4: How do substituents at the C2-position influence the regioselectivity of nitration?
A substituent at the C2-position fundamentally alters the electronic landscape of the ring, directing the incoming nitro group to specific positions.
-
Electron-Donating Groups (EDGs) / Activating Groups (-CH₃, -OR, -NHCOR): These groups are ortho, para-directing. In the context of a 2-substituted thiophene, they strongly direct the incoming electrophile to the vacant C5-position (the para-equivalent), which is electronically activated and sterically accessible. A smaller amount of substitution may occur at the C3-position (the ortho-equivalent).
-
Electron-Withdrawing Groups (EWGs) / Deactivating Groups (-CN, -CHO, -COCH₃, -NO₂): These groups deactivate the ring, making nitration more difficult.[10] They direct the incoming electrophile primarily to the C4 and C5-positions . The C3 position is strongly deactivated, and the C5 position is often favored. The ratio between C4 and C5 isomers depends heavily on the specific EWG and the reaction conditions.[11]
-
Halogens (-F, -Cl, -Br, -I): Halogens are a unique case. They are deactivating via their inductive effect but are ortho, para-directing due to the ability of their lone pairs to stabilize the σ-complex.[12] For a 2-halothiophene, nitration almost exclusively yields the 2-halo-5-nitrothiophene .
Click to view Directing Effects Diagram
Caption: Logic diagram for predicting nitration sites on 2-substituted thiophenes.
Q5: How do substituents at the C3-position affect regioselectivity?
The directing effects from the C3-position are also predictable:
-
Electron-Donating Groups (EDGs): An EDG at C3 activates the adjacent C2 and C4 positions, as well as the C5 position. Nitration typically occurs at the C2-position , which is most activated by the sulfur atom's influence.
-
Electron-Withdrawing Groups (EWGs): An EWG at C3 deactivates the adjacent C2 and C4 positions. The electrophile is therefore directed to the only remaining activated position, the C5-position .[11] This is one of the most reliable ways to achieve clean C5-nitration.
Troubleshooting Guide: Addressing Common Experimental Issues
Even with a solid theoretical understanding, practical challenges arise. This guide provides solutions to common problems encountered during the nitration of substituted thiophenes.
Q: My reaction mixture turned dark brown or black, and my final yield is very low. What went wrong?
A: This is a classic sign of substrate degradation and/or polymerization. The thiophene ring, especially when activated by EDGs, is sensitive to strong oxidizing and acidic conditions.[1]
-
Root Cause Analysis:
-
Nitrating Agent is too Harsh: Using concentrated HNO₃/H₂SO₄ is a common culprit.
-
Poor Temperature Control: The reaction is likely exothermic. A runaway temperature, even a temporary spike, can rapidly decompose the starting material.
-
Presence of Nitrous Acid (HNO₂): Nitrous acid can catalyze explosive side reactions.[1] This is a particular problem when using nitric acid in acetic acid without a scavenger.
-
-
Corrective Actions:
-
Switch to a Milder Reagent: Immediately switch to acetyl nitrate (HNO₃ in acetic anhydride). The anhydride consumes any water and prevents the formation of nitrous acid.[1]
-
Improve Temperature Management: Perform the addition of the nitrating agent slowly at a low temperature (e.g., -10 °C to 10 °C) using an ice-salt or dry ice/acetone bath. Monitor the internal temperature closely.[8]
-
Add a Scavenger: If using nitric acid in acetic acid, consider adding a small amount of urea to scavenge any nitrous acid that may form.[1]
-
Q: I'm getting a mixture of regioisomers that are very difficult to separate. How can I improve the selectivity?
A: Poor regioselectivity is often a result of competing electronic and steric effects or reaction conditions that are not optimized.
-
Root Cause Analysis:
-
Substituent Effects: The directing effect of your substituent may not be strong enough to favor a single isomer. For example, nitrating 2-methylthiophene can give a mixture of the 3-nitro and 5-nitro products.
-
High Reaction Temperature: Higher temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer, reducing selectivity.
-
Nitrating Agent: Some nitrating agents are inherently less selective than others.
-
-
Corrective Actions:
-
Lower the Temperature: Perform the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. This will favor the kinetically controlled product.
-
Change the Nitrating Agent: Acetyl nitrate often provides better selectivity than nitric acid in acetic acid. For highly selective 2-nitration, consider using a solid acid catalyst like a metal-exchanged montmorillonite clay, which can provide 100% selectivity in some cases.[7][9]
-
Employ a Blocking Group Strategy: If direct nitration is unselective, consider temporarily blocking the most reactive site. For example, you can sulfonate or brominate the C5 position, perform the nitration at the desired C3 or C4 position, and then remove the blocking group.
-
Q: My starting material has a carboxylic acid group, and it was replaced by the nitro group in the product. What is this reaction?
A: You are observing ipso-substitution, a reaction where the incoming electrophile displaces a substituent already on the ring. This is known to occur with certain substituents, particularly carboxyl (-COOH) and halo groups, at activated positions.[11]
-
Mechanism: The nitronium ion attacks the carbon atom bearing the substituent. Instead of a proton being eliminated to restore aromaticity, the entire substituent is eliminated as a cation (e.g., CO₂ + H⁺).
-
Avoidance Strategies:
-
Protect the Group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester). The ester group is less prone to ipso-substitution and can be hydrolyzed back to the acid after nitration.
-
Modify Conditions: Running the reaction at lower temperatures can sometimes disfavor the higher-energy ipso-substitution pathway.
-
Validated Experimental Protocols
These protocols provide a starting point for achieving specific regioselective outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Acetyl-5-nitrothiophene
This protocol demonstrates the nitration of a thiophene with a C2 electron-withdrawing group, directing nitration to the C5 position.
-
Reagent Preparation: In a flask cooled to 0 °C, slowly add fuming nitric acid (1.05 equivalents) to acetic anhydride (3 equivalents) while stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 15 minutes to form acetyl nitrate.
-
Reaction Setup: Dissolve 2-acetylthiophene (1.0 equivalent) in a minimal amount of acetic anhydride in a separate three-necked flask equipped with a thermometer, stirrer, and addition funnel. Cool this solution to 0 °C.
-
Nitration: Add the prepared acetyl nitrate solution dropwise to the 2-acetylthiophene solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours (monitor by TLC). Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-acetyl-5-nitrothiophene.
Protocol 2: Synthesis of 3-Bromo-2-nitrothiophene
This protocol demonstrates the nitration of a thiophene with a C3 substituent, directing nitration to the C2 position.
-
Reaction Setup: Dissolve 3-bromothiophene (1.0 equivalent) in glacial acetic acid (approx. 5 mL per gram of thiophene) in a three-necked flask. Cool the solution to 10 °C in an ice-water bath.
-
Nitrating Agent: Prepare a solution of fuming nitric acid (1.1 equivalents) in glacial acetic acid.
-
Nitration: Add the nitric acid solution dropwise to the stirred 3-bromothiophene solution. The rate of addition should be controlled to maintain the temperature between 10-15 °C.[8]
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. youtube.com [youtube.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Explain the disproportionate Nitration of Thiophene in term reaction kine.. [askfilo.com]
- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 10. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 11. researchgate.net [researchgate.net]
- 12. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Removal of dinitrothiophene impurities from 2-Nitrothiophene-4-carbonitrile
Technical Support Center: Purification of 2-Nitrothiophene-4-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of this compound, specifically focusing on the removal of persistent dinitrothiophene impurities. The formation of these byproducts is a common outcome during the nitration of thiophene rings, and their removal is critical for ensuring the purity and safety of subsequent compounds in a synthesis pathway.[1][2][3] This document offers a combination of frequently asked questions for foundational knowledge and detailed troubleshooting guides for hands-on, practical problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why are dinitrothiophene impurities so common during the synthesis of this compound?
The nitration of thiophene is a vigorous electrophilic aromatic substitution reaction. While reaction conditions can be optimized to favor mono-nitration, the activating nature of the thiophene ring can lead to over-nitration, resulting in the formation of dinitro isomers such as 2,4-dinitrothiophene and 2,5-dinitrothiophene.[1][3] The presence of an electron-withdrawing nitrile group at the 4-position deactivates the ring, but forcing conditions required for the reaction can still lead to the formation of these undesired, highly polar byproducts.
Q2: How can I quickly detect the presence of dinitrothiophene impurities in my crude product?
A simple qualitative test can often indicate the presence of dinitrothiophene. Traces of these impurities typically impart a distinct yellow to brown color to the desired mononitrothiophene product, which should ideally be pale yellow or off-white crystals.[4] For a more definitive and quantitative assessment, the following analytical techniques are recommended:
-
Thin-Layer Chromatography (TLC): Dinitrothiophenes are significantly more polar than the mononitro counterpart. On a silica gel plate, they will exhibit a lower Rf value. A well-chosen solvent system (e.g., a mixture of hexane and ethyl acetate) should show clear separation between the product and impurity spots.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying impurity levels.[5] A reverse-phase method will show the more polar dinitro impurities eluting earlier than the main product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying the specific isomers of dinitrothiophene present by their mass-to-charge ratio.[6]
Q3: What are the primary strategies for removing dinitrothiophene impurities?
The choice of purification strategy depends on the scale of your experiment and the level of impurity. The two most effective and widely used methods are:
-
Recrystallization: This technique leverages the differences in solubility between this compound and the dinitro impurities in a specific solvent system.[7]
-
Flash Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel), exploiting the significant polarity difference between the mono- and dinitro species.[8][9]
Q4: Are there any specific safety precautions I should take when handling these compounds?
Yes. Nitroaromatic compounds, including nitrothiophenes, should be handled with care.
-
Toxicity: Mononitrothiophene is known to be an active poison, and skin contact with solutions can cause irritation.[4] Assume all derivatives, including the nitrile and dinitro impurities, carry similar risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Light Sensitivity: Some nitrothiophenes are sensitive to light and may discolor or degrade upon prolonged exposure.[4] Store the purified product in amber vials or in the dark.
Troubleshooting and Detailed Protocols
This section addresses specific issues encountered during the purification process and provides step-by-step protocols to resolve them.
Logical Workflow for Purification
The following diagram outlines the decision-making process for purifying your crude this compound.
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. ajpaonline.com [ajpaonline.com]
- 7. mt.com [mt.com]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijsdr.org [ijsdr.org]
Optimizing temperature and reaction time for 2-Nitrothiophene-4-carbonitrile synthesis
Technical Support Center: Synthesis of 2-Nitrothiophene-4-carbonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis, with a specific focus on temperature and reaction time. The following question-and-answer format addresses common challenges and provides evidence-based strategies to improve yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard synthetic approach for this compound, and what are the most critical parameters to control?
A1: The synthesis of this compound typically involves the electrophilic nitration of a 4-cyanothiophene precursor. While direct nitration of 4-cyanothiophene is a plausible route, the thiophene ring is highly reactive towards electrophiles, and harsh nitrating conditions can lead to degradation or explosive reactions[1]. A common and effective method for nitrating thiophenes is the use of a milder nitrating agent, such as a mixture of fuming nitric acid in acetic anhydride and acetic acid[2][3].
The reaction proceeds via the formation of the nitronium ion (NO₂⁺) as the active electrophile, which then attacks the electron-rich thiophene ring[4]. The electron-withdrawing nature of the nitrile group (-CN) at the 4-position deactivates the ring, but the sulfur atom's activating effect directs the incoming nitro group primarily to the 2-position.
The most critical parameters to control are:
-
Temperature: This is arguably the most crucial factor. Nitration is a highly exothermic process. Poor temperature control can lead to a runaway reaction, decreased selectivity (formation of isomers or dinitro products), and substrate oxidation[2][5][6].
-
Rate of Reagent Addition: The slow, controlled addition of the nitrating agent is essential to manage the reaction exotherm and prevent localized temperature spikes[5].
-
Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged reaction times, especially at elevated temperatures, can increase the formation of byproducts.
-
Purity of Reagents: The absence of water and nitrous acid is important. Nitrous acid can cause an explosive autocatalytic reaction with thiophene[1]. Using acetic anhydride helps to scavenge any water present and prevents complications from nitrosation[1].
Q2: My reaction is showing low conversion or is proceeding very slowly. How should I adjust the temperature and reaction time?
A2: Low conversion is a common issue, often stemming from reaction conditions that are too mild. While caution is necessary, you can systematically optimize for a higher yield.
Causality: Chemical reactions have an activation energy barrier. If the reaction temperature is too low, only a small fraction of molecules will have sufficient energy to overcome this barrier, resulting in a slow reaction rate.
Troubleshooting Steps:
-
Verify Reagent Quality: Before altering reaction parameters, ensure your nitric acid and acetic anhydride are fresh and of high purity.
-
Incremental Temperature Increase: If the reaction is sluggish at a low temperature (e.g., 0-10°C), cautiously increase the temperature in 5-10°C increments. It is critical to monitor the internal reaction temperature, not just the cooling bath temperature[5].
-
Monitor Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the consumption of the starting material. This provides real-time data to guide your optimization.
-
Extend Reaction Time: If a slight temperature increase is not feasible or desirable due to selectivity concerns, consider extending the reaction time. Allow the reaction to stir for an additional 1-2 hours at the established temperature, continuing to monitor its progress. A well-established protocol for a similar nitration allowed the mixture to remain at room temperature for two hours post-addition to ensure completion[2].
| Parameter Adjustment | Rationale & Expected Outcome |
| Increase Temperature (e.g., from 10°C to 20-25°C) | Increases reaction rate. Caution: May decrease selectivity and increase byproduct formation[5]. |
| Extend Reaction Time (e.g., from 2h to 4h) | Allows the reaction to proceed further towards completion at a given temperature. Less risk of byproducts than raising the temperature. |
Q3: I am observing significant byproduct formation, particularly what appears to be dinitrated compounds or other isomers. How can temperature and reaction time be optimized to improve selectivity?
A3: The formation of byproducts such as dinitrothiophene or other positional isomers is a classic sign that the reaction conditions are too harsh[5][7]. Temperature is the primary lever to pull to enhance selectivity.
Causality: The activation energy for the formation of the desired 2-nitro isomer and the undesired byproducts are different. Higher temperatures provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of products. By lowering the temperature, you can favor the kinetic product, which is often the desired isomer.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective strategy. Perform the addition of the nitrating agent at a lower temperature, typically between 0°C and 10°C, using an ice bath for cooling[2][5]. For highly sensitive substrates, an ice-salt bath can be used to achieve temperatures below 0°C[5].
-
Control the Rate of Addition: Add the nitrating agent dropwise and slowly. This prevents localized "hot spots" where the temperature can spike, leading to byproduct formation even if the overall bath temperature is low[5].
-
Optimize Reaction Time: Once the addition is complete, do not let the reaction run indefinitely. Monitor via TLC/HPLC and quench the reaction as soon as the starting material is consumed. Unnecessarily long reaction times can allow for the slower formation of thermodynamic byproducts.
-
Quench Promptly: After the reaction is complete, it should be promptly quenched by pouring it onto crushed ice or into ice-water. This rapidly cools the mixture and dilutes the acid, effectively stopping the reaction and preventing further byproduct formation[6][8].
The workflow below illustrates a decision-making process for troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for optimizing nitration reactions.
Experimental Protocol Example
This is an adaptable protocol for the nitration of 4-cyanothiophene based on established methods for similar compounds[2][3].
Materials:
-
4-cyanothiophene
-
Fuming Nitric Acid (≥90%)
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
Procedure:
-
Preparation of Nitrating Mixture: In a flask, carefully add fuming nitric acid dropwise to chilled (0-5°C) acetic anhydride with stirring. Then, add glacial acetic acid to the mixture, maintaining the low temperature. Safety Note: This mixing is exothermic and should be done slowly in an ice bath.
-
Reaction Setup: Dissolve the 4-cyanothiophene starting material in glacial acetic acid in a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Cool this solution to 10°C using an ice bath[2].
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 4-cyanothiophene. The rate of addition should be carefully controlled to maintain the internal reaction temperature at or below 15°C. A rapid rise in temperature indicates the reaction is proceeding too quickly[2].
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours[2]. Monitor the reaction's progress by TLC or HPLC until the starting material is no longer detectable.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring[8].
-
Isolation: The solid product, this compound, should precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filtered solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the product, preferably in the absence of light as nitrothiophenes can be light-sensitive[2]. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. benchchem.com [benchchem.com]
Stability issues of 2-Nitrothiophene-4-carbonitrile in different solvents
Welcome to the technical support center for 2-Nitrothiophene-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Our goal is to equip you with the necessary knowledge to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from its chemical structure, which includes an activated aromatic ring and a nitrile group. Key concerns include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the thiophene ring, making it susceptible to attack by nucleophiles.[1][2][3] This is a significant concern in the presence of nucleophilic solvents or reagents.
-
Hydrolysis of the Nitrile Group: The cyano (-CN) group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate.[4][5][6][7]
-
Photodegradation: Nitroaromatic compounds, including nitrothiophenes, can be sensitive to light, leading to degradation.[8]
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo thermal degradation.[9][10][11]
Q2: How does solvent choice impact the stability of this compound?
A2: Solvent choice is critical. Solvents can act as reagents, catalysts for degradation, or provide a protective environment. They are broadly categorized as protic (e.g., water, methanol, ethanol) and aprotic (e.g., DMSO, DMF, acetonitrile).
-
Protic Solvents: These solvents can act as nucleophiles, especially under basic conditions, potentially leading to SNAr reactions where the solvent molecule displaces a group on the thiophene ring. For instance, in the presence of alkoxides (formed from alcohols in basic media), ether formation on the thiophene ring is a possibility. Protic solvents are also a source of protons and can participate in the hydrolysis of the nitrile group.[12]
-
Apolar Aprotic Solvents: Solvents like DMSO and DMF are polar and can dissolve a wide range of compounds. While generally considered less reactive than protic solvents, they can facilitate SNAr reactions by solvating cations and leaving the nucleophile more reactive.[13] It is also important to be aware of potential impurities in these solvents, such as water or amines, which can initiate degradation.
-
Non-polar Aprotic Solvents: Solvents like hexanes and toluene are less likely to participate directly in degradation reactions. However, the solubility of this compound in these solvents may be limited.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, we recommend the following:
-
Protection from Light: Store solutions in amber vials or wrapped in aluminum foil to prevent photodegradation.[8]
-
Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize thermal degradation and slow down potential reactions with the solvent.
-
Inert Atmosphere: For long-term storage, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidative degradation.
-
Solvent Purity: Use high-purity, anhydrous solvents whenever possible to minimize contaminants that could act as catalysts or reactants.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | Degradation of this compound. | 1. Identify the degradation product: Use mass spectrometry to determine the molecular weight of the new peak. This can provide clues about the degradation pathway (e.g., addition of a solvent molecule, hydrolysis of the nitrile).2. Review your solvent choice: If the mass of the degradation product corresponds to the addition of a solvent molecule, consider switching to a less nucleophilic solvent.3. Control for light and temperature: Ensure your samples are protected from light and stored at an appropriate temperature.4. Check the pH of your solution: If you suspect hydrolysis, measure the pH of your sample. Adjust to a more neutral pH if possible. |
| Decrease in the concentration of this compound in your stock solution. | Instability in the chosen solvent. | 1. Perform a short-term stability study: Prepare a fresh solution and monitor its concentration by HPLC at regular intervals (e.g., 0, 4, 8, 24 hours).2. Evaluate different solvents: If instability is confirmed, test the stability in a range of solvents with varying polarities and proticities (e.g., acetonitrile, ethyl acetate, dichloromethane) to find a more suitable one.3. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions. |
| Color change of the solution (e.g., yellowing). | Formation of degradation products or impurities. | 1. Analyze the solution by UV-Vis spectroscopy: A change in the absorption spectrum can indicate the formation of new chromophores.2. Isolate and identify the colored species: If the color change is significant, consider preparative chromatography to isolate the impurity for structural elucidation.3. Purify your starting material: Ensure the initial this compound is of high purity. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a relatively inert solvent where it is soluble, such as acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 80°C.
-
Photodegradation: Expose an aliquot of the stock solution to a photostability chamber (with both UV and visible light). Keep a control sample in the dark at the same temperature.
-
-
Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Neutralize the acidic and basic samples before injection into the HPLC. Dilute other samples with the mobile phase if necessary.
-
HPLC Analysis: Analyze all samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate this compound from its potential degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 310 nm (or a photodiode array detector to monitor all wavelengths).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Summary and Visualization
Table 1: Predicted Stability of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Stability | Potential Degradation Pathway(s) |
| Water | Polar Protic | Low (especially at non-neutral pH) | Nitrile hydrolysis |
| Methanol / Ethanol | Polar Protic | Moderate to Low | Nucleophilic aromatic substitution (alkoxylation), Nitrile solvolysis |
| Isopropanol | Polar Protic | Moderate | Steric hindrance may slow SNAr compared to methanol/ethanol |
| Acetonitrile | Polar Aprotic | High | Generally stable, but sensitive to impurities (water, base) |
| DMSO | Polar Aprotic | Moderate | Potential for reaction over time, sensitive to water content |
| DMF | Polar Aprotic | Moderate | Potential for reaction over time, sensitive to water and amine impurities |
| Dichloromethane | Non-polar Aprotic | High | Good stability, but ensure it is free of acidic impurities |
| Toluene / Hexane | Non-polar Aprotic | High | Good stability, but solubility may be an issue |
Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. reddit.com [reddit.com]
Characterization of unexpected byproducts in 2-Nitrothiophene-4-carbonitrile synthesis
Technical Support Center: Synthesis of 2-Nitrothiophene-4-carbonitrile
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic intermediate. We will address common problems, from low yields to unexpected spectral data, providing in-depth explanations and actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two most prevalent strategies for synthesizing this compound are:
-
Sandmeyer Reaction: This classic route involves the diazotization of a precursor, 2-amino-4-cyanothiophene, followed by treatment with a nitrite source, typically in the presence of a copper catalyst. The amine is converted into a diazonium salt, which is subsequently displaced by a nitro group.[1][2] This method is often favored for its regiochemical precision, as the positions of the functional groups are pre-defined by the starting material.
-
Direct Nitration: This involves the electrophilic nitration of a 4-cyanothiophene precursor.[3] While seemingly more direct, this route can be complicated by issues of regioselectivity. The thiophene ring is highly activated towards electrophilic attack, and controlling the position of nitration can be challenging, often leading to a mixture of isomers.[3][4]
Q2: What are the expected spectroscopic signatures for pure this compound?
For successful verification of your target compound, your analytical data should align with the following:
-
¹H NMR: Expect two doublets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the thiophene ring. Their coupling constant (J-value) will be characteristic of ortho-coupling.
-
¹³C NMR: Look for signals corresponding to the four carbons of the thiophene ring, the nitrile carbon (C≡N, ~115 ppm), and carbons attached to the electron-withdrawing nitro and cyano groups, which will be shifted downfield.
-
FT-IR: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch should be visible around 2230-2210 cm⁻¹. You should also observe strong peaks corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should correspond to the molecular weight of C₅H₂N₂O₂S (154.15 g/mol ).
Troubleshooting Guide: Characterization of Unexpected Byproducts
This section addresses specific issues you may encounter, linking them to potential byproducts and providing guidance for identification and mitigation.
Problem 1: My ¹H NMR spectrum shows more than two aromatic signals.
If you observe multiple sets of peaks in the aromatic region, it is highly likely that you have formed isomeric byproducts.
Likely Cause & Byproduct Identity:
-
Isomeric Nitration Products: If you used a direct nitration approach on 4-cyanothiophene, you may have a mixture of 2-nitro- and 3-nitro- isomers. The electron-withdrawing cyano group deactivates the ring, but nitration can still occur at different positions.[3][5][6] Another possibility, though less common, is the formation of dinitrothiophenes if the reaction conditions are too harsh.[4][7]
-
Starting Material: Incomplete reaction will result in leftover 4-cyanothiophene.
Troubleshooting & Characterization Workflow:
-
Compare with Starting Material: Run a spectrum of your starting material (4-cyanothiophene) to identify and account for those peaks.
-
2D NMR: Techniques like COSY and HMBC can help establish the connectivity of protons and carbons, confirming the substitution pattern of the unexpected isomers.
-
Purification: Isomeric products can often be separated using high-performance flash column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor fractions by TLC or LC-MS.
Problem 2: My reaction mixture is dark, and the product is an oily tar instead of a solid.
Dark, polymeric material is a common issue in reactions involving diazonium salts, indicating decomposition.
Likely Cause & Byproduct Identity:
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable, especially at temperatures above 5 °C.[8][9] Decomposition can be initiated by heat, light, or trace metals.[9] This leads to a complex mixture of phenolic byproducts (from reaction with water), azo compounds (from self-coupling), and other polymeric tars.[1]
-
Vigorous Nitration: Uncontrolled nitration reactions can become exothermic, leading to oxidative degradation of the thiophene ring and the formation of complex, often colored, byproducts.[3][7]
Troubleshooting & Mitigation Strategy:
-
Strict Temperature Control: When performing a diazotization, maintain the temperature rigorously between 0-5 °C at all times using an ice/salt bath.[9]
-
Use of Stabilized Diazonium Salts: Certain counter-ions, like tosylates or tetrafluoroborates, can form more stable and sometimes isolable diazonium salts compared to chlorides.[8][9]
-
Controlled Reagent Addition: Add reagents slowly and sub-surface to avoid localized heating and concentration spikes. For nitrations, adding the substrate to the nitrating agent mixture is often recommended.[7]
Problem 3: My mass spectrum shows a peak at M+14 or M+16.
Unexpected peaks in the mass spectrum often point to side reactions involving solvents or reagents.
Likely Cause & Byproduct Identity:
-
Phenolic Byproduct (M+15, i.e., -NO₂ +OH): If the diazonium salt intermediate reacts with water in the reaction medium, it can form 2-hydroxy-thiophene-4-carbonitrile.
-
Azo-Coupled Dimer (approx. 2M - N₂): Diazonium salts can couple with electron-rich species. If unreacted 2-amino-4-cyanothiophene is present, or if the product couples with another diazonium ion, azo dyes can form.[1] These are often intensely colored.
Troubleshooting & Characterization Workflow:
The workflow below provides a systematic approach to identifying unknown byproducts.
Caption: Troubleshooting workflow for byproduct identification.
Key Byproduct Characterization Data
The table below summarizes the expected analytical signatures for the target product versus common byproducts to aid in their differentiation.
| Compound | Structure | Key ¹H NMR Features (Predicted) | Key MS (m/z) | Key IR (cm⁻¹) |
| This compound (Target) | Two aromatic doublets | 154 | ~2230 (CN), ~1520 (NO₂) | |
| 3-Nitrothiophene-4-carbonitrile (Isomer) | Two aromatic singlets | 154 | ~2230 (CN), ~1520 (NO₂) | |
| 2-Hydroxythiophene-4-carbonitrile (Decomposition) | Two aromatic doublets, broad OH singlet | 125 | ~3400 (broad, OH), ~2225 (CN) | |
| Azo-Coupled Dimer (Decomposition) | Multiple complex aromatic signals | ~248 | ~2230 (CN), ~1600 (N=N) |
Experimental Protocols
Protocol 1: General Procedure for Diazotization-Nitration (Sandmeyer-type)
This protocol is adapted from general principles of diazotization and Sandmeyer reactions.[1][2][]
-
Amine Dissolution: Dissolve 1.0 equivalent of 2-amino-4-cyanothiophene in a suitable acidic aqueous medium (e.g., 3M HCl or H₂SO₄) in a three-neck flask equipped with a stirrer, thermometer, and addition funnel.
-
Cooling: Cool the solution to 0-5 °C in an ice/salt bath. It is critical that the temperature does not exceed 5 °C during the next steps.[9]
-
Diazotization: Dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water. Add this solution dropwise to the cooled amine solution, ensuring the temperature remains below 5 °C. Stir for 30 minutes after addition is complete.
-
Nitrite Addition: In a separate flask, prepare a solution of 1.5 equivalents of sodium nitrite in water, also cooled to 0-5 °C. Optionally, a copper(I) or copper(II) catalyst can be added to this solution.
-
Reaction: Slowly add the cold diazonium salt solution to the nitrite/catalyst solution. Vigorous bubbling (N₂ gas evolution) should be observed. Maintain cooling and stir for 1-2 hours.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Caption: Workflow for the Sandmeyer-type synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US20030181734A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Differentiating the Nitrothiophene Carbonitriles: A Senior Application Scientist's Guide to Spectroscopic Comparison
For researchers, scientists, and professionals in drug development, the precise identification of isomeric molecules is a cornerstone of successful research and development. Subtle differences in the substitution patterns on a heterocyclic scaffold can lead to vastly different pharmacological and toxicological profiles. The nitrothiophene carbonitrile scaffold is one such example, where the relative positions of the nitro and cyano groups on the thiophene ring give rise to a series of isomers with distinct chemical properties. This guide provides an in-depth spectroscopic comparison of 2-Nitrothiophene-4-carbonitrile and its isomers, offering a practical framework for their unambiguous identification.
This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) to distinguish between these closely related compounds. By understanding the underlying principles of how molecular structure dictates spectroscopic output, researchers can confidently characterize their synthesized or isolated compounds.
The Challenge of Isomer Differentiation
The electron-withdrawing nature of both the nitro (-NO₂) and cyano (-CN) groups significantly influences the electron density distribution within the thiophene ring.[1] This, in turn, affects the chemical environment of the constituent atoms, leading to unique spectroscopic fingerprints for each isomer. Differentiating these isomers is crucial as they serve as vital intermediates in the synthesis of more complex molecules, including various pharmaceuticals.[1] The reduction of the nitro group to an amino group, for instance, opens pathways to a diverse range of biologically active aminothiophenes.[1]
Comparative Spectroscopic Analysis
Molecular Structures of Key Isomers
Caption: Molecular structures of the compared nitrothiophene carbonitrile isomers.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first-pass technique for distinguishing isomers. The chemical shift (δ) of each proton on the thiophene ring is highly sensitive to the electronic effects of the substituents.
Table 1: Comparative ¹H NMR Data (Predicted and Experimental)
| Isomer | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Coupling Constants (Hz) |
| This compound | 8.3-8.5 (s) | - | 8.6-8.8 (s) | J₃,₅ ≈ 1.5-2.0 |
| 5-Nitrothiophene-2-carbonitrile | 7.8-8.0 (d) | 7.5-7.7 (d) | - | J₃,₄ ≈ 4.0-4.5 |
| 4-Nitrothiophene-2-carbonitrile | 8.1-8.3 (d) | - | 8.4-8.6 (d) | J₃,₅ ≈ 1.5-2.0 |
Note: The chemical shifts are approximate and can vary based on the solvent and instrument frequency. The data for this compound and 4-Nitrothiophene-2-carbonitrile are largely predicted based on established substituent effects, as direct experimental data is scarce in publicly available literature.
Analysis of ¹H NMR Spectra:
-
This compound: This isomer is expected to show two singlets (or very narrowly split doublets) in the downfield region. The protons at positions 3 and 5 are deshielded by the adjacent electron-withdrawing groups. The coupling constant between H-3 and H-5 will be small (meta-coupling).
-
5-Nitrothiophene-2-carbonitrile: This isomer will exhibit a classic AB quartet system. The two protons at positions 3 and 4 are adjacent, resulting in a larger coupling constant (ortho-coupling). The proton at H-3 will be a doublet, as will the proton at H-4.
-
4-Nitrothiophene-2-carbonitrile: Similar to the 2,4-isomer, this compound will show two singlets or narrowly split doublets for the protons at positions 3 and 5, with a small meta-coupling constant. The precise chemical shifts will differ due to the different positions of the nitro and cyano groups.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information about the carbon framework of the isomers. The chemical shifts of the carbon atoms are also influenced by the electron-withdrawing substituents.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Isomer | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | CN (ppm) |
| This compound | ~150 | ~130 | ~118 | ~135 | ~115 |
| 5-Nitrothiophene-2-carbonitrile | ~130 | ~128 | ~125 | ~152 | ~114 |
| 4-Nitrothiophene-2-carbonitrile | ~132 | ~127 | ~148 | ~129 | ~113 |
Note: These are predicted chemical shifts based on general principles of ¹³C NMR spectroscopy for substituted thiophenes.
Analysis of ¹³C NMR Spectra:
-
The carbon atom directly attached to the nitro group will be significantly deshielded and appear at a high chemical shift (typically >145 ppm).
-
The carbon of the nitrile group will have a characteristic chemical shift in the range of 110-120 ppm.
-
The quaternary carbons (those bonded to a substituent) will often have a lower intensity in proton-decoupled spectra.[2]
By carefully analyzing the number of signals and their chemical shifts, one can deduce the substitution pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of the key functional groups: the nitro (-NO₂) and cyano (-C≡N) groups.
Table 3: Key IR Absorption Frequencies
| Functional Group | Symmetric Stretch (cm⁻¹) | Asymmetric Stretch (cm⁻¹) |
| **Nitro (-NO₂) ** | 1350 - 1300 | 1550 - 1500 |
| Nitrile (-C≡N) | 2240 - 2220 | - |
While the exact positions of these bands can be subtly influenced by the electronic environment of the isomer, their presence is a strong indicator of the compound's identity.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry confirms the molecular formula of the isomers. All nitrothiophene carbonitrile isomers have the same molecular weight (154.15 g/mol ).[3] The fragmentation patterns, however, can differ and provide structural clues. Common fragmentation pathways may include the loss of NO₂, CN, or the entire nitro or cyano group.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity. Impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: For NMR, use a deuterated solvent that fully dissolves the compound (e.g., CDCl₃, DMSO-d₆). For IR, the sample can be analyzed as a KBr pellet, a thin film, or in solution.
-
Concentration: For NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient.
NMR Data Acquisition Workflow
References
A Researcher's Guide to the Computational Analysis of Nitrothiophene Isomers' Electronic Properties
Nitrothiophene derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and potential in organic electronics.[1][2][3][4] The specific isomerism—the position of the nitro group(s) on the thiophene ring—dramatically alters the molecule's electronic landscape, thereby influencing its reactivity, stability, and pharmacological action.[5] Understanding these nuances is critical for rational drug design and the development of novel electronic materials.
This guide provides a comprehensive comparison of the electronic properties of nitrothiophene isomers, grounded in modern computational chemistry techniques. We will move beyond a simple recitation of data to explain the causality behind methodological choices, offering a robust framework for researchers to conduct their own investigations.
The Foundation: Why Computational Analysis?
Experimental synthesis and characterization of every possible isomer can be resource-intensive.[6] Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, predictive lens to explore these molecules in silico.[7][8] DFT allows us to calculate fundamental electronic descriptors that govern molecular behavior, providing insights that can prioritize and guide synthetic efforts.[9][10]
The core of our analysis rests on Frontier Molecular Orbital (FMO) theory. This theory posits that a molecule's reactivity is primarily dictated by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[7][11] A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state.[7]
Choosing Your Tools: A Comparison of Computational Methodologies
The accuracy of any computational study is contingent upon the chosen theoretical method and basis set. This choice represents a fundamental trade-off between computational cost and precision.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT is a quantum mechanical method that calculates the electronic structure of a system based on its electron density, which is a much simpler quantity to handle than the many-electron wavefunction.[7][8] Its balance of accuracy and efficiency has made it the go-to method for studying organic molecules.
A key component of DFT is the exchange-correlation functional, which approximates the complex interactions between electrons. For molecules like nitrothiophenes, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely trusted and benchmarked choice, known for its accuracy in predicting molecular geometries and electronic properties.[8]
Basis Sets: Defining the "Resolution" of Your Calculation
A basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more complex basis set provides a more accurate description of the electron distribution but requires significantly more computational resources.
-
Pople-style basis sets are common for organic molecules.
-
6-31G(d): A good starting point for initial geometry optimizations. It's a "split-valence" basis set with polarization functions (d) on heavy atoms, which are crucial for accurately describing bonding in molecules with heteroatoms like sulfur.
-
6-311++G(d,p): A more advanced, "triple-split valence" basis set. It includes diffuse functions (++) on both heavy atoms and hydrogens, which are essential for describing anions and systems with lone pairs, and polarization functions on hydrogens (p). This basis set is recommended for final, high-accuracy single-point energy calculations to obtain reliable electronic properties.[12]
-
The Causality of Choice: Why start with a smaller basis set like 6-31G(d) for optimization and then use a larger one like 6-311++G(d,p) for final energy calculations? Geometry optimization is an iterative process that requires many energy evaluations. Using a computationally cheaper basis set makes this step faster. Once the stable geometry is found, a single, more accurate calculation with the larger basis set provides highly reliable electronic properties without the prohibitive cost of a full optimization at that higher level of theory.
Experimental Protocol: A Validated Computational Workflow
This protocol outlines a self-validating system for analyzing nitrothiophene isomers. Each step builds upon the last to ensure the final data is derived from a physically meaningful molecular state.
Caption: A validated computational workflow for analyzing nitrothiophene isomers.
Step-by-Step Methodology:
-
Structure Generation: Using molecular modeling software (e.g., GaussView, Avogadro), build the 3D structure of the desired nitrothiophene isomer (e.g., 2-nitrothiophene, 3-nitrothiophene, 2,4-dinitrothiophene).
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule.
-
Method: Perform a geometry optimization using DFT.
-
Recommended Level of Theory: B3LYP/6-31G(d).
-
Software Implementation (Gaussian): #p opt b3lyp/6-31g(d).
-
-
Vibrational Frequency Analysis:
-
Objective: To verify that the optimized structure is a true energy minimum on the potential energy surface, not a transition state.
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Validation: A true minimum is confirmed by the absence of any imaginary frequencies (which are reported as negative values in the output).[13]
-
Software Implementation (Gaussian): #p freq b3lyp/6-31g(d).
-
-
High-Accuracy Property Calculation:
-
Objective: To obtain precise values for the electronic properties using the optimized geometry.
-
Method: Perform a single-point energy calculation (without re-optimizing the geometry) using a more robust basis set.
-
Recommended Level of Theory: B3LYP/6-311++G(d,p).
-
Software Implementation (Gaussian): #p b3lyp/6-311++g(d,p) geom=check guess=read.
-
-
Data Extraction and Analysis:
-
From the output of the single-point energy calculation, extract key electronic properties:
-
HOMO and LUMO energies: Used to calculate the energy gap.
-
Dipole Moment: Indicates the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): Generate a surface plot to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
-
-
Comparative Analysis: The Impact of Isomerism
The position of the electron-withdrawing nitro (-NO₂) group significantly perturbs the electron density of the thiophene ring, leading to distinct electronic properties for each isomer.
Caption: Relationship between isomer structure and electronic properties.
Table 1: Calculated Electronic Properties of Nitrothiophene Isomers (Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Thiophene | -6.58 | -0.85 | 5.73 | 0.55 |
| 2-Nitrothiophene | -7.35 | -2.91 | 4.44 | 4.41 |
| 3-Nitrothiophene | -7.41 | -2.85 | 4.56 | 3.89 |
| 2,4-Dinitrothiophene | -8.12 | -4.05 | 4.07 | 3.65 |
| 2,5-Dinitrothiophene | -8.25 | -4.21 | 4.04 | 0.00 |
Analysis of Trends:
-
HOMO-LUMO Gap (ΔE): The introduction of one or more nitro groups significantly lowers both the HOMO and LUMO energy levels and, crucially, reduces the HOMO-LUMO gap compared to unsubstituted thiophene.[14][15] This indicates that nitrothiophenes are more reactive and less kinetically stable than thiophene, which is consistent with the role of the nitro group as a potent electron acceptor.[5] Among the dinitro isomers, the highly symmetric 2,5-dinitrothiophene exhibits one of the smallest energy gaps, suggesting it is highly reactive.
-
Dipole Moment: The position of the nitro group strongly influences the molecule's polarity. 2-Nitrothiophene has a larger dipole moment than 3-nitrothiophene, reflecting a greater charge separation. Remarkably, 2,5-dinitrothiophene has a zero dipole moment due to its symmetrical structure, where the individual bond dipoles cancel each other out. This property can have significant implications for solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): An MEP map visually confirms these findings. For nitrothiophenes, regions of negative potential (red/orange) are localized on the oxygen atoms of the nitro group, identifying them as sites susceptible to electrophilic attack. Regions of positive potential (blue) are often found on the hydrogen atoms of the thiophene ring, indicating their susceptibility to nucleophilic attack. This visualization is invaluable for predicting sites of intermolecular interactions, which is crucial in drug development for understanding receptor binding.
Conclusion and Outlook
This guide demonstrates that computational analysis is an indispensable tool for comparing the electronic properties of nitrothiophene isomers. By employing a validated DFT workflow, researchers can reliably predict key electronic descriptors like the HOMO-LUMO gap and dipole moment. These calculations reveal that the number and position of nitro substituents are primary determinants of the molecule's stability, reactivity, and polarity.
The insights gained from such studies provide a solid theoretical foundation for the rational design of new nitrothiophene-based compounds, whether for targeted pharmaceutical applications or for the creation of next-generation organic electronic materials.[9] The ability to screen isomers computationally allows for the prioritization of synthetic targets with the most promising electronic profiles, accelerating the pace of discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. journalwjarr.com [journalwjarr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron [article.sapub.org]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Computational Analysis and Machine Learning for Characterization of The Electronic Properties of Organic Molecular Crystals | ScholarWorks [scholarworks.calstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. baranlab.org [baranlab.org]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Synthesis of Substituted Nitrothiophenes: A Comparative Analysis of Synthetic Routes
Substituted nitrothiophenes are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates for a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2] Their rich chemical reactivity, stemming from the electron-withdrawing nature of the nitro group and the unique electronic properties of the thiophene ring, makes them versatile building blocks for drug development professionals.[1][3][4] Notable applications include their use as antitrichomonal agents, chemotherapeutics, and components in anti-inflammatory and antibiotic drugs.[1] This guide provides a comparative analysis of the primary synthetic routes to substituted nitrothiophenes, offering field-proven insights into the causality behind experimental choices and presenting supporting data to inform your synthetic strategy.
I. Direct Electrophilic Nitration: The Classical Approach
Direct nitration of the thiophene ring is the most traditional method for introducing a nitro group. Thiophene is highly reactive towards electrophilic aromatic substitution, necessitating milder conditions than those used for benzene to prevent oxidative degradation and polysubstitution.[5][6]
Mechanism and Regioselectivity
The nitration of thiophene proceeds via a standard electrophilic aromatic substitution mechanism. The electrophile, typically the nitronium ion (NO₂⁺), is generated in situ. The attack of the thiophene π-system on the nitronium ion forms a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores aromaticity, yielding the nitrothiophene product.
Attack at the C2 (α) position is kinetically favored over the C3 (β) position because the resulting carbocation intermediate is more stabilized by the sulfur atom through resonance. This leads to a mixture of 2-nitrothiophene and 3-nitrothiophene, typically in a ratio of approximately 85:15.[1][7][8]
Caption: Regioselectivity in the direct nitration of thiophene.
Comparative Analysis of Nitrating Agents
| Nitrating Agent | Conditions | Yield | Advantages | Disadvantages |
| Fuming HNO₃ in Ac₂O/AcOH | 10°C | 70-85%[8][9] | High yield, well-established procedure. | Use of corrosive and expensive acetic anhydride, exothermic reaction, formation of isomeric mixtures requiring tedious separation.[1][8] |
| HNO₃ / Trifluoroacetic Anhydride | 0-5°C | 78%[5][10][11] | High yield, effective for various five-membered heterocycles. | Trifluoroacetic anhydride is expensive and moisture-sensitive. |
| HNO₃ with Clay Catalysts (e.g., Fe³⁺-montmorillonite) | Reflux in dichloroethane | >50% selectivity for 2-nitro | Eco-friendly, avoids acetic anhydride, potential for improved selectivity.[1][8] | Requires catalyst preparation and separation, yields may be lower than classical methods. |
Field-Proven Insights
The choice of nitrating agent is critical for success. The classic fuming nitric acid in acetic anhydride/acetic acid remains a reliable method for producing a mixture of 2- and 3-nitrothiophenes.[8][9] The acetic anhydride serves to generate acetyl nitrate, a milder nitrating species, and to scavenge water, which can promote side reactions.[5] Careful temperature control is paramount to prevent runaway reactions and degradation of the sensitive thiophene ring.[9] For applications demanding high isomeric purity, the separation of 2- and 3-nitrothiophene can be challenging. A common strategy involves the selective chlorosulfonation of the more reactive 3-nitro isomer, followed by separation.[1][8] The development of solid acid catalysts like metal-exchanged montmorillonite clays offers a greener alternative, eliminating the need for acetic anhydride and potentially enhancing selectivity for the 2-nitro isomer.[1][8]
II. Cyclization Strategies: Building the Ring with Precision
Modern synthetic approaches often favor the construction of the substituted nitrothiophene ring from acyclic precursors. These methods offer superior regiocontrol, avoiding the isomeric mixture issues inherent in direct nitration.
A. Tandem Michael-Henry Reactions
A powerful strategy for the synthesis of 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction.[7] This approach utilizes commercially available 1,4-dithiane-2,5-diol as a synthon for 2-mercaptoacetaldehyde.
Mechanism:
-
Thiolate Formation: In the presence of a base like triethylamine (Et₃N), 1,4-dithiane-2,5-diol dissociates to form a thiolate anion.
-
Michael Addition: The thiolate undergoes a Michael addition to a nitroalkene.
-
Intramolecular Henry Reaction: The resulting enolate then undergoes an intramolecular Henry (nitro-aldol) reaction, cyclizing to form a tetrahydrothiophene intermediate.
-
Aromatization: Subsequent dehydration and oxidation, often facilitated by microwave irradiation on acidic alumina with an oxidant like chloranil, yields the 3-nitro-2-substituted thiophene.[7]
Caption: Synthesis of 3-nitro-2-substituted thiophenes via a tandem reaction.
B. Cyclization of α-Nitroketene N,S-Acetals
This method provides a direct route to N-substituted 3-nitrothiophen-2-amines, which are valuable pharmaceutical intermediates.[3] The reaction proceeds between an α-nitroketene N,S-aryl/alkylaminoacetal and 1,4-dithiane-2,5-diol.
Mechanism: The reaction is presumed to involve the in-situ generation of 2-mercaptoacetaldehyde, which then undergoes a sequence of nucleophilic addition, annulation, and elimination steps with the α-nitroketene N,S-acetal to form the thiophene ring.[3] This transformation impressively generates two new carbon-carbon bonds in a single operation.
Comparative Analysis of Cyclization Routes
| Method | Starting Materials | Product Scope | Yield | Advantages | Disadvantages |
| Tandem Michael-Henry | 1,4-dithiane-2,5-diol, nitroalkenes | 3-Nitro-2-substituted (alkyl, aryl) thiophenes | Good to Excellent[7] | Excellent regiocontrol for 2,3-disubstitution, rapid workup, avoids chromatography in many cases.[7] | Requires synthesis of nitroalkene precursors. |
| α-Nitroketene N,S-Acetal Cyclization | 1,4-dithiane-2,5-diol, α-nitroketene N,S-acetals | N-substituted 3-nitrothiophen-2-amines | Good (up to 88%)[3] | Direct route to valuable 2-amino-3-nitrothiophenes, high synthetic efficiency.[3] | Starting acetals require separate synthesis. |
| Tandem Henry/Nucleophilic Substitution | 3-thiocyanatopropenals, nitromethane | 2-Nitrothiophenes | Moderate to Good | Novel route to 2-nitrothiophenes, proceeds under mild conditions.[12][13] | Multi-step synthesis of starting propenals. |
III. Post-Functionalization of Nitrothiophenes
Another viable strategy is the chemical modification of a pre-synthesized nitrothiophene core. This is particularly useful for introducing functional groups that may not be compatible with the conditions of direct nitration or cyclization.
For example, the synthesis of N-(ω-aminoalkyl)-nitrothiophene-5-carboxamides, which have been evaluated as radiosensitizers, is achieved by treating a nitrothiophenecarbonyl chloride with the appropriate protected amine.[4] This highlights how the nitrothiophene scaffold can be elaborated using standard functional group interconversions.
Key Considerations for Post-Functionalization:
-
Reactivity: The strong electron-withdrawing nitro group deactivates the thiophene ring towards further electrophilic substitution but activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
-
Directing Effects: The nitro group will direct incoming electrophiles to the meta positions (e.g., nitration of 2-nitrothiophene yields 2,4-dinitrothiophene).
-
Functional Group Compatibility: The chosen reaction conditions must be compatible with the sensitive nitro group, which can be reduced under various conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-Nitrothiophene by Direct Nitration
Adapted from Organic Syntheses, Coll. Vol. 2, p.466 (1943)[9]
Materials:
-
Thiophene (1 mole, 84 g)
-
Acetic Anhydride (340 mL)
-
Fuming Nitric Acid (sp. gr. 1.51) (1.2 moles, 80 g)
-
Glacial Acetic Acid (600 mL)
-
Ice
Procedure:
-
Dissolve 84 g (1 mole) of thiophene in 340 mL of acetic anhydride (Solution A).
-
Carefully dissolve 80 g (1.2 moles) of fuming nitric acid in 600 mL of glacial acetic acid (Solution B). Caution: This mixing is exothermic and requires cooling.
-
Divide both Solution A and Solution B into two equal halves.
-
To a 2-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add one-half of Solution B. Cool the mixture to 10°C.
-
With moderate stirring, add one-half of Solution A dropwise, maintaining the temperature below room temperature. Use a cold water bath to control the initial exotherm.
-
After the addition is complete, cool the reaction mixture back to 10°C and rapidly add the remaining half of Solution B.
-
Continue the nitration by adding the remaining half of Solution A dropwise.
-
Allow the mixture to stand at room temperature for 2 hours.
-
Pour the reaction mixture onto an equal weight of crushed ice with vigorous shaking. The pale yellow crystalline product, mononitrothiophene, will precipitate.
-
Filter the solid product at a low temperature, wash thoroughly with ice water, and dry in the absence of light.
-
The total yield is typically 90–110 g (70–85%). The product is a mixture of 2-nitrothiophene (~85%) and 3-nitrothiophene (~15%).
Protocol 2: Synthesis of 3-Nitro-2-phenylthiophene via Tandem Michael-Henry Reaction
Adapted from The Journal of Organic Chemistry 2010, 75, 11, 3893–3896[7]
Materials:
-
trans-β-Nitrostyrene (2.00 mmol)
-
2,5-Dihydroxy-1,4-dithiane (1.50 mmol, 0.23 g)
-
Triethylamine (0.40 mmol, 56 μL)
-
Dichloromethane (CH₂Cl₂)
-
Acidic Alumina
-
Chloranil
Procedure:
-
Tetrahydrothiophene Synthesis: To a stirred solution of trans-β-nitrostyrene (2.00 mmol) in CH₂Cl₂ (5.6 mL), add 2,5-dihydroxy-1,4-dithiane (0.23 g, 1.50 mmol) and triethylamine (56 μL, 0.40 mmol) under an argon atmosphere. Stir the reaction at room temperature overnight. The desired tetrahydrothiophene intermediate is formed in high yield.
-
Work-up: Dilute the reaction with CH₂Cl₂ (20 mL) and filter to remove any suspended solids. Wash the filtrate with saturated ammonium chloride solution, water, and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Aromatization: Combine the crude tetrahydrothiophene intermediate with acidic alumina and chloranil. Irradiate the solvent-free mixture in a chemical microwave.
-
Purification: After the reaction is complete, the product can often be isolated cleanly without the need for column chromatography.
Conclusion
The synthesis of substituted nitrothiophenes can be approached through several distinct strategies, each with its own set of advantages and limitations.
-
Direct nitration is a high-yielding, classical method suitable for producing mixtures of 2- and 3-nitrothiophenes, with newer eco-friendly catalysts offering improved selectivity.
-
Cyclization reactions , particularly the tandem Michael-Henry approach, provide unparalleled regiocontrol for accessing 2,3-disubstituted thiophenes, which are difficult to obtain via direct substitution.
-
Post-functionalization offers a complementary route for elaborating the nitrothiophene core, enabling the synthesis of complex derivatives.
The optimal synthetic route will depend on the desired substitution pattern, the required level of isomeric purity, and considerations of scale, cost, and environmental impact. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently access these vital heterocyclic building blocks.
References
- 1. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 4. Synthesis of a series of nitrothiophenes with basic or electrophilic substituents and evaluation as radiosensitizers and as bioreductively activated cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
In-Vitro Evaluation of 2-Nitrothiophene-4-carbonitrile Derivatives as Enzyme Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for the in-vitro evaluation of 2-nitrothiophene-4-carbonitrile derivatives as potential enzyme inhibitors. We will delve into the rationale behind investigating this novel chemical scaffold, present detailed protocols for primary and secondary screening against key enzyme classes, and offer a template for comparative data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in enzyme inhibition.
Introduction: The Rationale for Investigating this compound Derivatives
The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. The this compound scaffold represents a promising, yet underexplored, area for identifying new therapeutic agents. The rationale for its investigation is rooted in the established pharmacophoric properties of its constituent functional groups:
-
The Thiophene Core: A versatile heterocyclic ring, the thiophene nucleus is a common feature in a multitude of approved drugs and clinical candidates. Its derivatives have demonstrated a broad range of biological activities, including the inhibition of kinases, phosphatases, and proteases.[1][2]
-
The Nitrile Group: The carbonitrile moiety is a well-known "warhead" in the design of covalent inhibitors, particularly for cysteine proteases.[3] The electrophilic nature of the nitrile carbon allows it to react with the nucleophilic thiol group of a cysteine residue in the enzyme's active site, leading to irreversible inhibition.[3]
-
The Nitro Group: While often associated with toxicity, the nitro group can also function as a masked electrophile.[4] Under the specific microenvironment of an enzyme's active site, it can be reduced to form reactive species that covalently modify the protein, leading to potent and often irreversible inhibition.
The combination of these three moieties in the this compound scaffold presents a unique opportunity for the development of highly potent and potentially selective enzyme inhibitors. This guide outlines a systematic approach to screen and characterize a library of such derivatives against a panel of therapeutically relevant enzymes.
Proposed Screening Cascade for this compound Derivatives
A tiered screening approach is recommended to efficiently identify and characterize the inhibitory potential of a library of this compound derivatives.
Experimental Protocols
The following are detailed, step-by-step protocols for the primary in-vitro screening assays. These protocols are designed to be self-validating by including appropriate controls.
This protocol describes a luminescence-based assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.[5]
Materials:
-
Recombinant human Src kinase
-
Src substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound derivatives (dissolved in DMSO)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration for a primary screen is 10 µM. Include a DMSO-only control (vehicle control) and a known Src inhibitor (e.g., Staurosporine) as a positive control.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or controls to each well.
-
Add 2.5 µL of Src kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture to each well to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
For compounds showing significant inhibition, perform a dose-response experiment to determine the IC₅₀ value.
-
This protocol utilizes a colorimetric substrate, p-nitrophenyl phosphate (pNPP), to measure phosphatase activity.[6]
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
PTP1B Assay Buffer (50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20)
-
This compound derivatives (dissolved in DMSO)
-
Stop Solution (1 M NaOH)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Include a DMSO-only control and a known PTP1B inhibitor (e.g., Suramin) as a positive control.
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add 10 µL of the diluted compounds or controls to each well.
-
Add 40 µL of PTP1B enzyme solution to each well.
-
Incubate for 15 minutes at 37°C.
-
-
Initiation of Phosphatase Reaction:
-
Add 50 µL of pNPP substrate solution to each well to start the reaction.
-
Incubate for 30 minutes at 37°C.
-
-
Termination of Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of inhibition and determine IC₅₀ values for active compounds.
-
This protocol uses a fluorogenic substrate to measure the activity of the cysteine protease Cathepsin B.[3]
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B Assay Buffer (50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 2 mM DTT)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
This compound derivatives (dissolved in DMSO)
-
Black, flat-bottom 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Include a DMSO-only control and a known cysteine protease inhibitor (e.g., E-64) as a positive control.
-
Enzyme Activation and Inhibitor Pre-incubation:
-
Activate Cathepsin B by incubating in the assay buffer for 10 minutes at 37°C.
-
In a 96-well plate, add 10 µL of the diluted compounds or controls.
-
Add 40 µL of the activated Cathepsin B solution.
-
Incubate for 30 minutes at room temperature.
-
-
Initiation of Protease Reaction:
-
Add 50 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence kinetically over 30-60 minutes using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition and determine IC₅₀ values for active compounds.
-
Comparative Data Analysis
The inhibitory activities of a hypothetical series of this compound derivatives are presented below for comparative analysis.
Table 1: Inhibitory Activity (IC₅₀, µM) of this compound Derivatives against a Panel of Enzymes
| Compound ID | Src Kinase | PTP1B | Cathepsin B |
| NTC-1 | > 50 | 25.3 | 1.2 |
| NTC-2 | 15.8 | > 50 | 0.5 |
| NTC-3 | > 50 | > 50 | 15.7 |
| NTC-4 | 5.2 | 10.1 | 0.1 |
| NTC-5 | 45.1 | 3.4 | 2.8 |
| Staurosporine | 0.01 | - | - |
| Suramin | - | 1.5 | - |
| E-64 | - | - | 0.02 |
-
NTC-1 and NTC-2 show selectivity towards Cathepsin B.
-
NTC-4 appears to be a potent, non-selective inhibitor of all three enzymes.
-
NTC-5 displays moderate, dual inhibition of PTP1B and Cathepsin B.
Mechanistic Insights and Secondary Assays
For "hit" compounds identified in the primary screen, further mechanistic studies are crucial.
A key experiment for the this compound scaffold would be to assess for covalent modification, given the presence of the nitrile and nitro groups. This can be investigated using techniques such as mass spectrometry to detect a covalent adduct between the inhibitor and the target enzyme.
Conclusion
The this compound scaffold holds significant potential for the development of novel enzyme inhibitors. The systematic in-vitro evaluation pipeline presented in this guide provides a robust framework for screening, characterizing, and comparing the activity of derivatives based on this promising chemical core. By employing these methodologies, researchers can efficiently identify lead compounds for further optimization and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]
- 4. Search for Non-Protein Protease Inhibitors Constituted with an Indole and Acetylene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-Nitrothiophene-4-carbonitrile: A Head-to-Head Comparison of Catalytic Strategies
For researchers engaged in medicinal chemistry and materials science, the synthesis of highly functionalized heterocyclic scaffolds like 2-Nitrothiophene-4-carbonitrile is a task that demands precision, efficiency, and a deep understanding of catalytic processes. This molecule, featuring both a potent electron-withdrawing nitro group and a versatile carbonitrile moiety, serves as a valuable intermediate for developing novel chemical entities. However, its synthesis is not straightforward, with no single-pot catalytic solution. The optimal path is dictated by the choice of starting materials and a careful evaluation of competing synthetic strategies, each with its own pivotal catalytic step.
This guide provides an in-depth, head-to-head comparison of the three most logical synthetic routes to this compound. We will dissect the catalytic systems at the heart of each strategy, offering field-proven insights into the causality behind experimental choices and providing the data necessary for you to select the most effective method for your laboratory's needs.
At a Glance: Three Competing Synthetic Pathways
The synthesis of this compound can be approached from three distinct strategic directions, each presenting unique challenges and advantages. The choice of pathway is fundamentally a choice between which key bond to form last: the C-N bond of the nitro group, the C-C bond of the nitrile, or the thiophene ring itself.
Figure 1: Overview of the three primary synthetic strategies for this compound.
Strategy A: Electrophilic Nitration of Thiophene-4-carbonitrile
This is the most direct approach, involving the nitration of a commercially available or readily synthesized thiophene-4-carbonitrile precursor. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.
Mechanistic Considerations & Regioselectivity: The thiophene ring is inherently activated towards electrophilic attack, with the C2 and C5 positions being the most nucleophilic. However, the carbonitrile group at the C4 position is a moderately deactivating, meta-directing substituent due to its electron-withdrawing nature.[1][2] In the context of the thiophene ring, this deactivating effect diminishes the overall reactivity but directs the incoming electrophile (the nitronium ion, NO₂⁺) to the adjacent C5 position, which is meta to the C4-substituent and is also an inherently activated position. Therefore, this route is expected to yield the desired 2-nitro (or 5-nitro, which are equivalent by numbering) product with high regioselectivity.
The primary challenge is the high reactivity of the thiophene ring itself, which can lead to degradation and explosive side reactions with harsh nitrating agents like mixed nitric and sulfuric acids.[3] Milder, more controlled conditions are imperative.
Head-to-Head Comparison: Nitration Methods
| Method | Catalyst / Reagent | Temperature (°C) | Typical Yield | Strengths & Causality | Weaknesses |
| Classic Acetyl Nitrate | None (Reagent)HNO₃ in Acetic Anhydride | 0 - 10 | 70-85% (for thiophene)[4] | Reliable & High Yield: Acetic anhydride reacts with nitric acid to form acetyl nitrate, a milder nitrating species. Crucially, it also scavenges any nitrous acid (HNO₂), which is known to catalyze explosive polymerization of thiophene.[3] | Stoichiometric Reagent: Uses a large volume of acetic anhydride, which can be costly and requires careful handling due to its exothermic reaction with nitric acid.[4] |
| Solid Acid Catalysis | Fe³⁺-montmorillonite orBeta Zeolite | 70 - 80 | ~80-90% (for thiophene)[5] | Heterogeneous & Reusable: The catalyst can be filtered off and potentially reused. The acidic sites on the clay or zeolite surface generate the nitronium ion in situ under controlled conditions, enhancing safety.[5] | Higher Temperatures: Requires elevated temperatures compared to the acetyl nitrate method. Catalyst preparation or purchase is an additional step. |
| Enzymatic Catalysis | Horseradish Peroxidase (HRP) | Ambient | Substrate Dependent | Green & Mild: Operates at ambient temperature and neutral pH in aqueous systems, offering a sustainable alternative.[6][7] | Substrate Specificity: Typically most effective for activated rings (e.g., phenols, anilines). Its efficacy on a deactivated ring like thiophene-4-carbonitrile is unproven and likely low.[6] |
Verdict for Strategy A: For laboratory-scale synthesis, the classic acetyl nitrate method remains a highly reliable, albeit non-catalytic, standard for achieving good yields. For process development and greener chemistry initiatives, solid acid catalysis offers a compelling alternative by improving safety and catalyst recyclability.
Strategy B: Transition Metal-Catalyzed Cyanation of 4-Halo-2-nitrothiophene
This strategy involves the late-stage introduction of the nitrile group via a cross-coupling reaction. This route is highly attractive if a 4-halo-2-nitrothiophene precursor (e.g., 4-bromo-2-nitrothiophene) is available. The key decision here is the choice between palladium and copper catalysis.
Head-to-Head Comparison: Palladium vs. Copper Catalysis for Cyanation
| Parameter | Palladium-Catalyzed Cyanation | Copper-Catalyzed Cyanation (Rosenmund-von Braun) |
| Typical Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles with phosphine ligands (e.g., XPhos, SPhos).[8][9] | CuI, CuCN, or CuO. Often used with a ligand like proline or DMEDA.[10] |
| Cyanide Source | K₄[Fe(CN)₆], Zn(CN)₂, KCN. Non-toxic K₄[Fe(CN)₆] is preferred for safety.[9][11] | KCN, NaCN, CuCN, or Na₂[Fe(CN)₅NO].[10] Can require stoichiometric copper cyanide. |
| Reaction Temp. | 80 - 120 °C | 120 - 180 °C (often higher) |
| Functional Group Tolerance | Excellent: Tolerates a very wide range of functional groups due to milder conditions and well-defined catalytic cycles.[8] | Good to Moderate: Higher temperatures can be incompatible with sensitive functional groups. |
| Substrate Scope | Broad, highly effective for aryl chlorides, bromides, and triflates.[9][12] | Primarily effective for aryl iodides and bromides. Chlorides are less reactive. |
| Catalyst Poisoning | High Risk: Free cyanide ions can irreversibly bind to and poison palladium catalyst intermediates. This is a primary cause of irreproducibility. Using slow-release sources like K₄[Fe(CN)₆] mitigates this.[9] | Lower Risk: The mechanism is more tolerant of cyanide concentration, although catalyst deactivation can still occur. |
Verdict for Strategy B: Palladium catalysis , particularly with modern bulky phosphine ligands and a non-toxic, slow-release cyanide source like K₄[Fe(CN)₆], is the superior choice. Its broader functional group tolerance, milder reaction conditions, and higher reliability (when catalyst poisoning is properly managed) make it the state-of-the-art method for this transformation.
Figure 2: Simplified catalytic cycle for Palladium-catalyzed cyanation.
Strategy C: Ring Construction (Gewald) and Amino-to-Nitro Transformation (Sandmeyer-type)
This elegant strategy builds the thiophene ring from acyclic precursors using the Gewald reaction, which simultaneously installs the amino and cyano functionalities. The final step is the conversion of the 2-amino group to the 2-nitro group.
-
Step 1: Gewald Aminothiophene Synthesis (Base-Catalyzed): This is a multicomponent reaction between an α-halo-ketone (or aldehyde), a compound with an active methylene group (malononitrile), and elemental sulfur, catalyzed by a base like morpholine or triethylamine. This step is typically high-yielding and robust.
-
Step 2: Diazotization and Nitration (Copper-Catalyzed): The 2-amino group is converted to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid). This highly reactive intermediate is then treated with a solution of sodium nitrite and a copper(I) catalyst. This "nitro-dediazoniation" is a variation of the classic Sandmeyer reaction.[13][14]
Catalytic Focus: The Copper-Catalyzed Sandmeyer-Type Reaction The key to this final step is the copper(I) catalyst, which facilitates the conversion of the diazonium salt to the nitro compound.
Figure 3: Proposed radical mechanism for the Copper-catalyzed Sandmeyer-type nitration.
Verdict for Strategy C: This multi-step approach is powerful when the precursors for the other routes are unavailable. Its primary advantage is building complexity from simple, acyclic starting materials. The copper(I) catalyst in the final Sandmeyer-type step is crucial for efficiently converting the diazonium intermediate to the final product, often providing cleaner reactions and better yields than uncatalyzed variants.
Experimental Protocols
Protocol for Strategy A: Nitration using Acetyl Nitrate
This protocol is adapted from the reliable procedure for nitrating unsubstituted thiophene.[4]
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve thiophene-4-carbonitrile (1 eq.) in acetic anhydride (3 volumes).
-
Cool the solution to 0 °C in an ice-salt bath.
-
Prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq.) to acetic anhydride (2 volumes) in a separate flask, keeping the temperature below 10 °C.
-
Add the cold nitrating mixture dropwise to the thiophene solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield this compound.
Protocol for Strategy B: Palladium-Catalyzed Cyanation
This protocol is a representative procedure based on modern cross-coupling methods.[9][11]
-
To an oven-dried Schlenk tube, add 4-bromo-2-nitrothiophene (1 eq.), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.4 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and XPhos (0.05 eq.).
-
Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Add anhydrous DMA (dimethylacetamide) as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Recommendation
The synthesis of this compound is a challenge best met by selecting a strategic pathway rather than a single catalyst. Each route offers a viable solution, with the optimal choice depending on precursor availability, scale, and safety considerations.
-
For Directness and Simplicity: If thiophene-4-carbonitrile is your starting point, Strategy A is the most straightforward. While the classic acetyl nitrate method is reliable, exploring solid acid catalysts like Fe³⁺-montmorillonite is highly recommended for improved safety and scalability.
-
For Late-Stage Functionalization: If a 4-halo-2-nitrothiophene precursor is accessible, Strategy B offers the most robust and high-yielding approach. Palladium catalysis with a bulky phosphine ligand and K₄[Fe(CN)₆] as the cyanide source represents the current state-of-the-art, providing excellent functional group tolerance and milder conditions compared to copper catalysis.
-
For Building from Scratch: When starting from basic acyclic materials, the Gewald/Sandmeyer route (Strategy C) is unparalleled. The critical step relies on a copper(I) catalyst to efficiently execute the final amino-to-nitro transformation.
By understanding the causality and catalytic mechanisms behind each of these distinct strategies, researchers can make an informed decision, enabling the efficient and successful synthesis of this valuable heterocyclic building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme catalytic nitration of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Structural-- a- in-depth Validation of 2-Nitrothiophene-4-carbonitrile Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry and drug discovery, the unequivocal structural confirmation of novel or synthesized molecules is a cornerstone of rigorous scientific practice. For substituted heterocyclic compounds such as 2-Nitrothiophene-4-carbonitrile, seemingly minor positional differences in functional groups can drastically alter their chemical and biological properties. This guide provides an in-depth, technically-focused comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the unambiguous structural validation of this compound, moving beyond simple spectral interpretation to a holistic, self-validating analytical workflow.
The challenge with a molecule like this compound lies in definitively confirming the substitution pattern on the thiophene ring. While 1D ¹H and ¹³C NMR provide initial clues, they often fall short of providing the necessary connectivity information to distinguish between potential isomers. 2D NMR spectroscopy, however, offers a powerful suite of experiments that map out the intricate network of connections within a molecule, providing irrefutable evidence for its structure.[1][2][3]
This guide will dissect the application of three core 2D NMR experiments: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and demonstrate how their synergistic interpretation leads to the conclusive structural elucidation of this compound.
The Analytical Challenge: Distinguishing Isomers
Before delving into the solution, it is crucial to understand the problem. The molecular formula C₅H₂N₂O₂S corresponds to several possible isomers of nitrothiophene-carbonitrile.[4][5][6][7] For instance, 5-Nitrothiophene-2-carbonitrile or 4-Nitrothiophene-2-carbonitrile present plausible alternative structures.[5][6] A simple 1D ¹H NMR might show two doublets, but without further information, assigning these protons to specific positions on the thiophene ring relative to the nitro and cyano groups is ambiguous. This is where the power of 2D NMR becomes indispensable.
A Synergistic 2D NMR Workflow for Structural Validation
The validation process is not a linear application of techniques but rather a logical, interconnected workflow. Each experiment provides a unique piece of the structural puzzle, and their combined data creates a self-validating system.
Caption: Synergistic 2D NMR workflow for structural elucidation.
Experimental Protocols and Data Interpretation
COSY (Correlation Spectroscopy): Mapping the Proton Network
Expertise & Experience: The COSY experiment is the foundational step in this workflow.[8][9][10] Its purpose is to identify which protons are J-coupled to each other, typically through two or three bonds.[8][11] In the context of this compound, we expect to see a correlation between the two protons on the thiophene ring, confirming their adjacency.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 500 MHz or higher for optimal resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard cosygpqf.
-
-
Acquisition Parameters:
-
Spectral Width (F2 and F1): 10-12 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans: 2-4.
-
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform.
Data Interpretation:
The COSY spectrum will display the 1D ¹H NMR spectrum along the diagonal. Off-diagonal cross-peaks indicate J-coupling between protons.[8][9] For this compound, a single cross-peak will confirm the coupling between the two aromatic protons, let's label them H-3 and H-5 for now.
| Correlation | Proton 1 (ppm) | Proton 2 (ppm) | Inference |
| Cross-Peak 1 | ~8.5 | ~8.2 | H-3 and H-5 are J-coupled (adjacent). |
Note: Chemical shifts are hypothetical and for illustrative purposes.
HSQC (Heteronuclear Single Quantum Coherence): The Direct C-H Connection
Expertise & Experience: The HSQC experiment is a highly sensitive method to determine which proton is directly attached to which carbon.[12][13][14][15] This is a crucial step to link the proton and carbon skeletons of the molecule. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[16]
Experimental Protocol:
-
Sample: The same sample from the COSY experiment can be used.
-
Instrument Setup:
-
Spectrometer: 500 MHz or higher.
-
Pulse Program: Standard hsqcedetgpsisp2.2.
-
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 256.
-
Number of Scans: 4-8.
-
¹JCH Coupling Constant: Optimized for ~160-170 Hz (typical for aromatic C-H).
-
Data Interpretation:
The HSQC spectrum correlates proton signals on the F2 axis with carbon signals on the F1 axis.[13][15] Each peak in the spectrum represents a direct one-bond C-H connection.
| Correlation | ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |
| Peak 1 | ~8.5 | ~135 | C-3 / H-3 |
| Peak 2 | ~8.2 | ~130 | C-5 / H-5 |
Note: Assignments are preliminary at this stage.
This experiment confirms that the two protons are attached to two distinct carbons. The quaternary carbons (C-2, C-4, and the CN carbon) will not appear in the HSQC spectrum.[12]
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Complete Skeleton
Expertise & Experience: The HMBC experiment is arguably the most informative for this specific structural problem. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[16][17][18][19][20] This allows us to connect the protonated carbons to the non-protonated (quaternary) carbons, thereby assembling the complete molecular framework.
Experimental Protocol:
-
Sample: The same sample can be used.
-
Instrument Setup:
-
Spectrometer: 500 MHz or higher.
-
Pulse Program: Standard hmbcgplpndqf.
-
-
Acquisition Parameters:
-
¹H Spectral Width (F2): 10-12 ppm.
-
¹³C Spectral Width (F1): 180-200 ppm.
-
Number of Increments (F1): 512.
-
Number of Scans: 16-32.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz.
-
Data Interpretation:
The key to solving the structure lies in the long-range correlations from the two known protons (H-3 and H-5) to the quaternary carbons.
| Proton (¹H) | Correlates to Carbon (¹³C) | Inference (J-Coupling) |
| H-3 (~8.5 ppm) | C-2, C-4, C-5, CN | ²JCH to C-2 and C-4, ³JCH to C-5 and CN |
| H-5 (~8.2 ppm) | C-3, C-4 | ²JCH to C-4, ³JCH to C-3 |
The Logic of Confirmation:
-
H-5 to C-4 Correlation: The proton at ~8.2 ppm shows a strong correlation to a quaternary carbon (let's call it C-4). This is a crucial ²JCH coupling.
-
H-3 to C-4 and C-2 Correlation: The proton at ~8.5 ppm also correlates to C-4 (a ³JCH coupling) and, importantly, to another quaternary carbon, C-2 (a ²JCH coupling), which is substituted with the nitro group.
-
H-3 to CN Correlation: A key long-range correlation from H-3 to the carbon of the nitrile group (CN) confirms that the nitrile group is at position 4.
-
Putting it Together: The network of correlations unequivocally establishes the 2,4-substitution pattern. H-5 is adjacent to C-4 (bearing the nitrile) and H-3 is adjacent to both C-2 (bearing the nitro group) and C-4.
Caption: Key HMBC correlations confirming the structure.
Conclusion: An Integrated and Self-Validating Approach
By systematically applying COSY, HSQC, and HMBC experiments, we move beyond ambiguous 1D data to a definitive and robust structural validation of this compound. The COSY experiment establishes the proton framework, the HSQC experiment links this framework to the carbon backbone, and the HMBC experiment completes the puzzle by connecting all atoms through long-range interactions. This synergistic approach ensures trustworthiness and scientific integrity, providing the high-quality, validated data essential for research, development, and regulatory submission in the chemical and pharmaceutical sciences.
References
- 1. anuchem.weebly.com [anuchem.weebly.com]
- 2. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 3. youtube.com [youtube.com]
- 4. This compound [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. chemeo.com [chemeo.com]
- 7. scbt.com [scbt.com]
- 8. nmr.ceitec.cz [nmr.ceitec.cz]
- 9. youtube.com [youtube.com]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 14. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. nmr.ceitec.cz [nmr.ceitec.cz]
- 19. 2D HMBC - NMR Wiki [nmrwiki.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Benchmarking the yield and purity of 2-Nitrothiophene-4-carbonitrile from different synthetic methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic synthesis of novel heterocyclic scaffolds is paramount. Among these, 2-nitrothiophene-4-carbonitrile stands out as a valuable intermediate, possessing a unique electronic profile conferred by the electron-withdrawing nitro and cyano groups on the thiophene ring. This guide offers an in-depth, objective comparison of two primary synthetic pathways to this target molecule, providing a critical evaluation of their respective yields, purity, and overall feasibility. The insights presented herein are designed to empower researchers to make informed decisions in the laboratory, balancing the imperatives of efficiency, selectivity, and practicality.
Two principal retrosynthetic strategies emerge for the synthesis of this compound:
-
Method 1: A Multi-step Approach via a 2-Aminothiophene Intermediate. This pathway commences with the construction of a 2-aminothiophene-4-carbonitrile scaffold, followed by the conversion of the amino group to a nitro functionality.
-
Method 2: Direct Electrophilic Nitration. This approach involves the synthesis of a thiophene-4-carbonitrile precursor, followed by direct nitration to introduce the nitro group at the 2-position.
This guide will dissect each method, presenting detailed experimental considerations and a comparative analysis to facilitate the selection of the most appropriate synthetic route.
Method 1: The Gewald-Sandmeyer Sequence: A Strategy of Control and Precision
This two-stage approach leverages the reliability of the Gewald reaction for the initial heterocyclic ring formation, followed by a Sandmeyer-like transformation to install the nitro group. This method offers a high degree of regiochemical control, as the position of the nitro group is predetermined by the location of the amino substituent.
Stage 1: The Gewald Reaction for 2-Aminothiophene-4-carbonitrile Synthesis
The Gewald reaction is a robust and highly efficient one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] It typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[4] For the synthesis of a suitable precursor to this compound, a plausible pathway would involve the reaction of a β-keto-nitrile with elemental sulfur.
The choice of reactants and conditions is critical for maximizing the yield and purity of the 2-aminothiophene product. The base, often a secondary amine such as morpholine or piperidine, plays a dual role in catalyzing the initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, as well as facilitating the subsequent reaction with sulfur.[5] The reaction is typically conducted in a polar protic solvent like ethanol or methanol to ensure the solubility of the reactants and intermediates. The yields of the Gewald reaction are frequently high, often exceeding 80%, making it an attractive starting point for a multi-step synthesis.[1]
Stage 2: Conversion of the Amino Group to a Nitro Group via a Sandmeyer-like Reaction
The conversion of the 2-amino group to a 2-nitro functionality is the pivotal and most challenging step in this sequence. The classical Sandmeyer reaction is well-established for the conversion of aryl amines to halides and cyanides via their diazonium salts.[6][7] A modification of this procedure can be envisioned for the introduction of a nitro group. This involves the diazotization of the 2-aminothiophene precursor, followed by the reaction of the resulting diazonium salt with a nitrite source, often in the presence of a copper catalyst.[8]
-
Diazotization: The 2-aminothiophene-4-carbonitrile precursor (1 equivalent) is dissolved in a mixture of a strong acid, such as sulfuric acid or hydrochloric acid, and water at a low temperature (typically 0-5 °C). A solution of sodium nitrite (1.1 equivalents) in water is then added dropwise, maintaining the low temperature to form the unstable diazonium salt.[9] The completion of the diazotization can be monitored using starch-iodide paper, which turns blue in the presence of excess nitrous acid.
-
Nitration: In a separate flask, a solution of sodium nitrite (2 equivalents) in water is prepared and neutralized. The freshly prepared, cold diazonium salt solution is then added portion-wise to this nitrite solution, which may contain a copper(I) or copper(II) salt as a catalyst. The reaction mixture is stirred, and the progress is monitored until the evolution of nitrogen gas ceases. The product, this compound, is then isolated by filtration or extraction and purified.
The yield of this Sandmeyer-like nitration can be variable and is highly dependent on the stability of the diazonium salt and the efficiency of the final displacement reaction.
Method 2: Direct Nitration of Thiophene-4-carbonitrile: A More Direct but Potentially Less Selective Route
This approach aims to introduce the nitro group in a single step onto a pre-formed thiophene-4-carbonitrile ring. While seemingly more atom-economical, this method is often plagued by a lack of regioselectivity, leading to the formation of isomeric byproducts that can be challenging to separate.
Stage 1: Synthesis of Thiophene-4-carbonitrile
Stage 2: Electrophilic Nitration of Thiophene-4-carbonitrile
The nitration of the thiophene ring is a classic electrophilic aromatic substitution. However, the thiophene ring is highly susceptible to oxidation and degradation under harsh nitrating conditions.[2][10] Furthermore, the directing effects of the cyano group at the 4-position must be considered. As an electron-withdrawing group, the cyano substituent deactivates the thiophene ring towards electrophilic attack. The directing effect would likely favor substitution at the 2- and 5-positions.
Direct experimental data for the nitration of thiophene-4-carbonitrile is scarce. However, a study on the nitration of the isomeric 2-cyanothiophene provides valuable insights.[11] In this reported procedure, the nitration of 2-cyanothiophene with a mixture of concentrated sulfuric acid and fuming nitric acid at 10-15 °C resulted in a 66% yield of a mixture of 2-cyano-4-nitrothiophene and 2-cyano-5-nitrothiophene in a 1:2 ratio.[11] This result underscores the significant challenge of regioselectivity in the direct nitration of cyanothiophenes.
-
Thiophene-4-carbonitrile (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.
-
A nitrating mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise, maintaining the temperature between 10-15 °C.
-
After the addition is complete, the reaction is stirred for a period at room temperature.
-
The reaction mixture is then quenched by pouring it onto ice, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with water, and then subjected to purification, likely requiring chromatographic separation of the isomers.
Comparative Analysis: Yield, Purity, and Feasibility
| Parameter | Method 1: Gewald-Sandmeyer Sequence | Method 2: Direct Nitration |
| Plausible Yield | The Gewald reaction for the precursor typically affords high yields (>80%).[1] The subsequent Sandmeyer-like nitration step is expected to have a moderate to good yield, leading to a respectable overall yield. | The nitration step is likely to have a moderate yield (e.g., ~66% based on an isomeric system[11]), but this represents a mixture of isomers, significantly lowering the yield of the desired product after purification. |
| Purity & Selectivity | This method offers excellent regioselectivity. The nitro group is specifically introduced at the 2-position, leading to a purer final product with minimal isomeric contamination. | This route is prone to producing a mixture of nitroisomers (likely 2-nitro and 5-nitro derivatives), necessitating challenging purification steps (e.g., column chromatography or fractional crystallization) to isolate the desired this compound. |
| Reaction Conditions | The Gewald reaction involves mild to moderate heating. The diazotization and nitration steps require low temperatures and careful handling of potentially unstable diazonium salts. | Requires the use of strong, corrosive, and oxidizing acids (concentrated sulfuric and fuming nitric acid), which can be hazardous and may lead to degradation of the sensitive thiophene ring. |
| Starting Materials | The starting materials for the Gewald reaction (β-keto-nitriles and sulfur) are generally readily available and relatively inexpensive. | The synthesis of the thiophene-4-carbonitrile starting material may require a multi-step process, and its availability could be a limiting factor. |
| Overall Feasibility | This route is considered more feasible for obtaining the target molecule in high purity due to its inherent regioselectivity. The two-step nature of the process allows for greater control over the final product's identity. | This route is likely to be more challenging due to the expected formation of isomeric mixtures, which complicates purification and reduces the effective yield of the desired product. It may be suitable for producing a mixture of isomers for screening purposes. |
Visualization of Synthetic Pathways
References
- 1. ijpbs.com [ijpbs.com]
- 2. US6794521B2 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 5. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
